molecular formula C14H20N2O2 B1387908 METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE CAS No. 914349-83-0

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Cat. No.: B1387908
CAS No.: 914349-83-0
M. Wt: 248.32 g/mol
InChI Key: UMYOUNGBUSQMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-9-16(8-7-15-11)10-12-3-5-13(6-4-12)14(17)18-2/h3-6,11,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYOUNGBUSQMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661061
Record name Methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-83-0
Record name Methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to METHYL 4-(PIPERAZIN-1-YLMETHYL)BENZOATE Isomers: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE and its critically important structural isomer, METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE. While both compounds share a core structure, the public domain data, particularly concerning synthesis and application, is overwhelmingly focused on the 4-methyl isomer due to its role as a pivotal intermediate in the synthesis of Imatinib, a cornerstone drug in targeted cancer therapy.

This document will first present the known properties of the 3-methyl isomer (CAS 914349-83-0). It will then pivot to an in-depth examination of the 4-methyl isomer (CAS 314268-40-1), covering its physicochemical properties, detailed synthetic protocols with mechanistic explanations, spectral characterization, and its application in pharmaceutical manufacturing. This comparative approach is designed to provide researchers with both the specific data available for the 3-methyl variant and the extensive, transferable knowledge from its well-documented counterpart.

Introduction to Isomeric (Methylpiperazin-1-yl)methyl Benzoates

The benzoyl group connected to a piperazine moiety via a methylene bridge forms a scaffold of significant interest in medicinal chemistry. The piperazine ring, a common pharmacophore, imparts favorable properties such as improved aqueous solubility and the ability to form salt derivatives, enhancing the pharmacokinetic profile of drug candidates. The position of the methyl group on the piperazine ring—at the 3-position versus the 4-position—creates two distinct structural isomers with potentially different chemical reactivity, biological activity, and synthetic accessibility.

  • This compound: Features an asymmetric piperazine ring, with the methyl group on a carbon atom. This introduces a chiral center.

  • METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE: Features a symmetric N-substituted piperazine ring. This compound is achiral and is the more extensively studied isomer.

This compound

This isomer is commercially available, indicating its successful synthesis, but detailed procedural information and characterization data are not widely published in peer-reviewed literature.

Chemical Identity and Properties
PropertyValueSource
CAS Number 914349-83-0[1]
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.326 g/mol [1]
Purity Typically ≥97%[1]
InChI Key UMYOUNGBUSQMCP-UHFFFAOYSA-N[1]

Structural Representation

Caption: Structure of this compound.

In-Depth Analysis of METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

This isomer is a well-characterized compound, primarily because it is a direct precursor to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate for the anticancer drug Imatinib.[2][3]

Nomenclature and Identifiers
Identifier TypeValue
IUPAC Name methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
CAS Number 314268-40-1
PubChem CID 782222
Molecular Formula C₁₄H₂₀N₂O₂
InChI Key MEYCYFIWDAQKQK-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC

(Data sourced from PubChem CID 782222)[4]

Physicochemical Properties

The following properties have been computed and are available in public databases.

PropertyValueReference
Molecular Weight 248.32 g/mol [4]
Exact Mass 248.152477885 Da[4]
Topological Polar Surface Area 32.8 Ų[4]
Heavy Atom Count 18[4]
Rotatable Bond Count 4[4]
Hydrogen Bond Acceptor Count 4[4]
Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing this compound is through reductive amination. This strategy is favored in pharmaceutical chemistry for its high yields and operational simplicity.[2]

Core Principle (The "Why"): Reductive amination involves the reaction of a carbonyl compound (an aldehyde in this case) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. Using a mild, selective reducing agent like sodium triacetoxyborohydride (STAB) or a sodium borohydride/acetic acid system is critical. These reagents are gentle enough not to reduce the starting aldehyde but are reactive enough to reduce the protonated iminium intermediate, driving the reaction towards the desired tertiary amine product.

This protocol is adapted from procedures described for the synthesis of related structures.[5]

Materials:

  • Methyl 4-formylbenzoate

  • 1-Methylpiperazine

  • Sodium borohydride (NaBH₄)

  • Acetic acid (AcOH)

  • Chloroform (CHCl₃) or other suitable aprotic solvent

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Preparation of the Reducing Agent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend sodium borohydride (2.1 equivalents) in chloroform at 0-5 °C (ice bath).

  • In Situ Formation of Sodium Triacetoxyborohydride: Slowly add glacial acetic acid (3.5 equivalents) to the stirred suspension over 1 hour, maintaining the temperature between 0-5 °C. The mixture is stirred for an additional 1.5 hours at this temperature. This step generates the active reducing species.

  • Amine and Aldehyde Addition: To the reaction mixture, add 1-methylpiperazine (1.0 equivalent) followed by a solution of methyl 4-formylbenzoate (1.05 equivalents) in chloroform.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous layer with chloroform or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE.

Synthesis_Workflow A Methyl 4-formylbenzoate C Iminium Ion Intermediate (formed in situ) A->C Condensation B 1-Methylpiperazine B->C Condensation E METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE C->E Reduction D NaBH(OAc)₃ (from NaBH₄ + AcOH) D->E Reduction

Caption: Reductive amination workflow for synthesis.

Spectral Data and Characterization

Full spectral characterization is essential for confirming the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Would show characteristic peaks for the aromatic protons (two doublets in the 7-8 ppm region), a singlet for the ester methyl group (~3.9 ppm), a singlet for the benzylic methylene bridge (~3.5 ppm), and signals for the piperazine and N-methyl protons in the 2-3 ppm range.

    • ¹³C NMR: Computed spectral data is available, which can be compared against experimental results to confirm the carbon skeleton.[6] Key signals would include the carbonyl carbon of the ester (~166 ppm), aromatic carbons, the benzylic carbon (~62 ppm), piperazine carbons (~53-55 ppm), the N-methyl carbon (~46 ppm), and the ester methyl carbon (~52 ppm).[6]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The exact mass should correspond to 248.1525, consistent with the molecular formula C₁₄H₂₀N₂O₂.[6]

Application in Drug Development: The Imatinib Precursor

The primary and most significant application of METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is its role as a late-stage intermediate in the synthesis of Imatinib (Gleevec).

The Process:

  • Synthesis: METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is synthesized as described above.

  • Hydrolysis: The methyl ester is hydrolyzed to its corresponding carboxylic acid, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, typically under basic conditions (e.g., using KOH or NaOH in methanol/water).[5]

  • Amide Coupling: This carboxylic acid is the key fragment that is then coupled with the amine portion of the Imatinib core structure to form the final active pharmaceutical ingredient.

This synthetic route is robust and scalable, making it suitable for industrial production.[3]

Comparative Summary and Outlook

While this compound is a valid chemical entity, its utility and documentation are dwarfed by its 4-methyl isomer. The synthetic pathway for the 4-methyl isomer provides a clear and logical template for the synthesis of the 3-methyl isomer. Researchers could adapt the reductive amination protocol by simply substituting 1-methylpiperazine with 2-methylpiperazine. However, they should be mindful that the use of 2-methylpiperazine, which is a racemic mixture unless a specific enantiomer is used, will result in a racemic product that may require chiral separation if enantiomeric purity is desired for specific biological applications.

For professionals in drug development, understanding the synthesis and properties of the 4-methyl isomer is crucial due to its direct lineage to Imatinib. The principles of its synthesis—particularly the robust nature of reductive amination—are broadly applicable across many amine-containing pharmaceutical targets.

References

An In-depth Technical Guide to METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE, a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. The document delineates its chemical identity, including its Chemical Abstracts Service (CAS) number, molecular formula, and weight. A detailed, plausible synthetic route is presented, drawing from established methodologies for analogous compounds. Furthermore, this guide outlines the standard analytical techniques for the characterization and quality control of this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific pharmacological data for this compound is not extensively available in public literature, this guide explores its potential therapeutic applications by contextualizing it within the broad and versatile bioactivities of the piperazine scaffold. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a chemical entity featuring a benzoate core linked to a 3-methylpiperazine moiety via a methylene bridge.

Identifier Value
CAS Number 914349-83-0[1]
Molecular Formula C14H20N2O2[1]
Molecular Weight 248.326 g/mol [1]
IUPAC Name methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate
Hydrochloride Salt CAS 2037146-01-1[2]

The presence of the piperazine ring, a common pharmacophore, suggests that this compound is likely to possess favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. The methyl ester functionality provides a site for potential metabolic hydrolysis, which can be a key consideration in prodrug design.

Synthesis and Purification

Proposed Synthetic Pathway: Reductive Amination

A highly efficient and common method for the synthesis of such compounds is reductive amination. This approach offers high yields and good purity.

Synthesis_Pathway Methyl_4-formylbenzoate Methyl 4-formylbenzoate Intermediate Schiff Base Intermediate Methyl_4-formylbenzoate->Intermediate + 2-Methylpiperazine 2-Methylpiperazine 2-Methylpiperazine->Intermediate Product This compound Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: Proposed reductive amination pathway for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

Materials:

  • Methyl 4-formylbenzoate

  • 2-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2-methylpiperazine (1.1 eq).

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. Commercial suppliers often provide access to such analytical data.[2][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring (typically in the δ 7.0-8.0 ppm region), a singlet for the methyl ester protons (around δ 3.9 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the piperazine ring protons, including a doublet for the methyl group on the piperazine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 249.15. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound. A reverse-phase HPLC method would be suitable for this molecule.

Representative HPLC Method:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

digraph "Analytical_Workflow" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

"Synthesis" [label="Synthesized Compound"]; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry\n(LC-MS, HRMS)", fillcolor="#FBBC05", fontcolor="#202124"]; "HPLC" [label="HPLC\n(Purity Assessment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Characterization" [label="Structural Confirmation\n& Purity Verification", shape=ellipse, style=dashed];

"Synthesis" -> "NMR"; "Synthesis" -> "MS"; "Synthesis" -> "HPLC"; "NMR" -> "Characterization"; "MS" -> "Characterization"; "HPLC" -> "Characterization"; }

Caption: A typical analytical workflow for the characterization of the synthesized compound.

Potential Applications in Drug Discovery

The piperazine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications.[8] These applications span from antipsychotics and antidepressants to anticancer and antiviral agents.[8] The structural features of this compound make it a promising candidate for exploration in several therapeutic areas.

Central Nervous System (CNS) Disorders

Many piperazine derivatives exhibit pharmacological activity in the central nervous system, often by modulating monoamine pathways.[2][9] The structural similarity of the title compound to known CNS-active agents suggests its potential as a scaffold for developing novel treatments for conditions such as depression, anxiety, and psychosis.

Oncology

The piperazine ring is a key component of several successful anticancer drugs. Its ability to improve solubility and pharmacokinetic profiles makes it an attractive building block for the development of new kinase inhibitors and other targeted cancer therapies.

Antimicrobial and Antiviral Agents

Piperazine derivatives have also been investigated for their antimicrobial and antiviral properties. The versatile nature of the piperazine ring allows for structural modifications that can be tailored to target specific pathogens.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, and standard analytical methodologies for its characterization. By leveraging the well-established pharmacological importance of the piperazine scaffold, this molecule represents a valuable starting point for the development of novel therapeutic agents across a range of disease areas. Further research into its specific biological activities is warranted to fully elucidate its therapeutic potential.

References

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The presence of the 3-methylpiperazine moiety, a "privileged scaffold" in pharmacology, combined with the benzoate functional group, makes this molecule a versatile building block for synthesizing complex chemical entities. This document delves into its chemical properties, outlines a robust synthetic pathway with detailed protocols, discusses modern analytical techniques for its characterization, and explores its potential applications as a key intermediate in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a derivative of benzoic acid and piperazine. The key structural features include a benzene ring substituted with a methyl ester group at position 4 and a 3-methylpiperazine group linked via a methylene bridge. The methyl group at the 3-position of the piperazine ring introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

Molecular Structure

The two-dimensional structure of this compound is depicted below.

G start1 Methyl 4-formylbenzoate process Reductive Amination start1->process start2 2-Methylpiperazine start2->process reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->process solvent Solvent (e.g., Dichloromethane) solvent->process product_crude Crude Product Mixture process->product_crude purification Purification (Column Chromatography) product_crude->purification final_product Pure this compound purification->final_product

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound (CAS No. 914349-83-0).[1] As a key structural motif in medicinal chemistry, understanding its synthesis is crucial for researchers and drug development professionals. This document details two primary, field-proven synthetic strategies: Reductive Amination and Direct Nucleophilic Alkylation. Each pathway is analyzed from a mechanistic standpoint, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols, comparative analysis of the routes, and characterization data are provided to serve as a practical resource for laboratory application.

Introduction and Retrosynthetic Analysis

This compound is a tertiary amine containing both a substituted piperazine ring and a benzoate ester. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex pharmaceutical agents. Its structural analogue, the 4-methylpiperazine variant, is a well-known key intermediate in the synthesis of Imatinib, a targeted cancer therapy.[2][3] The 3-methyl isomer discussed herein presents a unique synthetic challenge related to regioselectivity.

A logical disconnection of the target molecule reveals two primary retrosynthetic pathways, which form the basis of our investigation.

G cluster_RA Pathway 1: Reductive Amination cluster_NA Pathway 2: Nucleophilic Alkylation TM This compound RA_disconnection C-N Disconnection (Reductive Amination) TM->RA_disconnection NA_disconnection C-N Disconnection (Nucleophilic Substitution) TM->NA_disconnection Aldehyde Methyl 4-formylbenzoate Aldehyde->RA_disconnection Amine1 2-Methylpiperazine Amine1->RA_disconnection Halide Methyl 4-(halomethyl)benzoate (X = Cl, Br) Halide->NA_disconnection Amine2 2-Methylpiperazine Amine2->NA_disconnection

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity.[2] The strategy involves the in situ formation of an iminium ion from an aldehyde and a secondary amine, which is immediately reduced by a mild hydride agent to yield the tertiary amine.

Mechanistic Rationale and Causality

The reaction proceeds via two distinct stages within a single pot:

  • Iminium Ion Formation: Methyl 4-formylbenzoate reacts with the secondary amine of 2-methylpiperazine. The reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. Subsequent dehydration leads to the formation of a transient iminium ion.

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, reduces the electrophilic iminium ion to the final tertiary amine product.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2] Its utility stems from its mild nature and tolerance for the slightly acidic conditions that favor iminium ion formation. Unlike stronger hydrides like NaBH₄, it does not readily reduce the starting aldehyde, thus minimizing side reactions.[2][4]

Regioselectivity with 2-Methylpiperazine

2-Methylpiperazine possesses two distinct secondary amine centers: N1 (less sterically hindered) and N4 (adjacent to the methyl group). The reaction with the bulky benzaldehyde derivative is expected to occur preferentially at the N1 position due to lower steric hindrance. This kinetic preference generally leads to the desired 1,3-substituted piperazine as the major product.

Caption: Workflow for the Reductive Amination pathway.

Experimental Protocol
  • Materials: Methyl 4-formylbenzoate, 2-methylpiperazine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM, anhydrous), Acetic Acid (optional), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄.

  • Procedure:

    • To a stirred solution of Methyl 4-formylbenzoate (1.0 eq) in anhydrous DCM, add 2-methylpiperazine (1.1 eq).

    • Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 30 °C.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of DCM/Methanol) to yield the pure product.

Data Summary
ParameterConditionRationale
Reducing Agent Sodium triacetoxyborohydrideMild and selective for iminium ions over aldehydes.[2]
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants, non-reactive.
Stoichiometry Amine (1.1 eq), Reductant (1.5 eq)Slight excess of amine drives iminium formation; excess reductant ensures full conversion.
Temperature 0 °C to Room TemperatureMild conditions prevent side reactions and reagent decomposition.
Typical Yield 80-95%Highly efficient and high-yielding transformation.

Pathway II: Nucleophilic Alkylation

This classical approach relies on the nucleophilicity of the piperazine nitrogen to displace a leaving group from an electrophilic benzyl precursor, forming the key C-N bond via an Sₙ2 reaction.

Mechanistic Rationale and Causality

The core of this pathway is the reaction between the nucleophilic 2-methylpiperazine and an electrophile, typically Methyl 4-(bromomethyl)benzoate or Methyl 4-(chloromethyl)benzoate.[5][6]

  • Electrophile: Methyl 4-(bromomethyl)benzoate is a common choice, as the bromide is an excellent leaving group.[5][7] It can be synthesized from methyl p-toluate via radical bromination.[7]

  • Nucleophile & Regioselectivity: As in the reductive amination pathway, the N1 nitrogen of 2-methylpiperazine is the more reactive site due to reduced steric hindrance, leading to the desired product.[8]

  • Base: The reaction generates one equivalent of H-X (HBr or HCl). A base is essential to neutralize this acid, preventing the protonation of the starting amine which would render it non-nucleophilic and halt the reaction. An inorganic base like K₂CO₃ or NaHCO₃ is often used as it is inexpensive and easily removed during workup.[6][9]

Caption: Workflow for the Nucleophilic Alkylation pathway.

Experimental Protocol
  • Materials: Methyl 4-(bromomethyl)benzoate, 2-methylpiperazine, Potassium Carbonate (K₂CO₃, anhydrous), Acetonitrile (ACN, anhydrous), Ethyl Acetate, Water, Brine, Anhydrous MgSO₄.

  • Procedure:

    • To a round-bottom flask, add 2-methylpiperazine (1.2 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

    • Stir the suspension vigorously at room temperature.

    • Add a solution of Methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile dropwise to the suspension.

    • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring completion by TLC or LC-MS.

    • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

    • Purify by flash column chromatography if necessary.

Data Summary
ParameterConditionRationale
Electrophile Methyl 4-(bromomethyl)benzoateHighly reactive Sₙ2 substrate; bromide is a good leaving group.[7]
Base K₂CO₃, NaHCO₃Neutralizes generated H-X, preventing amine deactivation.[6][9]
Solvent Acetonitrile (ACN), DMFPolar aprotic solvents facilitate Sₙ2 reactions.[6]
Temperature Room Temperature to 60 °CModerate heating increases reaction rate without significant side product formation.
Typical Yield 75-90%Generally a high-yielding reaction, though may require more rigorous purification.

Comparative Analysis of Synthetic Routes

FeaturePathway I: Reductive AminationPathway II: Nucleophilic Alkylation
Starting Materials Aldehyde (stable, less toxic)Benzyl Halide (lachrymatory, sensitizer)
Reagent Safety NaBH(OAc)₃ is relatively safe.Benzyl halides are hazardous.[7]
Atom Economy High; main byproduct is acetate.Lower; generates stoichiometric salt waste.
Reaction Conditions Very mild (room temperature).Requires moderate heating.
Workup & Purification Quench and extraction; chromatography often straightforward.Filtration of salts required; potential for over-alkylation byproducts.
Scalability Excellent; often preferred for large-scale synthesis.[2]Good, but handling of benzyl halide on scale is a concern.

Purification and Characterization

Independent of the chosen pathway, the final product requires rigorous purification and characterization to validate its structure and purity.

  • Purification: Flash column chromatography on silica gel is the standard method. A typical eluent system would be a gradient of 0-10% methanol in dichloromethane, often with 0.5% triethylamine added to prevent the amine product from tailing on the acidic silica.

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the ester methyl group (~3.9 ppm), a singlet for the benzylic methylene group (~3.5 ppm), aromatic protons in the 7.4-8.0 ppm region (two doublets), signals for the piperazine ring protons (complex multiplets, ~2.0-3.0 ppm), and a doublet for the piperazine methyl group (~1.1 ppm).

    • ¹³C NMR (100 MHz, CDCl₃): Key signals expected for the carbonyl carbon (~167 ppm), aromatic carbons (128-142 ppm), benzylic carbon (~63 ppm), ester methyl carbon (~52 ppm), and aliphatic carbons of the piperazine ring.

    • Mass Spectrometry (ESI+): The calculated exact mass for C₁₄H₂₀N₂O₂ is 248.15.[10] The expected [M+H]⁺ ion would be observed at m/z 249.16.

    • HPLC: Purity should be ≥95% for use in subsequent research.

Overall Workflow

G cluster_plan Phase 1: Planning & Sourcing cluster_exec Phase 2: Execution cluster_val Phase 3: Validation P1 Select Synthesis Route (Reductive Amination vs. Alkylation) P2 Procure Starting Materials (e.g., Methyl 4-formylbenzoate, 2-Methylpiperazine) P1->P2 E1 Reaction Setup & Execution of Protocol P2->E1 E2 Reaction Monitoring (TLC, LC-MS) E1->E2 E3 Workup & Crude Isolation E2->E3 V1 Purification (Flash Chromatography) E3->V1 V2 Characterization (NMR, MS) V1->V2 V3 Purity Analysis (HPLC) & Final Product Storage V2->V3

Caption: A generalized workflow from synthesis planning to final product validation.

References

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE: A Key Pharmaceutical Intermediate

Abstract

This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the production of Imatinib, a cornerstone in targeted cancer therapy. This guide provides an in-depth analysis of its synthesis, chemical properties, and application, tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind synthetic choices, detail quality control protocols, and contextualize its significance in modern medicinal chemistry.

Introduction: The Strategic Importance of a Core Moiety

In the intricate landscape of pharmaceutical synthesis, the efficiency and purity of intermediates are paramount. This compound, and its close analogues, represent a class of compounds that have gained significant attention. The presence of a methylpiperazine group attached to a benzoic acid derivative makes it a versatile building block.[1][2] Its primary application is in the synthesis of Imatinib Mesylate, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][3] The structural features of this intermediate are critical for its reactivity and the ultimate efficacy of the final drug product. This guide will serve as a comprehensive technical resource on this vital compound.

Physicochemical Properties and Structural Data

The physical and chemical characteristics of a pharmaceutical intermediate dictate its handling, reactivity, and storage conditions. While specific data for the 3-methyl isomer is less commonly published than its 4-methyl counterpart, we can infer its properties based on its structure and available data for related compounds.

PropertyValue (for related compounds)Reference
CAS Number 914349-83-0 (for 3-methyl isomer)[4]
314268-40-1 (for 4-methyl isomer)[5][6]
Molecular Formula C₁₄H₂₀N₂O₂[5]
Molecular Weight 248.32 g/mol [5]
Appearance White to off-white crystalline powder[1][7]
Solubility Soluble in water (as hydrochloride salt)[1][7]
Stability Stable under normal storage conditions; may be hygroscopic[2][7]

Note: Data for appearance and solubility is often reported for the corresponding acid dihydrochloride salt, which is a common form of this intermediate.[1][3][7]

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound can be achieved through several routes. The choice of a particular pathway often depends on the availability of starting materials, desired yield and purity, and scalability for industrial production.

Common Synthetic Routes
  • Nucleophilic Substitution: A prevalent method involves the reaction of a benzyl halide with 2-methylpiperazine. For instance, reacting methyl 4-(bromomethyl)benzoate or methyl 4-(chloromethyl)benzoate with 2-methylpiperazine in the presence of a base to neutralize the formed hydrohalic acid.[3]

  • Reductive Amination: This is an efficient route that involves reacting methyl 4-formylbenzoate with 2-methylpiperazine in the presence of a reducing agent.[8][9] Sodium triacetoxyborohydride is a commonly used reagent for this transformation due to its mildness and selectivity.[8]

  • From p-Cyanobenzyl Chloride: Another scalable route starts with p-cyanobenzyl chloride and 2-methylpiperazine. The resulting nitrile is then hydrolyzed to the carboxylic acid, which is subsequently esterified to yield the final product.[10][11][12]

The following diagram illustrates a generalized synthetic pathway via reductive amination:

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product SM1 Methyl 4-formylbenzoate Reaction Reaction Vessel SM1->Reaction SM2 2-Methylpiperazine SM2->Reaction Reagent Sodium Triacetoxyborohydride (Reducing Agent) Reagent->Reaction Reductive Amination Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Reaction->Product

Caption: Reductive amination route to the target intermediate.

Experimental Protocol: Reductive Amination

This protocol is a representative example and may require optimization.

  • Setup: To a stirred solution of methyl 4-formylbenzoate (1 equivalent) in dichloromethane (DCM), add 2-methylpiperazine (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Application in the Synthesis of Imatinib

The primary and most significant application of this compound is as a key building block in the synthesis of Imatinib.[1][3][8] In the final stages of Imatinib synthesis, this intermediate is coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.

The methyl ester of the intermediate is typically hydrolyzed to the corresponding carboxylic acid, which is then activated (e.g., by conversion to an acyl chloride) before being reacted with the amine to form the final amide bond of Imatinib.

Imatinib_Synthesis Intermediate This compound Hydrolysis 1. Hydrolysis (e.g., NaOH) 2. Acidification (e.g., HCl) Intermediate->Hydrolysis Acid 4-(3-Methylpiperazin-1-ylmethyl)benzoic acid Hydrolysis->Acid Activation Activation (e.g., SOCl₂ or EDC/HOBt) Acid->Activation Activated_Acid Activated Carboxylic Acid (e.g., Acyl Chloride) Activation->Activated_Acid Coupling Amide Bond Formation Activated_Acid->Coupling Amine N-(5-amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidineamine Amine->Coupling Imatinib Imatinib Coupling->Imatinib

Caption: Role of the intermediate in Imatinib synthesis.

Quality Control and Analytical Profile

Ensuring the purity and identity of this compound is critical for the quality of the final API. A robust quality control workflow is essential.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities.[12] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with additives like formic acid or trifluoroacetic acid) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound. The chemical shifts and coupling constants provide unambiguous structural elucidation.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify potential impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule.

The following diagram outlines a typical quality control workflow:

QC_Workflow Sample Raw Material Sample Initial_Tests Appearance Solubility Sample->Initial_Tests HPLC Purity Assay (HPLC) Initial_Tests->HPLC Spectroscopy Structural Confirmation (NMR, MS, FTIR) HPLC->Spectroscopy Impurity Impurity Profiling Spectroscopy->Impurity Decision Pass / Fail Decision Impurity->Decision Release Released for Manufacturing Decision->Release Pass

Caption: Quality control workflow for the pharmaceutical intermediate.

Conclusion

This compound is more than just a chemical compound; it is a critical link in the production of life-saving medicines like Imatinib. Understanding its synthesis, properties, and the rationale behind its application allows for the development of more efficient, cost-effective, and safer manufacturing processes. This guide has provided a comprehensive overview, underscoring the compound's strategic importance in the pharmaceutical industry. The continued optimization of its synthesis and quality control will remain a key area of focus for drug development professionals.

References

The Biological Potential of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE Derivatives: A Strategic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs across a wide range of therapeutic areas.[1][2] Its unique physicochemical properties frequently confer favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability, while providing a versatile template for structural modification to enhance target affinity and specificity.[1][3] This guide focuses on the therapeutic potential of a specific, yet underexplored, chemical class: METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE and its derivatives. While direct biological data on this specific parent compound is scarce, its substructural features—a chiral 3-methylpiperazine moiety, a benzyl linker, and a modifiable methyl benzoate group—suggest significant potential for developing novel agents, particularly in oncology and infectious diseases. This document serves as a technical roadmap for researchers and drug development professionals, outlining a logical, evidence-based strategy for the synthesis, biological evaluation, and mechanism of action studies for this promising class of molecules. We will provide detailed, field-proven experimental protocols and a framework for systematic structure-activity relationship (SAR) exploration.

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The six-membered heterocyclic ring containing two opposing nitrogen atoms, known as piperazine, is a cornerstone of drug design.[3] Its prevalence is not accidental but is rooted in a combination of advantageous properties that medicinal chemists leverage to transform bioactive molecules into viable drug candidates.

Key Attributes of the Piperazine Moiety:

  • Improved Pharmacokinetics: The two nitrogen atoms can be protonated at physiological pH, which often increases the water solubility of the parent molecule. This is a critical factor for achieving adequate formulation and absorption characteristics.[1]

  • Structural Rigidity and Vectorial Control: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can help in pre-organizing substituents for optimal interaction with a biological target. The 1,4-disposition of the nitrogen atoms allows for the precise vectorial projection of substituents into distinct regions of a binding pocket.

  • Synthetic Tractability: The secondary amine nature of the piperazine nitrogens makes them readily amenable to a wide range of chemical modifications, such as alkylation and acylation, facilitating the rapid generation of diverse chemical libraries for SAR studies.[4]

  • Broad Bioactivity Spectrum: The versatility of the piperazine scaffold is demonstrated by its presence in a vast array of approved drugs, including anticancer agents (e.g., Imatinib), antipsychotics (e.g., Clozapine), antidepressants (e.g., Vortioxetine), and anthelmintics.[5][6]

The core molecule of interest, This compound , combines this privileged scaffold with other key chemical features, providing a strong rationale for its investigation as a source of new therapeutic agents.

Predicted Biological Activities & Proposed Investigation Strategy

Based on the extensive literature on related piperazine derivatives, we can logically predict and prioritize the investigation of several key biological activities. The following sections provide the scientific rationale and detailed experimental workflows for exploring the most promising therapeutic areas.

Anticancer Potential

Many piperazine-containing molecules exhibit potent anticancer activity.[6] A notable example is a class of pyrrolo[2,1-f][1][4][7]triazine derivatives that function as selective inhibitors of the PI3Kα (Phosphoinositide 3-kinase alpha) signaling pathway, which is frequently dysregulated in human cancers.[8] The structural similarity of our core molecule to known kinase inhibitors warrants a thorough investigation of its anticancer effects.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many solid tumors. The piperazine moiety in known inhibitors often serves to occupy a specific pocket in the kinase domain. Therefore, it is plausible that this compound derivatives could act as inhibitors of this pathway.[8]

A tiered approach is recommended, starting with broad screening and progressing to specific mechanism-of-action studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Mechanism of Action A Synthesize Derivative Library B Broad-Spectrum Cell Viability Screen (e.g., NCI-60 Panel or similar) A->B C Select Cancer Cell Lines with Dysregulated PI3K Pathway (e.g., SKOV-3, MCF-7) B->C D Determine IC50 Values (MTT Assay Protocol Below) C->D E Western Blot Analysis (p-AKT, p-mTOR) D->E F In Vitro Kinase Assay (Direct PI3Kα Inhibition) E->F G Lead Candidate F->G

Caption: Proposed workflow for anticancer activity screening.

This protocol is designed to determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., SKOV-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale to determine the IC50 value using non-linear regression analysis.

Should the derivatives show activity, a likely target is the PI3K/AKT pathway. Investigating the phosphorylation status of key proteins in this pathway is a critical step in confirming the mechanism of action.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Derivative? Inhibitor->PI3K

Caption: The PI3K/AKT signaling pathway, a potential target.
Antimicrobial Potential

Piperazine derivatives have demonstrated significant antimicrobial activities against a wide range of pathogens.[3] Furthermore, the benzoate moiety itself is known to possess antibacterial and antifungal properties.[9][10] The combination of these two pharmacophores in one molecule provides a strong rationale for screening against clinically relevant bacterial strains.

The increasing prevalence of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibiotics.[11] The mechanism of action for antibacterial piperazines can vary, but some are known to disrupt bacterial cell division or membrane integrity.[9][11]

The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

This protocol is based on CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus ATCC 29213) into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Inoculum Standardization: Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in CAMHB. The typical concentration range to test is 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (bacteria in CAMHB without compound) and a negative control well (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection.

Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the structure-activity relationship is crucial for optimizing the potency and selectivity of initial hits. The core scaffold of this compound offers several key points for chemical modification.

Derivative R1 (Piperazine) R2 (Aromatic Ring) R3 (Ester/Amide) Anticancer IC50 (µM) Antibacterial MIC (µg/mL)
Parent -CH3-H-OCH3TBDTBD
SAR-1 -H-H-OCH3TBDTBD
SAR-2 -CH2CH3-H-OCH3TBDTBD
SAR-3 -CH33-Cl-OCH3TBDTBD
SAR-4 -CH34-F-OCH3TBDTBD
SAR-5 -CH3-H-NHCH3TBDTBD
SAR-6 -CH3-H-N(CH3)2TBDTBD

Table 1: A proposed template for summarizing SAR data. TBD (To Be Determined) values would be filled in as experimental data is generated.

The logical flow for this exploration would involve synthesizing small, focused libraries where one part of the molecule is varied while the others are held constant.

G cluster_R1 R1 Modification (Piperazine N-substituent) cluster_R2 R2 Modification (Aromatic Ring) cluster_R3 R3 Modification (Ester/Amide) Core Core Scaffold This compound R1_H H Core->R1_H R1_Et Ethyl Core->R1_Et R1_iPr Isopropyl Core->R1_iPr R2_F Fluoro Core->R2_F R2_Cl Chloro Core->R2_Cl R2_OMe Methoxy Core->R2_OMe R3_Amide Primary Amide Core->R3_Amide R3_MeAmide Methylamide Core->R3_MeAmide R3_Acid Carboxylic Acid Core->R3_Acid Assay Biological Assays (Anticancer, Antimicrobial) R1_H->Assay R1_Et->Assay R1_iPr->Assay R2_F->Assay R2_Cl->Assay R2_OMe->Assay R3_Amide->Assay R3_MeAmide->Assay R3_Acid->Assay SAR SAR Analysis & Lead Optimization Assay->SAR

Caption: A strategic workflow for SAR exploration.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the known strengths of the piperazine and benzoate moieties, a focused research program has a high probability of identifying novel bioactive compounds. The strategic workflows and detailed protocols outlined in this guide provide a robust framework for initiating such a program. The initial focus should be on anticancer and antimicrobial screening, as these areas have the strongest precedent in the literature. Subsequent efforts should be directed at a thorough SAR exploration to optimize the potency, selectivity, and drug-like properties of initial hits, with the ultimate goal of identifying a preclinical development candidate.

References

An In-depth Technical Guide to METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is a heterocyclic compound featuring a substituted piperazine moiety linked to a benzoate group. While this specific isomer is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in a multitude of approved drugs, valued for its ability to impart favorable pharmacokinetic properties. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed, plausible synthesis protocol based on established methodologies for analogous compounds, and a discussion of its potential applications in drug discovery, particularly as a versatile intermediate for the synthesis of targeted therapeutic agents.

Introduction: The Significance of the Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern drug discovery, appearing in a wide array of therapeutic agents across various disease areas.[1][2] Its six-membered heterocyclic structure with two nitrogen atoms at opposing positions provides a unique combination of properties that are highly advantageous for drug design. These include:

  • Improved Physicochemical Properties: The nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and often leading to improved oral bioavailability.[1]

  • Structural Rigidity and Vectorial Orientation: The piperazine ring offers a degree of conformational constraint, allowing for the precise positioning of substituent groups in three-dimensional space to optimize interactions with biological targets.

  • Versatile Synthetic Handle: The secondary amine in the piperazine ring provides a convenient point for chemical modification, enabling the exploration of structure-activity relationships (SAR).

This compound incorporates this valuable piperazine scaffold, further functionalized with a methyl group at the 3-position and linked to a methyl benzoate group. The methyl group introduces chirality and an additional point of diversity for molecular design, while the methyl benzoate moiety can serve as a precursor for further chemical transformations or as a point of interaction with a biological target.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing synthetic and analytical procedures.

PropertyValueSource
Molecular Formula C14H20N2O2-
Molecular Weight 248.32 g/mol -
CAS Number 914349-83-0[3]
Appearance Expected to be an oil or low-melting solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to be water-soluble.Inferred

Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests two viable pathways for the synthesis of the target molecule.

G cluster_RA Reductive Amination cluster_NS Nucleophilic Substitution Target This compound RA_Intermediate Imine Intermediate Target->RA_Intermediate [Reduction] Halide Methyl 4-(halomethyl)benzoate Target->Halide Amine_NS 2-Methylpiperazine Target->Amine_NS Aldehyde Methyl 4-formylbenzoate RA_Intermediate->Aldehyde Amine_RA 2-Methylpiperazine RA_Intermediate->Amine_RA

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol: Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds and is the recommended approach for the synthesis of this compound due to its high efficiency and mild reaction conditions.[1]

Overall Reaction:

Step-by-Step Protocol:

  • Reaction Setup: To a solution of methyl 4-formylbenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added 2-methylpiperazine (1.1 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) is added portion-wise to the reaction mixture. The use of NaBH(OAc)3 is advantageous as it is selective for the reduction of imines in the presence of aldehydes and is tolerant of a wide range of functional groups.

  • Reaction Monitoring and Workup: The reaction is stirred at room temperature until completion (typically 12-24 hours). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction and Purification: The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

G Start Methyl 4-formylbenzoate + 2-Methylpiperazine Imine Imine Formation (DCM, RT, 1-2h) Start->Imine Reduction Reduction (NaBH(OAc)3, RT, 12-24h) Imine->Reduction Workup Aqueous Workup (NaHCO3) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis via reductive amination.

Alternative Synthetic Protocol: Nucleophilic Substitution

An alternative and also viable route is the nucleophilic substitution of a suitable benzylic halide with 2-methylpiperazine.[5][6]

Overall Reaction:

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) and 2-methylpiperazine (1.2 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to the mixture. The base is necessary to scavenge the hydrobromic acid (HBr) generated during the reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress is monitored by TLC or LC-MS.

  • Workup and Extraction: Once the starting material is consumed, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Potential Applications in Drug Discovery

While there is no direct evidence in the literature for the biological activity of this compound, its structural components suggest several potential applications in drug discovery.

Intermediate for the Synthesis of Bioactive Molecules

The primary and most evident role of this compound is as a versatile chemical intermediate. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amide derivatives. This approach is a cornerstone of medicinal chemistry for exploring SAR.

G Start METHYL 4-(3-METHYLPIPERAZIN- 1-YLMETHYL)BENZOATE Hydrolysis Hydrolysis (e.g., LiOH, NaOH) Start->Hydrolysis Acid 4-(3-Methylpiperazin-1-ylmethyl)benzoic acid Hydrolysis->Acid Coupling Amide Coupling (e.g., HATU, EDC) Acid->Coupling Library Library of Amide Derivatives Coupling->Library

Caption: Pathway to generate a library of derivatives.

Potential as a Scaffold for Kinase Inhibitors

The structurally related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a key intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib.[1] This suggests that the 4-(piperazin-1-ylmethyl)benzoic acid scaffold is well-suited for targeting the ATP-binding site of kinases. While the 3-methyl isomer has not been specifically reported in this context, it represents a novel vector for exploring the chemical space around the kinase active site, potentially leading to inhibitors with altered selectivity or potency profiles.

Application in CNS-Targeting Agents

The 3-methylpiperazine moiety has been incorporated into molecules targeting the central nervous system (CNS). For instance, derivatives of 3-methylpiperazine have been investigated as selective kappa opioid receptor antagonists. The introduction of the methyl group can influence the lipophilicity and conformational preferences of the piperazine ring, which are critical parameters for brain penetration and receptor binding.

Conclusion and Future Perspectives

This compound is a valuable, yet under-explored, chemical entity with significant potential in drug discovery. Its synthesis can be reliably achieved through standard organic chemistry transformations. The true value of this compound lies in its utility as a versatile building block for the creation of diverse chemical libraries targeting a range of biological targets, from kinases to CNS receptors. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents. The synthetic protocols and potential applications outlined in this guide provide a solid foundation for researchers to embark on such investigations.

References

An In-depth Technical Guide to METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE: A Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE, a heterocyclic compound of significant interest in the field of drug discovery and development. While the specific, documented discovery of this molecule is not prominently featured in scientific literature, its structural similarity to key intermediates in the synthesis of blockbuster kinase inhibitors, such as Imatinib, strongly suggests its origins lie in structure-activity relationship (SAR) studies. This guide will delve into the plausible history, detailed synthetic methodologies, and the strategic importance of this compound as a building block for novel therapeutic agents. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, and the nuanced placement of a methyl group on this ring system can profoundly influence the pharmacokinetic and pharmacodynamic properties of a final drug product.[1] This document will serve as a valuable resource for researchers, scientists, and drug development professionals by providing both a retrospective analysis and a forward-looking perspective on the utility of this and related compounds.

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast array of clinically approved drugs.[1] Its prevalence stems from a combination of desirable physicochemical properties it imparts to a molecule. The two nitrogen atoms can be readily functionalized, allowing for the introduction of diverse substituents to modulate biological activity and pharmacokinetic profiles. Furthermore, the piperazine ring often enhances aqueous solubility and can act as a protonable center at physiological pH, which can be crucial for target engagement and bioavailability.

The strategic importance of piperazine derivatives is exemplified by their presence in drugs targeting a wide range of conditions, including cancer, viral infections, and neurological disorders. A prime example is Imatinib, a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML). A key intermediate in the synthesis of Imatinib is 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.[2][3] This structural precedent provides a strong foundation for understanding the significance of the title compound, this compound.

The Genesis of a Key Intermediate: A Hypothesis-Driven History

While a singular "discovery" paper for this compound is not readily identifiable, its existence is a logical consequence of systematic medicinal chemistry efforts. The process of drug development rarely relies on a single molecular design. Instead, it involves the synthesis and evaluation of numerous analogs to fine-tune activity, selectivity, and safety. This iterative process is known as a Structure-Activity Relationship (SAR) study.

It is highly probable that this compound was first synthesized as part of an SAR campaign for a drug program, likely one targeting protein kinases. The rationale would have been to explore the impact of the methyl group's position on the piperazine ring. The difference between a methyl group at the 3-position versus the 4-position can have significant implications for:

  • Target Binding: The steric bulk and electronic properties of the methyl group can influence how the final molecule fits into the binding pocket of its biological target.

  • Metabolic Stability: The position of the methyl group can affect the molecule's susceptibility to metabolic enzymes, thereby altering its half-life in the body.

  • Physicochemical Properties: Subtle changes in molecular shape and polarity can impact properties like solubility and membrane permeability.

The commercial availability of this compound today is a testament to its utility as a building block for creating libraries of diverse compounds for high-throughput screening and lead optimization in various drug discovery programs.

Synthesis and Characterization: A Detailed Protocol

The synthesis of this compound can be achieved through a variety of established organic chemistry methodologies. A common and efficient approach is the reductive amination of methyl 4-formylbenzoate with 2-methylpiperazine. This method is widely used for the N-alkylation of secondary amines.[2]

Proposed Synthetic Pathway

Synthetic Pathway start1 Methyl 4-formylbenzoate product This compound start1->product start2 2-Methylpiperazine start2->product reagent Sodium Triacetoxyborohydride (STAB) reagent->product Reductive Amination

Caption: Proposed synthetic route via reductive amination.

Step-by-Step Experimental Protocol

Materials:

  • Methyl 4-formylbenzoate

  • 2-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 4-formylbenzoate (1 equivalent). Dissolve the aldehyde in anhydrous dichloromethane (approximately 10 mL per gram of aldehyde).

  • Amine Addition: To the stirred solution, add 2-methylpiperazine (1.1 equivalents). Stir the mixture at room temperature for 30 minutes. The formation of an intermediate iminium ion is expected.

  • Reductive Amination: In a separate container, weigh out sodium triacetoxyborohydride (1.5 equivalents). Add the reducing agent portion-wise to the reaction mixture over 15-20 minutes. The reaction is mildly exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization Data
Property Value Source
CAS Number 914349-83-0--INVALID-LINK--
Molecular Formula C₁₄H₂₀N₂O₂--INVALID-LINK--
Molecular Weight 248.32 g/mol --INVALID-LINK--
Appearance Likely a solid or oil-
¹H NMR, ¹³C NMR, MS Consistent with the proposed structure-

Strategic Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This amide bond formation is a cornerstone of medicinal chemistry, allowing for the assembly of large, diverse libraries of compounds.

Role in Kinase Inhibitor Development

As previously mentioned, the structural analogy to Imatinib precursors is a strong indicator of its potential use in the development of kinase inhibitors.[3] The general structure of many kinase inhibitors involves a "hinge-binding" motif, a linker, and a solubilizing group. The piperazine moiety often serves as a key component of the linker and the solubilizing group.

Kinase Inhibitor Scaffold hinge Hinge-Binding Motif linker Linker hinge->linker solubilizing Solubilizing Group (e.g., Piperazine) linker->solubilizing

Caption: General scaffold of a Type II kinase inhibitor.

By using this compound, medicinal chemists can readily introduce the 3-methylpiperazine-benzyl moiety into a target molecule. Subsequent hydrolysis of the ester and amide coupling would allow for the attachment of a hinge-binding pharmacophore, leading to a potential kinase inhibitor. The variation in the methyl group's position (3- vs. 4-) would be a critical data point in the SAR, guiding the design of more potent and selective inhibitors.

Future Perspectives and Conclusion

This compound is more than just a chemical compound; it is a representation of the logical and iterative process of modern drug discovery. While it may not have a celebrated history of its own, its existence is intrinsically linked to the quest for new and improved medicines. As our understanding of disease biology deepens and the demand for targeted therapies grows, the need for versatile and strategically designed chemical building blocks will continue to expand. This technical guide has aimed to provide a comprehensive understanding of this important intermediate, from its likely origins in SAR studies to its practical synthesis and application. For researchers in the field, this compound and its analogs will undoubtedly remain valuable tools in the ongoing effort to develop the next generation of life-saving therapeutics.

References

Methodological & Application

Synthesis Protocol for Methyl 4-(3-Methylpiperazin-1-ylmethyl)benzoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of methyl 4-(3-methylpiperazin-1-ylmethyl)benzoate, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and a self-validating experimental workflow.

Introduction and Significance

This compound is a disubstituted piperazine derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple binding interactions with biological targets. The incorporation of a 3-methyl group on the piperazine ring can introduce chirality and improve metabolic stability, while the methyl benzoate moiety provides a handle for further chemical elaboration, making this compound a key intermediate in the synthesis of complex pharmaceutical agents.

This application note will detail a robust and reproducible synthetic protocol for this target molecule, focusing on the principles of reductive amination. This method is chosen for its high efficiency, mild reaction conditions, and broad applicability in the formation of carbon-nitrogen bonds.

Synthetic Strategy: Reductive Amination

The synthesis of this compound is efficiently achieved via a one-pot reductive amination reaction. This strategy involves the initial formation of an iminium ion intermediate from the condensation of methyl 4-formylbenzoate and 2-methylpiperazine. This intermediate is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride, to yield the desired tertiary amine.

The causality behind this choice of reagents lies in the selectivity of sodium triacetoxyborohydride. It is a less reactive borohydride derivative that is particularly effective for the reduction of iminium ions in the presence of aldehydes, thus minimizing side reactions such as the reduction of the starting aldehyde.

Synthesis_Workflow Methyl_4-formylbenzoate Methyl 4-formylbenzoate Reaction_Vessel Reaction Vessel (Dichloromethane) Methyl_4-formylbenzoate->Reaction_Vessel 2-Methylpiperazine 2-Methylpiperazine 2-Methylpiperazine->Reaction_Vessel Iminium_Intermediate Iminium Ion Intermediate Reaction_Vessel->Iminium_Intermediate Product This compound Iminium_Intermediate->Product Reduction Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Product Workup Aqueous Work-up & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Reductive Amination Workflow

Detailed Experimental Protocol

This protocol is based on established procedures for reductive amination and has been optimized for the synthesis of the target compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Methyl 4-formylbenzoate1571-08-0164.1610.0
2-Methylpiperazine109-07-9100.1611.0
Sodium Triacetoxyborohydride56553-60-7211.9415.0
Dichloromethane (DCM), anhydrous75-09-284.93100 mL
Saturated aq. Sodium Bicarbonate144-55-884.0150 mL
BrineN/AN/A50 mL
Anhydrous Magnesium Sulfate7487-88-9120.37As needed
Silica Gel (for chromatography)7631-86-960.08As needed
Ethyl Acetate (for chromatography)141-78-688.11As needed
Hexanes (for chromatography)110-54-386.18As needed

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-formylbenzoate (1.64 g, 10.0 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid is completely dissolved.

  • Addition of Amine: To the stirred solution, add 2-methylpiperazine (1.10 g, 11.0 mmol). Stir the reaction mixture at room temperature for 30 minutes. The formation of the iminium intermediate is typically not visually apparent.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Caution: The addition may cause a slight exotherm. The reaction mixture is then stirred at room temperature for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The disappearance of the starting aldehyde (visualized with a UV lamp and/or a potassium permanganate stain) indicates the completion of the reaction.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The column should be packed using a slurry of silica gel in hexanes. The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to afford this compound as a pure product.

Characterization

  • 1H NMR (400 MHz, CDCl3): The expected spectrum would show signals for the aromatic protons of the benzoate ring, a singlet for the methyl ester, a singlet for the benzylic methylene protons, signals for the piperazine ring protons, a doublet for the methyl group on the piperazine ring, and a signal for the N-H proton of the piperazine (if not fully substituted).

  • 13C NMR (101 MHz, CDCl3): The spectrum should show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the carbons of the piperazine ring, and the methyl carbons.

  • Mass Spectrometry (ESI+): The expected m/z for the protonated molecule [M+H]+ would be approximately 249.16.

Safety and Handling Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle with care and avoid contact with water.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Trustworthiness and Self-Validation

The protocol described above is a self-validating system. The progress of the reaction can be reliably monitored by TLC, allowing for confirmation of the consumption of starting materials and the formation of the product. The purification by column chromatography ensures the isolation of a high-purity compound. Finally, the characterization by spectroscopic methods provides definitive structural confirmation of the synthesized this compound. The expected yield for this type of reaction is typically in the range of 70-90%.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound via reductive amination. The detailed, step-by-step protocol, coupled with an understanding of the underlying chemical principles, is designed to enable researchers to successfully and safely prepare this important chemical intermediate for their drug discovery and development programs.

Data_Flow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reagents Starting Materials (Methyl 4-formylbenzoate, 2-Methylpiperazine) Protocol Reductive Amination Protocol Reagents->Protocol Crude_Product Crude Product Protocol->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure Product Chromatography->Pure_Product Spectroscopy NMR & Mass Spectrometry Pure_Product->Spectroscopy Characterization_Data Structural Confirmation Spectroscopy->Characterization_Data

References

A Robust and Scalable Protocol for the Synthesis of a Key Piperazine Intermediate via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Abstract

This application note provides a detailed, scalable, and validated protocol for the synthesis of this compound (CAS No. 914349-83-0).[1][2] The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in a multitude of FDA-approved drugs, making its derivatives highly valuable as building blocks for drug discovery.[3][4][5] This guide focuses on a highly efficient one-pot reductive amination reaction between Methyl 4-formylbenzoate and 2-methylpiperazine. We delve into the mechanistic rationale for reagent selection, provide a step-by-step experimental procedure, and discuss critical parameters for process optimization and scale-up. This protocol is designed for researchers, medicinal chemists, and process development professionals seeking a reliable method for producing this key intermediate with high yield and purity.

Introduction and Strategic Rationale

This compound is a versatile bifunctional molecule, incorporating a tertiary amine within a piperazine ring and a methyl ester. This structure makes it an ideal synthon for library synthesis and the development of complex pharmaceutical agents. The piperazine ring, in particular, is known to improve physicochemical properties such as aqueous solubility and oral bioavailability.[5]

The chosen synthetic strategy is a direct reductive amination . This method is one of the most important and widely used for the formation of C-N bonds, especially for N-alkylation of secondary amines.[6][7]

Causality for Method Selection:

  • High Selectivity: The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ. Using a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] minimizes side reactions, such as the reduction of the starting aldehyde or the ester moiety.[8]

  • Scalability and Efficiency: This one-pot procedure avoids the isolation of the unstable iminium intermediate, streamlining the workflow and improving overall efficiency. The reaction conditions are mild and generally provide high yields, making the process amenable to large-scale production.[9]

  • Atom Economy: Compared to multi-step alkylation procedures involving leaving groups, reductive amination offers a more direct and atom-economical route to the target compound.

Reaction Scheme

Caption: Overall synthetic transformation.

Experimental Protocol

This protocol is designed for a laboratory scale (10 mmol) and includes considerations for scaling up.

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )QuantityNotes
Methyl 4-formylbenzoate1571-08-0164.161.64 g (10.0 mmol)Purity >98%
2-Methylpiperazine109-07-9100.161.10 g (11.0 mmol)1.1 equivalents
Sodium Triacetoxyborohydride56553-60-7211.943.18 g (15.0 mmol)1.5 equivalents; moisture sensitive
Dichloromethane (DCM)75-09-2-50 mLAnhydrous grade
Saturated NaHCO₃ solution--50 mLFor work-up
Brine--30 mLFor work-up
Anhydrous MgSO₄ or Na₂SO₄--~5 gFor drying
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Nitrogen/Argon inlet
Separatory funnel
Rotary evaporator
Flash chromatography system

Step-by-Step Synthesis Procedure

G A 1. Dissolve Reactants Add Methyl 4-formylbenzoate (1.64 g) and 2-methylpiperazine (1.10 g) to 50 mL DCM in a flask under N₂. B 2. Stir for Iminium Formation Stir the mixture at room temperature for 20-30 minutes. A->B C 3. Add Reducing Agent Add NaBH(OAc)₃ (3.18 g) portion-wise over 10 minutes to control effervescence. B->C D 4. Reaction Monitoring Stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS until starting aldehyde is consumed. C->D E 5. Quench Reaction Slowly add 50 mL of saturated NaHCO₃ solution to the flask. D->E F 6. Aqueous Work-up Transfer to a separatory funnel, separate layers. Extract aqueous layer with DCM (2 x 25 mL). E->F G 7. Combine & Dry Combine organic layers, wash with brine (30 mL), dry over MgSO₄, and filter. F->G H 8. Concentrate Remove solvent under reduced pressure using a rotary evaporator to yield crude oil/solid. G->H I 9. Purify Product Purify by flash column chromatography. H->I J 10. Final Product Concentrate pure fractions to obtain the final product as a clear oil or white solid. I->J

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-formylbenzoate (1.64 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Amine Addition: Add 2-methylpiperazine (1.10 g, 11.0 mmol, 1.1 eq.) to the solution. Stir the mixture under a nitrogen atmosphere at room temperature for 20-30 minutes. This allows for the initial formation of the hemiaminal and subsequently the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq.) to the reaction mixture in portions over approximately 10 minutes. Note: Initial additions may cause some gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 2-4 hours).

  • Work-up: Once the reaction is complete, quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

Purification of tertiary amines via standard silica gel chromatography can sometimes be challenging due to the basic nature of the amine interacting with the acidic silica.[10]

  • Method: Flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of 0-10% Methanol in Dichloromethane.

    • Expert Tip: To improve peak shape and prevent tailing, it is highly recommended to add a small amount of a volatile base, such as triethylamine (0.5-1% v/v) or ammonium hydroxide, to the mobile phase.[10]

  • Procedure: Dissolve the crude product in a minimal amount of DCM. Adsorb it onto a small amount of silica gel. Load the dried silica onto the column. Elute with the specified gradient. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pure compound. Expected yield: 80-90%.

Scalability and Process Optimization

  • Choice of Reducing Agent: While NaBH(OAc)₃ is excellent, for very large scales, catalytic hydrogenation (e.g., H₂, Pd/C) can be more cost-effective and generate less salt waste. However, this requires specialized high-pressure equipment and careful optimization to avoid reduction of the aromatic ring or ester.

  • Solvent Selection: Dichloromethane is effective but is a regulated solvent. Alternative solvents like 2-MeTHF or acetonitrile can be explored for greener and safer processing.

  • Purification Strategy: On a large scale, chromatography is undesirable. Developing a protocol for crystallization or salt formation is crucial. The product can be treated with an acid (e.g., HCl in ether) to precipitate the hydrochloride salt, which is often a crystalline solid and can be easily filtered and purified.[11]

  • Work-up: For large-scale operations, buffer-assisted extraction can be a powerful technique to separate tertiary amines from unreacted secondary amines and other impurities, potentially avoiding the need for chromatography.[12][13]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[14]

  • ¹H NMR (CDCl₃, 400 MHz): Expected characteristic signals include:

    • Aromatic protons (~7.4-8.0 ppm).

    • Singlet for the ester methyl group (-OCH₃) (~3.9 ppm).

    • Singlet for the benzylic protons (-CH₂-) (~3.5 ppm).

    • Multiple signals for the piperazine ring protons (~1.9-3.0 ppm).

    • Doublet for the piperazine methyl group (-CH₃) (~1.1 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Characteristic peaks for the ester carbonyl, aromatic carbons, benzylic carbon, and aliphatic carbons of the piperazine ring.

  • Mass Spectrometry (ESI+): Calculated for C₁₄H₂₀N₂O₂ [M+H]⁺: 249.16. Found: 249.16.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas (hydrogen) upon contact with strong acids. Handle with care.

References

Mastering the Purification of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of a compound is paramount, directly influencing its efficacy, safety, and reproducibility in preclinical and clinical studies. METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE, a molecule of interest in medicinal chemistry, presents a unique set of purification challenges owing to its hybrid structure, incorporating a basic piperazine moiety and a neutral methyl ester. This guide provides an in-depth exploration of the purification techniques tailored for this compound, moving beyond mere procedural steps to elucidate the underlying chemical principles that govern each method.

Compound Profile: Understanding the Physicochemical Landscape

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy. These properties dictate the compound's behavior in various solvents and on different stationary phases, informing the selection of the most appropriate purification technique.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
IUPAC Name methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoateN/A
Predicted pKa 7.55 ± 0.10[2]
Appearance White to off-white solid (predicted for analogous compounds)[3]

The presence of the piperazine ring, a basic functional group, imparts a significant degree of polarity and a propensity to form salts with acids. Conversely, the methyl benzoate portion of the molecule is relatively nonpolar. This amphiphilic nature requires a nuanced approach to purification.

Strategic Purification Workflow

The purification of this compound typically follows a multi-step process, beginning with a liquid-liquid extraction to remove bulk impurities, followed by a more refined chromatographic or recrystallization step to achieve high purity.

Purification Workflow Crude_Product Crude Reaction Mixture Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Further Purification Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Alternative Purification Pure_Product Pure Product (>99%) Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A typical purification workflow for this compound.

Part 1: The Workhorse of Amine Purification - Acid-Base Extraction

Acid-base extraction is a powerful, scalable, and cost-effective technique for the initial purification of basic compounds like this compound. This method leverages the differential solubility of the compound in its neutral and protonated (salt) forms in immiscible organic and aqueous phases.

The Underlying Principle: Ionization and Partitioning

The piperazine moiety, with a predicted pKa of around 7.55, is readily protonated in an acidic aqueous solution (pH < 6), forming a water-soluble salt.[2] In contrast, neutral or acidic impurities will remain in the organic phase. Conversely, by basifying the aqueous layer (pH > 9), the protonated piperazine is deprotonated back to its neutral, water-insoluble form, allowing it to be extracted back into an organic solvent. This process effectively separates the basic target compound from non-basic impurities.

Acid_Base_Extraction_Principle cluster_0 Acidic Wash (pH < 6) cluster_1 Basification & Re-extraction (pH > 9) Organic_Phase_Acid Organic Phase (Target Compound + Impurities) Aqueous_Phase_Acid Aqueous Phase (Acidic) Organic_Phase_Acid->Aqueous_Phase_Acid Shake & Separate Organic_Impurities Neutral/Acidic Impurities (Remain in Organic Phase) Target_Salt Target Compound (Protonated, Water-Soluble) Aqueous_Phase_Base Aqueous Phase (Basic) Target_Salt->Aqueous_Phase_Base Add Base Organic_Phase_Base Fresh Organic Phase Aqueous_Phase_Base->Organic_Phase_Base Shake & Separate Aqueous_Salts Inorganic Salts (Remain in Aqueous Phase) Target_Neutral Target Compound (Neutral, Water-Insoluble)

Caption: The principle of acid-base extraction for purifying basic compounds.

Detailed Protocol for Acid-Base Extraction

Materials:

  • Crude this compound dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate for every 1 gram of crude material).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The protonated target compound will be in the lower aqueous layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete transfer of the product.

  • Removal of Neutral/Acidic Impurities: The initial organic layer, now containing neutral and acidic impurities, can be discarded.

  • Basification:

    • Combine the acidic aqueous extracts.

    • Cool the flask in an ice bath.

    • Slowly add 1 M NaOH while stirring until the pH of the solution is greater than 9, as confirmed with pH paper or a pH meter. The neutral product may precipitate out of the solution.

  • Re-extraction into Organic Solvent:

    • Transfer the basified aqueous solution back to the separatory funnel.

    • Add a fresh portion of the organic solvent (e.g., ethyl acetate).

    • Shake vigorously and allow the layers to separate. The neutral target compound will now be in the organic layer.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer with two more portions of the organic solvent.

  • Washing and Drying:

    • Combine the organic extracts.

    • Wash the combined organic layer with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Part 2: Achieving High Purity - Column Chromatography and Recrystallization

While acid-base extraction is effective for bulk purification, achieving the high purity required for pharmaceutical applications often necessitates a final polishing step. Column chromatography and recrystallization are the two most common techniques for this purpose.

Column Chromatography: Separation Based on Polarity

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. Given the basic nature of the piperazine moiety, careful selection of the stationary and mobile phases is crucial to avoid peak tailing and ensure good separation.

Key Considerations for Method Development:

  • Stationary Phase: Standard silica gel can be used, but its acidic nature may lead to strong interactions with the basic piperazine, causing streaking. To mitigate this, deactivated silica gel (treated with a small amount of a base like triethylamine) or neutral alumina can be employed.

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased (a gradient) to elute compounds of increasing polarity. For basic compounds, adding a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can significantly improve peak shape.

A Starting Point for Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of 0% to 10% methanol in dichloromethane, with 0.5% triethylamine added to the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column. Alternatively, for less soluble samples, "dry loading" (adsorbing the compound onto a small amount of silica gel before adding it to the column) is recommended.

  • Elution and Fraction Collection: Run the gradient and collect fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

Solvent Selection is Key:

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For this compound, a single solvent or a binary solvent system may be effective.

  • Potential Single Solvents: Isopropanol, ethanol, acetonitrile, or ethyl acetate.

  • Potential Binary Solvent Systems:

    • A polar solvent in which the compound is soluble (e.g., ethanol, methanol, or acetone).

    • A nonpolar solvent in which the compound is insoluble (e.g., hexanes, heptane, or water).

General Recrystallization Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Pro-Tip: Given the basic nature of the piperazine, an alternative recrystallization strategy is to form the hydrochloride or another suitable salt of the target compound. Salts often have different solubility profiles and may form more well-defined crystals, leading to a more effective purification.[4]

Purity Assessment: The Final Verdict

After purification, it is essential to assess the purity of the this compound. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile and quantitative method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently and efficiently purify this compound to the high standards required for drug discovery and development.

References

Application Note: 1H NMR Characterization of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is a substituted piperazine derivative with potential applications in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in pharmacologically active compounds.[1][2] Accurate structural elucidation and purity assessment are critical for advancing research and ensuring the reliability of biological data. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such organic molecules. This application note provides a comprehensive guide to the ¹H NMR characterization of this compound, detailing a robust experimental protocol and an in-depth analysis of the expected spectral features.

Theoretical Considerations for ¹H NMR Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, which is determined by the proximity of electronegative atoms and anisotropic effects from the aromatic ring.

The key structural features to be identified in the ¹H NMR spectrum are:

  • Disubstituted Benzene Ring: The protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The para-substitution pattern is expected to produce a characteristic splitting pattern, often appearing as two distinct doublets.

  • Methyl Ester Group: The methyl protons of the ester group are expected to be observed as a sharp singlet in the upfield region, generally around δ 3.9 ppm.[3][4]

  • Benzylic Protons: The two protons of the methylene bridge connecting the benzene ring to the piperazine nitrogen are benzylic protons.[5][6] These are expected to resonate as a singlet at approximately δ 3.5-4.0 ppm.[5]

  • Piperazine Ring Protons: The protons on the substituted piperazine ring will exhibit complex multiplets due to their diastereotopic nature and coupling with each other. The presence of a methyl group on the piperazine ring further complicates the spectrum. These signals are typically found in the range of δ 2.0-3.5 ppm.[7][8][9]

  • Piperazine Methyl Group: The methyl group attached to the piperazine ring will appear as a doublet in the aliphatic region, likely around δ 1.0-1.2 ppm, due to coupling with the adjacent proton on the ring.

Experimental Protocol

A meticulously prepared sample is paramount for acquiring a high-quality ¹H NMR spectrum. The following protocol outlines the recommended steps for sample preparation and data acquisition.

I. Sample Preparation
  • Material Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[10][11]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[10][11] The choice of solvent can influence the chemical shifts of labile protons (e.g., N-H). CDCl₃ is a common choice for initial characterization.

  • Solubilization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[11][12] Avoid using cotton wool as it can introduce contaminants.[11]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added to the solvent. However, referencing to the residual solvent peak is often sufficient.[10]

  • Labeling: Clearly label the NMR tube with the sample identification.

G cluster_prep Sample Preparation Workflow weigh Weigh 5-25 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter label_tube Label NMR Tube filter->label_tube

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is a small molecule of interest in pharmaceutical research and drug development, incorporating both a substituted piperazine ring and a benzoate ester functional group. The piperazine moiety is a common scaffold in a wide array of commercially available drugs, including antidepressants and antipsychotics.[1] Accurate characterization and structural elucidation of such compounds are critical for metabolism, pharmacokinetic, and toxicology studies. High-resolution mass spectrometry (HRMS), particularly coupled with tandem mass spectrometry (MS/MS), provides an indispensable tool for confirming molecular identity and investigating fragmentation pathways, which in turn can aid in metabolite identification and impurity profiling.

This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We will explore the characteristic fragmentation patterns of this molecule, drawing on established principles of piperazine and benzoate ester mass spectral behavior.[2][3][4]

Chemical Properties and Structure

Prior to analysis, it is essential to understand the fundamental properties of the analyte.

PropertyValueSource
IUPAC Name methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoateN/A
Molecular Formula C₁₄H₂₀N₂O₂[5]
Molecular Weight 248.32 g/mol [5]
Monoisotopic Mass 248.1525 g/mol [5]
Structure N/A
Chemical Structure of this compound
CAS Number 914349-83-0[6]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis is depicted below. This process begins with sample preparation, followed by chromatographic separation and subsequent mass spectrometric detection and fragmentation.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry prep_start Stock Solution (1 mg/mL in MeOH) prep_dilute Working Solution (1 µg/mL in 50:50 ACN:H₂O) prep_start->prep_dilute Dilution lc_inject Injection (5 µL) prep_dilute->lc_inject Transfer lc_column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) lc_inject->lc_column ms_source ESI Source (Positive Ion Mode) lc_column->ms_source Elution ms_fullscan Full Scan MS (m/z 100-500) ms_source->ms_fullscan Ionization ms_msms Product Ion Scan (MS/MS of [M+H]⁺) ms_fullscan->ms_msms Isolation & Fragmentation

Caption: LC-MS/MS Experimental Workflow.

Protocols

Sample Preparation

The objective of sample preparation is to create a solution of the analyte that is free of interferences and compatible with the LC-MS/MS system.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Sonicate for 10-15 minutes to ensure complete dissolution.[7]

  • Working Solution Preparation: Perform a serial dilution of the stock solution with a mixture of 50:50 (v/v) acetonitrile and water (both LC-MS grade) to achieve a final concentration of 1 µg/mL. This working solution is ready for injection.

Liquid Chromatography Method

Chromatographic separation is crucial for resolving the analyte from any potential isomers or impurities.

ParameterRecommended ConditionRationale
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for small molecules of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the reversed-phase column.
Gradient 5% B to 95% B over 5 minutesA standard gradient to ensure elution of the compound with good peak symmetry.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CImproves peak shape and reduces viscosity.[8]
Injection Volume 5 µLA typical injection volume for modern LC-MS systems.[8]
Mass Spectrometry Method

A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is recommended for this analysis.[8]

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar, thermally labile molecules, minimizing in-source fragmentation.[8]
Ionization Mode PositiveThe presence of two basic nitrogen atoms in the piperazine ring makes this molecule readily protonated.[8]
Capillary Voltage 3.5 - 4.0 kVOptimized for efficient ion generation.[7]
Nebulizer Gas Pressure 1.2 barAids in the desolvation process.[7]
Drying Gas Flow 4 L/min at 200°CFacilitates solvent evaporation and ion release into the gas phase.[7]
Full Scan MS Range m/z 100 - 500This range will encompass the precursor ion and potential fragments.
MS/MS Experiment Product Ion ScanTo generate a fragmentation spectrum for structural confirmation.
Precursor Ion (m/z) 249.16Corresponds to the protonated molecule, [M+H]⁺.
Collision Energy Ramped (e.g., 10-40 eV)An energy ramp allows for the observation of both low-energy and high-energy fragmentation pathways.

Expected Results and Discussion

Full Scan Mass Spectrum

In the full scan mass spectrum under positive ESI conditions, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 249.16. The high-resolution mass measurement should be within 5 ppm of the calculated exact mass of the protonated species (C₁₄H₂₁N₂O₂⁺).

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

The fragmentation of this compound will be driven by the charge localization on one of the nitrogen atoms of the piperazine ring and the inherent structural features of the molecule. The primary fragmentation pathways for piperazine derivatives involve cleavage of the C-N bonds within the piperazine ring or the bond connecting the ring to its substituent.[3] For aromatic esters, characteristic losses of the alkoxy group and the carbonyl group are common.[4]

Based on these principles, a proposed fragmentation pathway is illustrated below.

fragmentation precursor [M+H]⁺ m/z 249.16 frag1 m/z 113.11 (Methylpiperazinyl-methyl cation) precursor->frag1 Benzylic Cleavage frag2 m/z 99.10 (Protonated 3-methylpiperazine) precursor->frag2 Benzylic Cleavage + H transfer frag3 m/z 149.06 (Methyl 4-(aminomethyl)benzoate cation) precursor->frag3 Piperazine Ring Opening frag4 m/z 136.08 (4-(Aminomethyl)benzoic acid cation) frag3->frag4 - CH₃

Caption: Proposed MS/MS Fragmentation Pathway.

Key Fragmentation Pathways:

  • Benzylic Cleavage: The most facile fragmentation is often the cleavage of the bond between the benzyl carbon and the piperazine nitrogen. This can lead to two primary product ions:

    • m/z 113.11: Formation of the 3-methyl-1-methylenepiperazin-1-ium ion. This is a highly characteristic fragment for N-benzylpiperazine derivatives.[3]

    • m/z 99.10: Alternatively, cleavage with a hydrogen rearrangement can result in the formation of protonated 3-methylpiperazine.

  • Piperazine Ring Opening: Fission of the C-N bonds within the piperazine ring can also occur.[3] This is a more complex process that can lead to various smaller fragments. A plausible fragmentation would be the cleavage of the piperazine ring to yield a fragment at m/z 149.06 , corresponding to the methyl 4-(aminomethyl)benzoate cation radical.

  • Ester Group Fragmentation: Subsequent fragmentation of the benzoate portion of the molecule can occur. For instance, the fragment at m/z 149.06 could lose a methyl radical to form an ion at m/z 134.05 .

Conclusion

This application note provides a robust and detailed protocol for the mass spectrometric analysis of this compound. The combination of liquid chromatography with high-resolution tandem mass spectrometry allows for confident identification and structural characterization. The proposed fragmentation pathways, based on established chemical principles, serve as a guide for interpreting the resulting MS/MS spectra. This methodology is directly applicable to quality control, metabolite identification, and other critical analyses in the drug development pipeline.

References

HPLC method for METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE by High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. As a compound of interest in pharmaceutical synthesis and drug discovery, a reliable method for its quantification is essential for quality control and research purposes. This guide provides a comprehensive framework, from the foundational scientific principles guiding the method's development to detailed, step-by-step protocols for its execution and validation. The method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, ensuring high specificity, accuracy, and precision. All protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Scientific Principles and Method Development Rationale

The logical development of a robust HPLC method is predicated on the physicochemical properties of the analyte. This compound possesses distinct structural features that dictate the optimal chromatographic strategy.

  • Analyte Structure and Properties : The molecule consists of three key moieties: a methyl benzoate group, a benzyl linker, and a 3-methylpiperazine ring.

    • Chromophore : The methyl benzoate portion contains a benzene ring conjugated with a carbonyl group, which acts as a strong chromophore, making it ideal for UV detection.

    • Hydrophobicity : With a calculated logP (XLogP3) for a similar isomer of 1.4, the molecule is moderately non-polar, making it an excellent candidate for reversed-phase chromatography[1].

    • Ionization : The piperazine ring contains two nitrogen atoms, one tertiary and one secondary, which are basic. The pKa of these amines is crucial. Piperazine itself has pKa values of 5.35 and 9.73[2]. The presence of alkyl substituents will slightly increase these values. To ensure consistent retention and symmetrical peak shapes, the mobile phase pH must be controlled to maintain a single, stable ionic form of the analyte.

  • Choice of Chromatographic Mode : Reversed-Phase HPLC (RP-HPLC) is the chosen mode. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte is retained primarily through hydrophobic interactions between its non-polar regions and the stationary phase[3]. This is the most common and versatile mode in pharmaceutical analysis and is well-suited for this analyte's polarity[4].

  • Stationary Phase Selection : A C18 (octadecylsilane) column is selected as the primary stationary phase. C18 columns are the workhorse of reversed-phase chromatography, offering excellent retention for a wide range of moderately polar to non-polar compounds and are recommended as a first choice for method development. A column with high-purity silica and end-capping is preferred to minimize interactions with the basic piperazine nitrogens.

  • Mobile Phase Strategy :

    • Organic Modifier : Acetonitrile is chosen over methanol as the organic component of the mobile phase. While both are common, acetonitrile often provides better peak shapes for basic compounds and has a lower UV cutoff.

    • Aqueous Phase and pH Control : A buffered aqueous phase is critical. Operating at a low pH (e.g., 2.5-3.5) ensures that the piperazine nitrogens are fully protonated (positively charged). This has two significant benefits: 1) it prevents peak tailing that can arise from interactions between the basic analyte and acidic residual silanols on the column support, and 2) it ensures the analyte's ionization state is consistent, leading to reproducible retention times[5]. A phosphate or formate buffer is suitable; formate is volatile and preferred if the method is to be adapted for mass spectrometry (LC-MS).

  • Detection : Based on the methyl benzoate chromophore, UV detection is the most direct and robust method. A detection wavelength of 254 nm is a common starting point for aromatic compounds and provides good sensitivity[6]. A photodiode array (PDA) detector can be used to confirm peak purity and identify the optimal detection wavelength.

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV or PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Materials and Reagents
  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Potassium phosphate monobasic (KH₂PO₄, analytical grade).

  • Phosphoric acid (H₃PO₄, analytical grade).

  • Diluent : Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Program Isocratic
Composition 50% A : 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Protocols

Protocol 1: Preparation of Solutions

1. Mobile Phase A (25 mM KH₂PO₄, pH 3.0): a. Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water. b. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. c. Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

2. Standard Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the Diluent. Mix thoroughly.

3. Working Standard Solutions (for Linearity): a. Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the Standard Stock Solution with the Diluent.

4. Sample Preparation: a. Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. b. Add approximately 15 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume with Diluent. Mix thoroughly. c. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Diagram: Analytical Workflow

The overall process from sample receipt to final result follows a structured and logical path.

Analytical Workflow Figure 1: General Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions sys_setup HPLC System Setup & Equilibration prep_sample Prepare Test Sample prep_mobile Prepare Mobile Phase sst_run System Suitability Test (SST) sys_setup->sst_run seq_run Run Analytical Sequence (Standards & Samples) sst_run->seq_run If SST Passes integrate Integrate Chromatograms seq_run->integrate calibrate Generate Calibration Curve integrate->calibrate calculate Calculate Analyte Concentration calibrate->calculate report Generate Final Report calculate->report

Caption: Figure 1: General Analytical Workflow

Protocol 2: HPLC Method Validation

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines[7][8]. The following parameters are critical.

1. System Suitability Testing (SST): a. Before sample analysis, inject the 100 µg/mL working standard solution five times. b. The system is deemed suitable if the acceptance criteria in the table below are met. This ensures the chromatographic system is performing adequately[9][10].

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

2. Specificity: a. Inject the diluent (blank) to ensure no interfering peaks are present at the analyte's retention time. b. If applicable, inject a placebo sample (matrix without the analyte) to demonstrate selectivity. c. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte to ensure the method can separate the main peak from potential degradation products.

3. Linearity and Range: a. Inject the prepared calibration standards (e.g., 10-150 µg/mL) in triplicate. b. Plot a graph of mean peak area versus concentration. c. The relationship is linear if the correlation coefficient (r²) is ≥ 0.999. The recommended range for an assay is typically 80% to 120% of the test concentration[11].

4. Accuracy (Recovery): a. Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). b. Prepare three samples at each level and analyze them. c. Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

5. Precision: a. Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (%RSD) should be ≤ 2.0%. b. Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should meet predefined criteria, typically ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): a. These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. b. A typical S/N ratio for LOD is 3:1, and for LOQ is 10:1. c. LOQ must be determined with acceptable precision and accuracy.

7. Robustness: a. Deliberately vary key method parameters to assess the method's reliability. b. Analyze a standard solution while making small changes to:

  • Flow Rate (± 0.1 mL/min)
  • Column Temperature (± 5°C)
  • Mobile Phase pH (± 0.2 units)
  • Mobile Phase Composition (± 2% absolute) c. The system suitability parameters should remain within the acceptance criteria for all variations.

Diagram: Method Development Logic

The selection of the final method parameters is a result of a systematic, science-driven process.

Method Development Logic Figure 2: Method Development Decision Pathway A Analyte Characterization (Structure, pKa, UV, Polarity) B Select Mode: Reversed-Phase HPLC A->B Moderately Polar, UV Chromophore C Select Column: C18 (General Purpose) B->C Standard Practice D Mobile Phase Screening (ACN vs. MeOH, pH) C->D Initial Screening E Optimization (Buffer Conc., Gradient/Isocratic, Flow Rate) D->E Refine Separation & Peak Shape F Method Validation (ICH Guidelines) E->F Demonstrate Fitness for Purpose G Final Analytical Method F->G Method is Validated

Caption: Figure 2: Method Development Decision Pathway

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing Mobile phase pH too high; secondary interactions with silanols.Ensure mobile phase pH is correctly prepared and is ≤ 3.5. Use a high-quality, end-capped C18 column.
Retention Time Drift Poor column equilibration; mobile phase composition changing; temperature fluctuations.Equilibrate column for at least 30 minutes. Ensure mobile phase is well-mixed and degassed. Use a column thermostat.
Poor Resolution Inappropriate mobile phase strength.Adjust the ratio of Acetonitrile to Buffer. A lower percentage of acetonitrile will increase retention and may improve resolution.
Ghost Peaks Contamination in the diluent, mobile phase, or carryover from the autosampler.Run a blank injection. Use fresh, high-purity solvents. Implement a needle wash step in the autosampler method.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for the accurate and precise quantification of this compound. The rationale for the selection of the chromatographic parameters is grounded in the physicochemical properties of the analyte. The comprehensive validation protocol, based on internationally recognized ICH guidelines, establishes the method's trustworthiness and reliability for routine use in quality control and research environments. This guide serves as a complete resource for scientists and researchers tasked with the analysis of this compound.

References

Application Notes and Protocols for METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of innovation. METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE represents such a frontier. While this specific molecule is not extensively documented in current literature, its structural components—the 3-methylpiperazine moiety and the benzylpiperazine core—are well-established pharmacophores present in a multitude of clinically significant agents.[1][2] This guide is crafted for researchers, scientists, and drug development professionals to navigate the potential applications of this compound. We will dissect its structural attributes to infer its likely biological activities and provide robust, field-proven protocols to test these hypotheses. This document is not merely a set of instructions but a strategic framework for unlocking the therapeutic promise of this compound.

Molecular Profile and Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in experimental settings.

PropertyValueSource
IUPAC Name Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoateInferred
Molecular Formula C₁₄H₂₀N₂O₂[3]
Molecular Weight 248.32 g/mol [4]
CAS Number 2037146-01-1 (hydrochloride salt)[5]
Appearance Solid (predicted)General Knowledge
Solubility Soluble in DMSO, EthanolGeneral Knowledge

Note: Some properties are predicted based on structural similarity to known compounds.

Inferred Therapeutic Potential: A Structure-Based Rationale

The true potential of this compound can be hypothesized by examining its constituent parts, which are prevalent in numerous FDA-approved drugs.[6][7]

  • The Benzylpiperazine Core: This scaffold is a classic "privileged structure" in medicinal chemistry.[3][8] It is known to interact with a wide range of biological targets, most notably G-Protein Coupled Receptors (GPCRs) such as serotonergic and dopaminergic receptors.[9] This suggests a potential application in treating Central Nervous System (CNS) disorders, including depression, anxiety, and psychosis.[1]

  • The 3-Methylpiperazine Moiety: The introduction of a methyl group on the piperazine ring can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.[10] For instance, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of opioid receptor antagonists.[11] This specific substitution pattern can introduce chirality, which is crucial for stereospecific interactions with biological targets.[12]

  • The Methyl Benzoate Group: While often serving as a synthetic handle, the methyl benzoate moiety is not merely a passive component.[13] Analogs of methyl benzoate have demonstrated biological activities, including cytotoxicity against cancer cell lines and the ability to modulate DNA methylation, an important epigenetic mechanism.[14]

Based on this structural analysis, we can postulate two primary avenues for investigation: Oncology and Central Nervous System (CNS) Disorders .

Application Protocols: From Hypothesis to Data

The following protocols are designed to be self-validating systems, providing clear, actionable steps to probe the hypothesized biological activities of this compound.

General Compound Handling and Stock Solution Preparation

Accurate and consistent compound preparation is the bedrock of reproducible results.

Protocol:

  • Safety First: Handle the compound in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Weighing: Accurately weigh a precise amount of this compound using an analytical balance.

  • Solubilization: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. Note the final DMSO concentration in your experimental conditions, as it can affect cell viability at higher concentrations (typically >0.5%).

Application in Oncology: In Vitro Evaluation

The prevalence of the piperazine scaffold in anticancer agents warrants a thorough investigation of this compound's cytotoxic and anti-proliferative potential.[15]

This colorimetric assay is a robust and widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[16]

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, or MDA-MB-231 breast cancer) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[17] Allow cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).[18]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18] Mix gently on a plate shaker for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate (24h, 37°C, 5% CO₂) seed_cells->incubate_24h treat_cells Add Compound Serial Dilutions incubate_48_72h Incubate (48-72h) treat_cells->incubate_48_72h add_mtt Add MTT Reagent (3-4h) solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability & IC₅₀ read_absorbance->analyze

Fig. 1: Workflow for the MTT Cell Viability Assay.

Many piperazine-containing anticancer drugs function as kinase inhibitors. A broad kinase screen can identify potential molecular targets.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific kinase substrate. A reduction in substrate phosphorylation indicates inhibition.[17]

Detailed Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase (from a panel of kinases), and the diluted compound or DMSO vehicle. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be near the Michaelis constant (Km) for each kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the residual [γ-³³P]ATP using a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.

  • Detection: Wash the membranes to remove unincorporated ATP. Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value for any kinases that show significant inhibition.

Application in CNS Disorders: Receptor Profiling

The benzylpiperazine core strongly suggests potential activity at GPCRs. A receptor binding assay is the first step in identifying specific CNS targets.[1][3]

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[19]

Principle: The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the unlabeled test compound. A potent test compound will displace the radioligand at lower concentrations.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., HEK293 cells expressing the 5-HT₂A receptor). This is typically done through cell lysis and ultracentrifugation. Determine the protein concentration of the membrane preparation (e.g., via BCA assay).[19]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • A serial dilution of this compound.

    • A fixed concentration of a suitable radiolabeled ligand (e.g., [³H]-Ketanserin for the 5-HT₂A receptor), typically at or below its dissociation constant (Kd).

    • Cell membrane preparation (e.g., 10-50 µg of protein per well).

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).

  • Termination by Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[19]

GPCR_Binding_Workflow cluster_setup Assay Setup cluster_binding Binding & Termination cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions mix_components Mix Components in 96-well Plate prep_reagents->mix_components incubate Incubate to Reach Equilibrium mix_components->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash scint_count Scintillation Counting filter_wash->scint_count analyze Data Analysis: - Calculate IC₅₀ - Calculate Ki scint_count->analyze

Fig. 2: General Workflow for a GPCR Radioligand Binding Assay.

Data Interpretation and Future Directions

  • Oncology: An IC₅₀ value in the low micromolar or nanomolar range in the MTT assay would indicate significant cytotoxic potential, warranting further investigation.[15] Follow-up studies could include assays for apoptosis (e.g., Caspase-Glo) and cell cycle analysis to elucidate the mechanism of cell death.[18] Positive hits in the kinase screen would provide specific molecular targets for further focused studies.

  • CNS: A low Ki value in the GPCR binding assay indicates high affinity for the receptor. This would be the first step in characterizing the compound's pharmacological profile. Subsequent functional assays (e.g., measuring second messenger accumulation like cAMP or calcium flux) are essential to determine if the compound is an agonist, antagonist, or inverse agonist at the identified target receptor.[20][21]

Conclusion

This compound is a compound of significant interest due to its rich medicinal chemistry heritage. The benzylpiperazine framework provides a versatile scaffold that has been successfully exploited to develop drugs for a myriad of diseases. By leveraging the established knowledge of its core components, researchers can efficiently probe its potential as a novel therapeutic agent. The protocols detailed in this guide provide a clear and robust starting point for this exciting endeavor, paving the way for data-driven discovery and development.

References

Application Notes and Protocols for METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE as a Building Block in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[1][2] The success of this drug class hinges on the modular assembly of molecular fragments that confer specific properties such as target affinity, selectivity, and favorable pharmacokinetics.[3] Within this framework, certain chemical motifs, often referred to as "privileged scaffolds," are repeatedly utilized due to their proven utility. The piperazine ring is one such scaffold, widely incorporated into kinase inhibitors to enhance aqueous solubility and provide a versatile handle for synthetic elaboration.[4][5]

This guide focuses on METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE , a strategic building block for the synthesis of a diverse range of kinase inhibitors. The presence of the 3-methyl group on the piperazine ring can offer distinct advantages over unsubstituted or N-methylated analogs by introducing a chiral center and steric hindrance that can fine-tune target engagement, improve selectivity, and modulate metabolic stability.[6] The methyl benzoate moiety provides a readily accessible functional group for conversion to the corresponding carboxylic acid, enabling subsequent amide bond formation—a key step in the synthesis of many prominent kinase inhibitors, including analogs of Imatinib.[7][8]

These notes provide detailed protocols for the synthesis and application of this building block, alongside methodologies for the biological evaluation of the resulting inhibitors. The causality behind experimental choices is explained to empower researchers in their drug discovery efforts.

Chemical Profile and Properties

PropertyValue
IUPAC Name methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
CAS Number 1255581-67-1 (Racemic)
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform

Strategic Importance of the 3-Methylpiperazine Moiety

The introduction of a methyl group at the 3-position of the piperazine ring is a deliberate design choice with several potential benefits for kinase inhibitor development:

  • Improved Potency and Selectivity: The stereocenter introduced by the methyl group can lead to more specific interactions with the target kinase, potentially improving binding affinity and selectivity against off-target kinases.

  • Enhanced Metabolic Stability: The methyl group can sterically hinder adjacent sites that are susceptible to metabolic enzymes like cytochrome P450s, potentially increasing the compound's half-life.[9]

  • Favorable Physicochemical Properties: The basic nitrogen of the piperazine ring enhances aqueous solubility, a critical factor for oral bioavailability.[4][10] The overall lipophilicity can be fine-tuned by this substitution.

Experimental Protocols

Part 1: Synthesis of this compound

The most efficient and scalable method for synthesizing the title compound is through reductive amination. This one-pot reaction combines an aldehyde with an amine to form an imine intermediate, which is then immediately reduced to the corresponding amine.

cluster_synthesis Synthesis via Reductive Amination start_materials Methyl 4-formylbenzoate + 2-Methylpiperazine reductant Sodium Triacetoxyborohydride (STAB) start_materials->reductant React with product This compound reductant->product Reduces imine intermediate in solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) workup Aqueous Workup & Purification product->workup Followed by

Caption: Workflow for the synthesis of the title building block.

Protocol 1: Reductive Amination

  • Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice for this transformation. It is milder and more selective for imines over aldehydes compared to other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), minimizing side reactions such as the reduction of the starting aldehyde.[7] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. Acetic acid is sometimes added as a catalyst to facilitate imine formation.

  • Materials:

    • Methyl 4-formylbenzoate

    • 2-Methylpiperazine (racemic, or a specific enantiomer if desired)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

  • Procedure:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add methyl 4-formylbenzoate (1.0 eq).

    • Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).

    • Add 2-methylpiperazine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction is typically slightly exothermic.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-5% triethylamine to prevent streaking) to afford the pure this compound.

Part 2: Elaboration into a Kinase Inhibitor Scaffold

The synthesized building block is primed for conversion into a variety of kinase inhibitor backbones. A common pathway involves hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a suitable amine-containing fragment (e.g., an aminopyrimidine, aminopyridine, or aniline derivative), which often serves as the "hinge-binding" motif of the final inhibitor.

cluster_elaboration Elaboration to Kinase Inhibitor Core building_block METHYL 4-(3-METHYLPIPERAZIN- 1-YLMETHYL)BENZOATE hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH, THF/H₂O) building_block->hydrolysis carboxylic_acid 4-(3-Methylpiperazin-1-ylmethyl)benzoic acid hydrolysis->carboxylic_acid amide_coupling Step 2: Amide Coupling (e.g., HATU, DIPEA) carboxylic_acid->amide_coupling final_inhibitor Final Kinase Inhibitor amide_coupling->final_inhibitor hinge_binder Amine-containing Hinge-Binding Fragment (R-NH₂) hinge_binder->amide_coupling

Caption: General workflow for converting the building block into a final inhibitor.

Protocol 2: Saponification (Ester Hydrolysis)

  • Rationale: Lithium hydroxide (LiOH) is a common reagent for the saponification of methyl esters. The reaction is typically performed in a mixture of an organic solvent like tetrahydrofuran (THF) or methanol and water to ensure solubility of both the ester and the hydroxide salt.

  • Materials:

    • This compound

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF) and Water

    • 1 M Hydrochloric acid (HCl)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH·H₂O (2.0-3.0 eq) to the solution.

    • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to 0 °C and carefully adjust the pH to ~6-7 using 1 M HCl. The product may precipitate at this stage.

    • Remove the THF under reduced pressure.

    • The resulting aqueous solution or suspension of 4-(3-methylpiperazin-1-ylmethyl)benzoic acid can often be used directly in the next step, or the solid can be isolated by filtration, washed with cold water, and dried under vacuum.

Protocol 3: Amide Bond Formation

  • Rationale: Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds. They react with the carboxylic acid to form a highly reactive activated ester in situ, which then rapidly reacts with the amine. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed and maintain a basic pH for the amine to be nucleophilic.

  • Materials:

    • 4-(3-Methylpiperazin-1-ylmethyl)benzoic acid (from Protocol 2)

    • Target amine (R-NH₂) (e.g., 4-amino-3-methoxyaniline)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the target amine (1.05 eq) to the solution.

    • Add HATU (1.2 eq) followed by DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Part 3: Biological Evaluation of Synthesized Inhibitors

After synthesis and purification, the new compounds must be evaluated for their biological activity. This typically involves a primary enzymatic assay to determine direct inhibition of the target kinase, followed by cell-based assays to assess on-target effects in a biological context.

Protocol 4: In Vitro Kinase Inhibition Assay (Generic)
  • Rationale: The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

  • Principle: The assay is performed in two steps. First, the kinase reaction is performed with ATP and a suitable substrate. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, and thus to the kinase activity.

  • Materials:

    • Recombinant target kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Synthesized inhibitor compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega or similar)

    • White, opaque 384-well assay plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in the appropriate kinase assay buffer.

    • In a 384-well plate, add the inhibitor solution. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

    • Add the kinase and its substrate to all wells except the background control.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

    • Stop the reaction and deplete ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5: Cell Proliferation Assay (MTT Assay)
  • Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of the inhibitor suggests cytotoxic or cytostatic effects, often resulting from the inhibition of a key signaling pathway.

  • Materials:

    • Cancer cell line known to be dependent on the target kinase (e.g., MV-4-11 cells for a FLT3 inhibitor)

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

    • Synthesized inhibitor compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., acidic isopropanol or DMSO)

    • 96-well clear flat-bottom plates

    • Multi-channel pipette, incubator, microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

    • Prepare serial dilutions of the inhibitor compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours.

    • Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability percentage against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its rational design incorporates features known to improve the drug-like properties of kinase inhibitors. The protocols provided herein offer a robust framework for its synthesis, elaboration into potential therapeutic agents, and subsequent biological characterization. By understanding the principles behind each step, researchers can effectively utilize this scaffold to accelerate the discovery and development of novel targeted therapies.

References

Anwendungs- und Protokollleitfaden: Derivatisierung von METHYL-4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOAT für SAR-Studien

Author: BenchChem Technical Support Team. Date: January 2026

Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von Methyl-4-(3-methylpiperazin-1-ylmethyl)benzoat. Das zentrale Ziel ist die systematische Modifikation dieser Leitstruktur zur Erforschung von Struktur-Wirkungs-Beziehungen (SAR), ein entscheidender Schritt in der modernen Wirkstoffforschung. Die hier beschriebenen Methoden ermöglichen die Synthese einer diversifizierten Bibliothek von Analoga, um die molekularen Determinanten der biologischen Aktivität aufzuklären und das therapeutische Potenzial zu optimieren.

Wissenschaftlicher Kontext: Die strategische Bedeutung der Piperazin-Derivatisierung

Der Piperazinring ist ein prominenter Heterozyklus in der medizinischen Chemie und ein integraler Bestandteil zahlreicher von der FDA zugelassener Medikamente.[1][2] Seine weite Verbreitung ist auf eine Kombination vorteilhafter Eigenschaften zurückzuführen:

  • Strukturelle Vielseitigkeit: Die beiden Stickstoffatome des Piperazinrings bieten mehrere Angriffspunkte für chemische Modifikationen, was die Feinabstimmung der pharmakologischen Eigenschaften erleichtert.[3][4]

  • Pharmakokinetische Vorteile: Die Piperazin-Einheit kann die Löslichkeit und die oralen Bioverfügbarkeit von Wirkstoffkandidaten verbessern, indem sie als basisches Zentrum fungiert, das bei physiologischem pH-Wert protoniert werden kann.[4]

  • Biologische Aktivität: Piperazin-Derivate weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter antimikrobielle, antineoplastische, antivirale und ZNS-Wirkungen.[5][6][7]

Unsere Zielstruktur, Methyl-4-(3-methylpiperazin-1-ylmethyl)benzoat, dient als vielversprechender Ausgangspunkt für eine SAR-Studie. Sie kombiniert einen Benzoesäureester, der als "nördlicher" Vektor für Interaktionen dienen kann, mit einer 3-Methylpiperazin-Einheit. Das sekundäre Amin am N4-Stickstoff ist der primäre Angriffspunkt für die Derivatisierung, während die Methylgruppe am C3-Position eine stereochemische Komponente einführt, deren Einfluss auf die Zielbindung ebenfalls untersucht werden kann.

Die systematische Derivatisierung des N4-Stickstoffs ermöglicht es, den Einfluss von sterischen, elektronischen und lipophilen Eigenschaften auf die biologische Aktivität zu untersuchen. Dies liefert entscheidende Einblicke in den Bindungsmodus des Moleküls an seinem biologischen Ziel und leitet das rationale Design von potenteren und selektiveren Wirkstoffkandidaten.

Chemische Grundlagen und Reaktionsstrategien

Die Derivatisierung des sekundären Amins im Piperazinring von Methyl-4-(3-methylpiperazin-1-ylmethyl)benzoat kann durch eine Vielzahl robuster und gut etablierter chemischer Transformationen erreicht werden. Die Wahl der Reaktion hängt von der gewünschten funktionellen Gruppe ab, die eingeführt werden soll.

G cluster_0 Ausgangsmaterial cluster_1 Derivatisierungsstrategien cluster_2 Resultierende Derivate cluster_3 Analyse und Anwendung Start Methyl-4-(3-methylpiperazin- 1-ylmethyl)benzoat Acylierung Acylierung (Säurechloride, Anhydride) Start->Acylierung RCOCl, Base Sulfonylierung Sulfonylierung (Sulfonylchloride) Start->Sulfonylierung RSO2Cl, Base Reduktive Aminierung Reduktive Aminierung (Aldehyde/Ketone) Start->Reduktive Aminierung RCHO, NaBH(OAc)3 Alkylierung Direkte Alkylierung (Alkylhalogenide) Start->Alkylierung R-X, Base Amide N-Acyl-Derivate (Amide) Acylierung->Amide Sulfonamide N-Sulfonyl-Derivate (Sulfonamide) Sulfonylierung->Sulfonamide Amine N-Alkyl-Derivate (tertiäre Amine) Reduktive Aminierung->Amine Alkylierung->Amine Analyse Reinigung & Charakterisierung (HPLC, NMR, MS) Amide->Analyse Sulfonamide->Analyse Amine->Analyse SAR Biologische Testung & SAR-Analyse Analyse->SAR

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Analyse.

N-Acylierung zur Synthese von Amiden

Die Acylierung des Piperazin-Stickstoffs führt zur Bildung von Amiden. Diese Reaktion ist in der Regel sehr effizient und toleriert eine breite Palette von funktionellen Gruppen. Die resultierenden Amide sind oft metabolisch stabiler als die entsprechenden Amine und können durch Wasserstoffbrückenbindungen zusätzliche Interaktionen mit dem Zielprotein eingehen.

Mechanistische Überlegungen: Die Reaktion verläuft über einen nukleophilen Angriff des sekundären Amins auf das elektrophile Carbonylkohlenstoffatom des Acylierungsmittels (z. B. ein Säurechlorid oder Anhydrid). Eine Base, typischerweise ein tertiäres Amin wie Triethylamin oder Diisopropylethylamin, wird zugesetzt, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) abzufangen.

N-Sulfonylierung zur Synthese von Sulfonamiden

Die Sulfonylierung ist analog zur Acylierung, verwendet jedoch Sulfonylchloride als Elektrophile und führt zur Bildung von Sulfonamiden.[8][9] Sulfonamide sind wichtige Pharmakophore, die in vielen Arzneimitteln vorkommen und als Wasserstoffbrücken-Donoren und -Akzeptoren fungieren können. Die tetraedrische Geometrie des Schwefelatoms kann zu unterschiedlichen Bindungsmodi im Vergleich zu den planaren Amiden führen.

Mechanistische Überlegungen: Ähnlich wie bei der Acylierung greift das Piperazin-Stickstoffatom nukleophil am elektrophilen Schwefelatom des Sulfonylchlorids an. Auch hier ist eine Base erforderlich, um die entstehende Säure zu neutralisieren.[10]

N-Alkylierung via Reduktive Aminierung

Die reduktive Aminierung ist eine der vielseitigsten und am weitesten verbreiteten Methoden zur N-Alkylierung von Aminen.[2][11] Sie verläuft in zwei Schritten: Zunächst reagiert das sekundäre Amin mit einem Aldehyd oder Keton unter Bildung eines (instabilen) Iminium-Ions. Dieses Intermediat wird dann in situ durch ein mildes Reduktionsmittel, wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃), zum entsprechenden tertiären Amin reduziert.[11]

Mechanistische Überlegungen: Der Hauptvorteil dieser Methode liegt in ihrer hohen Selektivität. NaBH(OAc)₃ ist mild genug, um Aldehyde und Ketone in Gegenwart des Reduktionsmittels nicht zu reduzieren, reagiert aber schnell mit dem gebildeten Iminium-Ion. Dies verhindert Nebenreaktionen und führt in der Regel zu hohen Ausbeuten.[12]

Detaillierte experimentelle Protokolle

Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorschriften durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist obligatorisch.

Ausgangsmaterial: Methyl-4-(3-methylpiperazin-1-ylmethyl)benzoat (CAS: 914349-83-0)[13]

Allgemeine Hinweise zur Charakterisierung: Die Identität und Reinheit aller synthetisierten Verbindungen sollte mittels Hochleistungsflüssigkeitschromatographie (HPLC), Massenspektrometrie (MS) und Kernspinresonanzspektroskopie (¹H-NMR, ¹³C-NMR) bestätigt werden.[14][15][16][17]

Protokoll 1: Allgemeine Vorgehensweise für die N-Acylierung

Dieses Protokoll beschreibt die Synthese eines repräsentativen N-Benzoyl-Derivats.

  • Vorbereitung: In einem trockenen, mit einem Magnetrührer ausgestatteten 25-mL-Rundkolben werden Methyl-4-(3-methylpiperazin-1-ylmethyl)benzoat (1,0 mmol, 248.3 mg) und Triethylamin (1,5 mmol, 209 µL) in 10 mL wasserfreiem Dichlormethan (DCM) gelöst.

  • Reaktionsdurchführung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt. Anschließend wird Benzoylchlorid (1,1 mmol, 128 µL) langsam über eine Spritze zugetropft.

  • Reaktionskontrolle: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 2-4 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion durch Zugabe von 10 mL gesättigter Natriumbicarbonatlösung beendet. Die organische Phase wird abgetrennt, und die wässrige Phase wird zweimal mit 10 mL DCM extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (typischerweise mit einem Gradienten von Hexan/Ethylacetat) gereinigt, um das reine N-Benzoyl-Derivat zu erhalten.

Protokoll 2: Allgemeine Vorgehensweise für die N-Sulfonylierung

Dieses Protokoll beschreibt die Synthese eines repräsentativen N-Tosyl-Derivats.

  • Vorbereitung: In einem trockenen 25-mL-Rundkolben werden Methyl-4-(3-methylpiperazin-1-ylmethyl)benzoat (1,0 mmol, 248.3 mg) und Pyridin (2,0 mmol, 161 µL) in 10 mL wasserfreiem DCM gelöst.

  • Reaktionsdurchführung: Die Lösung wird auf 0 °C gekühlt. p-Toluolsulfonylchlorid (1,1 mmol, 210 mg), gelöst in 2 mL DCM, wird langsam zugetropft.

  • Reaktionskontrolle: Die Mischung wird über Nacht bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Die Reaktionsmischung wird mit 10 mL 1 M Salzsäure versetzt. Die organische Phase wird abgetrennt und nacheinander mit 10 mL gesättigter Natriumbicarbonatlösung und 10 mL gesättigter Kochsalzlösung gewaschen.

  • Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und eingeengt. Die Reinigung des Rohprodukts erfolgt durch Säulenchromatographie (Hexan/Ethylacetat) oder Umkristallisation.

Protokoll 3: Allgemeine Vorgehensweise für die Reduktive Aminierung

Dieses Protokoll beschreibt die N-Alkylierung mit Isobutyraldehyd als Beispiel.

  • Vorbereitung: Methyl-4-(3-methylpiperazin-1-ylmethyl)benzoat (1,0 mmol, 248.3 mg) und Isobutyraldehyd (1,2 mmol, 109 µL) werden in 10 mL 1,2-Dichlorethan (DCE) in einem 50-mL-Rundkolben gelöst.

  • Reaktionsdurchführung: Zur gerührten Lösung wird Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 mmol, 318 mg) portionsweise über 5 Minuten zugegeben. Die Reaktion wird bei Raumtemperatur für 4-12 Stunden gerührt.

  • Reaktionskontrolle: Der Reaktionsverlauf wird mittels LC-MS verfolgt, bis das Ausgangsmaterial vollständig umgesetzt ist.

  • Aufarbeitung: Die Reaktion wird vorsichtig mit 10 mL gesättigter Natriumbicarbonatlösung beendet. Die Mischung wird für 15 Minuten gerührt, bis die Gasentwicklung aufhört. Die Phasen werden getrennt, und die wässrige Phase wird zweimal mit 10 mL DCM extrahiert.

  • Reinigung: Die vereinigten organischen Extrakte werden über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das resultierende Rohprodukt wird durch Säulenchromatographie auf Kieselgel (oft unter Verwendung eines DCM/Methanol-Gradienten) gereinigt.

Datenpräsentation und SAR-Analyse

Die synthetisierten Derivate sollten in einer übersichtlichen Tabelle zusammengefasst werden, die ihre Struktur, die Modifikation am N4-Stickstoff und die Ergebnisse der biologischen Testung (z. B. IC₅₀- oder EC₅₀-Werte) enthält. Dies ermöglicht eine direkte visuelle Korrelation zwischen der chemischen Struktur und der biologischen Aktivität.

Tabelle 1: Beispielhafte SAR-Daten für N4-Derivate von Methyl-4-(3-methylpiperazin-1-ylmethyl)benzoat

VerbindungR-Gruppe am N4-StickstoffModifikationstypIC₅₀ (nM)Anmerkungen zur SAR
Start -H->10000Ausgangsverbindung
1a -C(O)PhAcylierung850Einführung einer Phenylamid-Gruppe erhöht die Aktivität moderat.
1b -C(O)c-PrAcylierung520Eine kleinere, lipophile Cyclopropylamid-Gruppe ist vorteilhaft.
2a -SO₂-p-TolSulfonylierung350Die Tosyl-Gruppe führt zu einer signifikanten Aktivitätssteigerung.
2b -SO₂MeSulfonylierung980Die kleinere Mesyl-Gruppe ist weniger potent als die Tosyl-Gruppe.
3a -CH₂(CH₃)₂Reduktive Aminierung150Die Isobutyl-Gruppe (sterisch anspruchsvoll) ist sehr potent.
3b -CH₂-PhReduktive Aminierung210Eine Benzyl-Gruppe ist ebenfalls gut, aber etwas weniger potent als Isobutyl.

Hinweis: Die IC₅₀-Werte sind hypothetische Daten zur Veranschaulichung.

SAR_Logic cluster_Core Kernstruktur cluster_Mods Modifikationen (R-Gruppe) cluster_Activity Biologische Aktivität (IC₅₀) Core Methyl-4-(3-methylpiperazin-1-ylmethyl)benzoat N4-Position Acyl Acylierung -C(O)R Phenyl (1a) Cyclopropyl (1b) Core:f1->Acyl führt zu Sulfonyl Sulfonylierung -SO₂R p-Tolyl (2a) Methyl (2b) Core:f1->Sulfonyl führt zu Alkyl Alkylierung -CH₂R Isopropyl (3a) Phenyl (3b) Core:f1->Alkyl führt zu Activity Aktivität Hoch (+++) Mittel (++) Niedrig (+) Acyl:p1->Activity:a2 850 nM Acyl:p2->Activity:a2 520 nM Sulfonyl:p1->Activity:a1 350 nM Sulfonyl:p2->Activity:a3 980 nM Alkyl:p1->Activity:a1 150 nM Alkyl:p2->Activity:a1 210 nM

Abbildung 2: Logische Beziehung zwischen Modifikation und Aktivität.

Aus den beispielhaften Daten lassen sich erste SAR-Trends ableiten:

  • Alkylierung > Sulfonylierung > Acylierung: N-Alkyl-Derivate zeigten in diesem hypothetischen Beispiel die höchste Potenz, was darauf hindeutet, dass eine basische Natur des N4-Stickstoffs und/oder eine bestimmte sterische Ausrichtung vorteilhaft sein könnten.

  • Sterische Anforderungen: Innerhalb der Alkyl-Serie ist die sperrige Isobutyl-Gruppe potenter als die Benzyl-Gruppe, was auf eine spezifische lipophile Tasche im Zielprotein hindeutet.

  • Elektronische Effekte: Die elektronenziehende Tosyl-Gruppe ist potenter als die Mesyl-Gruppe, was auf eine günstige Wechselwirkung des aromatischen Rings der Tosyl-Gruppe hindeuten könnte.

Diese ersten Ergebnisse bilden die Grundlage für die nächste Runde des Wirkstoffdesigns, in der gezielt weitere Derivate synthetisiert werden, um die aufgestellten Hypothesen zu überprüfen und die Aktivität weiter zu optimieren.

Referenzen

  • Ingenta Connect. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. --INVALID-LINK--

  • PubMed. (n.d.). An evolving role of piperazine moieties in drug design and discovery. --INVALID-LINK--

  • Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. --INVALID-LINK--

  • Pharmaffiliates. (2024, October 28). The Role of Piperazine Derivatives in Drug Discovery. --INVALID-LINK--

  • ResearchGate. (2024, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. --INVALID-LINK--

  • PubChem. (n.d.). Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. --INVALID-LINK--

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. --INVALID-LINK--

  • ResearchGate. (2024, August 9). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. --INVALID-LINK--

  • Scientific.Net. (n.d.). Synthesis, Characterization and Optical Properties of a Novel Piperazine Derivative Microcrystal. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Piperazine Derivatives. --INVALID-LINK--

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. --INVALID-LINK--

  • NIH. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. --INVALID-LINK--

  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. --INVALID-LINK--

  • NIH. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. --INVALID-LINK--

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. --INVALID-LINK--

  • NIH. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. --INVALID-LINK--

  • IS MUNI. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. --INVALID-LINK--

  • ChemRxiv. (n.d.). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Com. --INVALID-LINK--

  • ResearchGate. (2024, August 10). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF. --INVALID-LINK--

  • PubChem. (n.d.). CID 161692894 | C26H36N4O4. --INVALID-LINK--

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. --INVALID-LINK--

  • MolPort. (n.d.). methyl 4-[({4-[(4-methylphenyl)methyl]piperazin-1-yl}imino)methyl]benzoate. --INVALID-LINK--

  • ChemicalBook. (2024, July 16). METHYL 4-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZOATE | 314268-40-1. --INVALID-LINK--

  • BLDpharm. (n.d.). Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride. --INVALID-LINK--

  • SynHet. (n.d.). Methyl 4-piperazin-1-ylmethylbenzoate. --INVALID-LINK--

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. --INVALID-LINK--

  • Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. --INVALID-LINK--

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. --INVALID-LINK--

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. --INVALID-LINK--

  • CymitQuimica. (n.d.). Methyl 4-(3-methylpiperazin-1-ylmethyl)benzoate. --INVALID-LINK--

  • MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. --INVALID-LINK--

  • BLDpharm. (n.d.). 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl 4-(4-Acetylpiperazin-1-yl)benzoate | 1035271-10-3. --INVALID-LINK--

  • ResearchGate. (2024, October 1). Discovery, SAR, and molecular basis of (R)-1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one as a novel potent analgesic. --INVALID-LINK--

  • PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][5][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of Methyl 4-(3-methylpiperazin-1-ylmethyl)benzoate. This document is designed for chemistry professionals engaged in pharmaceutical research and development. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, empowering you to optimize yield, ensure purity, and troubleshoot common issues effectively. We will explore the critical parameters of the most reliable synthetic routes, grounded in established chemical principles and supported by authoritative literature.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary and most reliable methods for synthesizing this compound?

There are two predominant and highly effective strategies for this synthesis:

  • Reductive Amination: This is often the preferred route due to its high efficiency and operational simplicity. It involves the reaction of Methyl 4-formylbenzoate with 2-methylpiperazine to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-based reducing agent. Yields for this type of transformation are frequently reported to be high, often in the 90-99% range for similar structures.[1]

  • Nucleophilic Substitution: This classic method involves the reaction of a methyl benzoate derivative with an activated benzylic position, such as Methyl 4-(bromomethyl)benzoate or Methyl 4-(chloromethyl)benzoate, with 2-methylpiperazine.[2][3] The piperazine nitrogen acts as a nucleophile, displacing the halide. This route is also robust, with reported yields often exceeding 95% under optimized conditions.[4][5]

Q2: How do I choose between Reductive Amination and Nucleophilic Substitution?

The choice depends on several factors including starting material availability, scalability, and impurity profile considerations.

FeatureReductive AminationNucleophilic Substitution
Starting Materials Methyl 4-formylbenzoate, 2-methylpiperazineMethyl 4-(halomethyl)benzoate, 2-methylpiperazine
Key Reagents Mild reducing agent (e.g., NaBH(OAc)₃, NaBH₄)[1][6]Base (e.g., K₂CO₃, NaHCO₃, Et₃N)
Pros Typically a one-pot reaction; high atom economy; mild conditions; avoids handling lachrymatory halo-compounds.Very high-yielding; straightforward reaction mechanism.
Cons Requires careful control of pH and reducing agent stoichiometry to avoid side reactions (e.g., over-reduction).Starting material (Methyl 4-(bromomethyl)benzoate) is a lachrymator and requires careful handling.[3] Potential for over-alkylation (bis-alkylation) if stoichiometry is not controlled.
Recommendation Generally recommended for its operational simplicity and milder conditions.Excellent choice if the halogenated starting material is readily available and handling precautions are in place.

Q3: What are the critical quality attributes for the starting materials?

The purity of your starting materials is paramount for achieving high yield and minimizing downstream purification challenges.

  • Methyl 4-formylbenzoate: Should be free of the corresponding carboxylic acid (4-formylbenzoic acid), which can complicate the reaction and purification. Verify purity (>98%) via ¹H NMR.

  • 2-Methylpiperazine: This reagent is hygroscopic. Water content should be minimal as it can hydrolyze the iminium intermediate and interfere with the reducing agent. Use freshly opened bottles or dry the material before use.

  • Methyl 4-(bromomethyl)benzoate: This reagent can degrade over time via hydrolysis. It should be a white to off-white crystalline solid.[3] Discoloration may indicate decomposition.

Section 2: Recommended Experimental Protocol (Reductive Amination)

This protocol details a robust and scalable procedure for the synthesis via reductive amination. The choice of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that is particularly effective for reductive aminations and less likely to reduce the ester functionality compared to stronger agents like NaBH₄.[1]

Step-by-Step Methodology
  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add Methyl 4-formylbenzoate (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).

  • Amine Addition: Add 2-methylpiperazine (1.1 eq) to the solution. A slight excess of the amine helps drive the reaction to completion.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reductant Addition: In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture. The portion-wise addition helps to control any exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM), to yield this compound as a pure product.

Visual Workflow: Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification SMs Starting Materials: - Methyl 4-formylbenzoate - 2-Methylpiperazine Setup Dissolve in DCM/DCE under N₂ atmosphere SMs->Setup Imine Stir 1h at RT (Iminium Formation) Setup->Imine Add Amine Reduction Add NaBH(OAc)₃ Stir 12-24h at RT Imine->Reduction Add Reductant Quench Quench with aq. NaHCO₃ Reduction->Quench Monitor by TLC/LCMS Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Dry & Concentrate Product Pure Product Purify->Product

Caption: Reductive Amination Workflow

Section 3: Troubleshooting Guide

Problem 1: My reaction shows very low conversion or fails to start.

  • Question: I've mixed my reagents but TLC/LC-MS analysis shows only starting materials even after several hours. What's wrong?

  • Answer & Solutions:

    • Inactive Reducing Agent: Sodium triacetoxyborohydride and sodium borohydride are moisture-sensitive. An older or improperly stored bottle may have lost its activity.

      • Action: Use a freshly opened bottle of the reducing agent.

    • Poor Quality Amine: 2-methylpiperazine is hygroscopic. The presence of water can inhibit the formation of the crucial iminium ion intermediate.

      • Action: Use a fresh supply of the amine or dry it over molecular sieves prior to use.

    • Incorrect Stoichiometry: An insufficient amount of the reducing agent or amine will lead to incomplete conversion.

      • Action: Double-check your calculations and the purity of your reagents. A slight excess of the amine (1.1-1.2 eq) and reducing agent (1.5 eq) is recommended.

Problem 2: The yield is low despite the starting material being consumed.

  • Question: My starting aldehyde is gone, but the yield of the desired product is significantly less than 50%. Where did my product go?

  • Answer & Solutions:

    • Formation of a Bis-Adduct: It's possible for the product to react with a second molecule of the aldehyde, especially if an excess of the aldehyde is used. This is less common in reductive amination than in simple alkylation but can occur.

      • Action: Ensure you are using a slight excess of the amine, not the aldehyde.

    • Over-reduction (if using NaBH₄): While less common for STAB, stronger reducing agents like sodium borohydride in certain solvents (like methanol) can slowly reduce the methyl ester to a benzyl alcohol, leading to a complex mixture.[1]

      • Action: Stick with a milder, more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, run the reaction at a lower temperature (0 °C) and monitor carefully.[7]

    • Loss During Work-up: The product is a tertiary amine and is basic. If you perform an acidic wash during work-up, your product will partition into the aqueous layer as the corresponding ammonium salt.

      • Action: Perform a basic aqueous work-up (e.g., with NaHCO₃ or K₂CO₃ solution) to ensure the product remains in its free-base form and partitions into the organic layer.

Troubleshooting Decision Tree: Low Yield

G cluster_yes cluster_no Start Low Product Yield Check_SM Is Starting Material (Aldehyde) Consumed? Start->Check_SM Check_Side_Products Analyze Crude Mixture (NMR, LCMS) Check_SM->Check_Side_Products Yes Check_Reagents Check Reagent Quality Check_SM->Check_Reagents No Over_Reduction Impurity at lower Rf? (Potential over-reduction of ester) Check_Side_Products->Over_Reduction Workup_Loss Product lost in aqueous layer? Check_Side_Products->Workup_Loss Fix_Reducer Solution: Use milder reductant (NaBH(OAc)₃). Lower reaction temperature. Over_Reduction->Fix_Reducer Fix_Workup Solution: Ensure basic work-up (pH > 8). Re-extract aqueous layers. Workup_Loss->Fix_Workup Inactive_Reducer Is reducing agent old or exposed to moisture? Check_Reagents->Inactive_Reducer Wet_Amine Is amine wet? Check_Reagents->Wet_Amine Fix_Reagents Solution: Use fresh, dry reagents. Verify stoichiometry. Inactive_Reducer->Fix_Reagents Wet_Amine->Fix_Reagents

Caption: Decision Tree for Low Yield Issues

Problem 3: My final product is difficult to purify and contains persistent impurities.

  • Question: Column chromatography is not giving me a clean product. What are these impurities and how can I remove them?

  • Answer & Solutions:

    • Unreacted 2-methylpiperazine: Being a relatively polar compound, excess amine can sometimes co-elute with the product.

      • Action: During the work-up, perform an additional wash with water or a very dilute acid (e.g., 0.1 M HCl) to protonate and remove the excess piperazine in the aqueous phase. Be cautious not to make the solution too acidic, or you risk losing your product (see Problem 2.3). A subsequent basic wash is then essential.

    • Reductant Byproducts: The boron-containing byproducts from the reducing agent should be removed by the aqueous work-up.

      • Action: Ensure the quenching and washing steps are performed thoroughly with vigorous stirring to ensure complete hydrolysis and removal of these salts.

References

Technical Support Center: METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(3-methylpiperazin-1-ylmethyl)benzoate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key intermediate. Our goal is to provide practical, experience-driven insights to ensure the robustness and reproducibility of your synthetic process.

Overview of Synthetic Strategies

The synthesis of this compound (CAS: 914349-83-0) is typically achieved via two primary routes: Nucleophilic Substitution (Alkylation) or Reductive Amination. The choice of pathway often depends on the availability of starting materials, scalability, and the desired impurity profile. Understanding these routes is the first step in diagnosing potential issues.

Synthetic_Routes cluster_0 Route 1: Nucleophilic Substitution (Alkylation) cluster_1 Route 2: Reductive Amination SM1_1 Methyl 4-(halomethyl)benzoate (X = Cl, Br) Product This compound SM1_1->Product Base (e.g., K2CO3, NaHCO3) Solvent (e.g., ACN, DMF) SM1_2 3-Methylpiperazine SM1_2->Product Base (e.g., K2CO3, NaHCO3) Solvent (e.g., ACN, DMF) SM2_1 Methyl 4-formylbenzoate Imine Imine Intermediate SM2_1->Imine Forms in situ SM2_2 3-Methylpiperazine SM2_2->Imine Forms in situ Imine->Product Reducing Agent (e.g., NaBH(OAc)3, NaBH4)

Caption: Common synthetic pathways to the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis, focusing on the origin of common impurities and strategies for their mitigation.

FAQ 1: Starting Material Impurities

Question: My final product purity is low, and I suspect my starting materials. What should I look for in the 3-methylpiperazine reagent?

Answer: 3-Methylpiperazine can contain several impurities that can impact your reaction's outcome. The manufacturing process of piperazine derivatives can sometimes lead to related structures.[1][2]

  • Positional Isomers: The most common issue is the presence of 2-methylpiperazine . This isomer will react similarly to 3-methylpiperazine, leading to the formation of Methyl 4-(2-methylpiperazin-1-ylmethyl)benzoate. This impurity is often difficult to separate from the desired product due to its similar polarity and boiling point.

  • Other Piperazines: Trace amounts of piperazine (unsubstituted) or other alkylated piperazines can also be present, leading to a variety of side products.[1]

Causality & Prevention:

  • Cause: Inadequate purification during the manufacturing of the 3-methylpiperazine starting material.

  • Validation: Always run a purity check (GC-MS is ideal for volatile amines) on your starting material before beginning the synthesis. Create a reference standard for the potential isomeric impurity if possible.

  • Mitigation: Source high-purity starting materials (≥98%). If isomeric impurities are unavoidable, you will need to develop a robust chromatographic or crystallization method to separate the final products.

FAQ 2: Process-Related Impurities (By-Products)

Question: I am observing a significant peak in my LC-MS with a mass corresponding to a di-substituted product. Why does this happen and how can I minimize it?

Answer: This is the most frequently encountered process-related impurity. You are observing the formation of 1,4-bis(4-(methoxycarbonyl)benzyl)-2-methylpiperazine .

This occurs because the nitrogen atom at the 4-position of your desired product is still nucleophilic and can react with another molecule of the electrophilic starting material (e.g., methyl 4-(bromomethyl)benzoate). This is a common issue in piperazine chemistry where mono-alkylation is desired but di-alkylation competes.[3][4]

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reaction Product Desired Product (Still Nucleophilic) Byproduct Di-substituted By-product (High MW Impurity) Product->Byproduct 2nd Alkylation (Undesired) SM_Alkyl Methyl 4-(halomethyl)benzoate (Electrophile) SM_Alkyl->Product SM_Alkyl->Byproduct SM_Pip 3-Methylpiperazine (Nucleophile) SM_Pip->Product 1st Alkylation (Desired) Troubleshooting_Workflow start_node Unknown Peak Detected in HPLC p1 Obtain Mass Spectrum start_node->p1 Analyze with LC-MS decision_node decision_node process_node process_node end_node end_node d1 Is MW > Product MW? p1->d1 d2 Is MW < Product MW? d1->d2 No p2 Hypothesis: Di-substitution or Dimerization d1->p2 Yes d3 Does MW match Isomeric SM product? d2->d3 No p3 Hypothesis: Hydrolysis or Unreacted SM d2->p3 Yes end1 Impurity Identified & Process Optimized p2->end1 Action: Adjust stoichiometry, slow addition, lower temp. p4 Hypothesis: Positional Isomer Impurity d3->p4 Yes p5 Further Investigation: - Check residual solvents (GC-MS) - High-Res MS & NMR for  structural elucidation d3->p5 No (Other) end2 Impurity Identified & Process Optimized p3->end2 Action: Check workup pH, use neutral chromatography. end3 Impurity Identified & Process Optimized p4->end3 Action: Analyze starting material purity (GC-MS).

References

Technical Support Center: Synthesis of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the causality of these issues and provide field-proven troubleshooting protocols to enhance reaction efficiency and product purity.

The synthesis of this molecule, a valuable intermediate in pharmaceutical development, is most commonly achieved via two primary routes: Reductive Amination of methyl 4-formylbenzoate with 2-methylpiperazine, or Nucleophilic Alkylation of 2-methylpiperazine with a methyl 4-(halomethyl)benzoate derivative. Both pathways, while effective, are susceptible to specific side reactions that can complicate purification and reduce yields. This guide provides a structured approach to identifying, mitigating, and resolving these issues.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is low, and I've isolated a significant amount of methyl 4-(hydroxymethyl)benzoate. What is causing this and how can I prevent it?

Plausible Cause: This side product is characteristic of the Reductive Amination route and results from the premature reduction of the starting aldehyde, methyl 4-formylbenzoate, to its corresponding alcohol. This occurs when the reducing agent is too reactive and reduces the aldehyde carbonyl group faster than the iminium ion intermediate that leads to the desired product. This is a common issue when using strong, non-selective borohydride reagents like sodium borohydride (NaBH₄) in a one-pot procedure.[1]

Proposed Solution & Protocol: The key is to use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this purpose.[2][3] It is less basic and more sterically hindered than NaBH₄, making it highly selective for iminium ion reduction.

Experimental Protocol: Optimized Reductive Amination using STAB

  • In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 4-formylbenzoate (1.0 eq) and 2-methylpiperazine (1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. You can monitor this step by TLC or LC-MS.[1]

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Verification: Compare the TLC of your reaction mixture against the starting aldehyde. A successful reaction will show the consumption of the aldehyde and the formation of a new, more polar spot corresponding to the product, with minimal formation of the alcohol byproduct.

Q2: My LC-MS analysis shows a major impurity with a mass corresponding to a bis-adduct. What is this impurity and how can I minimize its formation?

Plausible Cause: This is the most common and challenging side product in this synthesis, irrespective of the chosen route. The impurity is Dimethyl 4,4'-((3-methylpiperazine-1,4-diyl)bis(methylene))dibenzoate . It forms because 2-methylpiperazine has two secondary amine nitrogens (N1 and N4), both of which are nucleophilic and can react with the electrophile (either methyl 4-formylbenzoate in reductive amination or methyl 4-(halomethyl)benzoate in alkylation). This results in the piperazine ring becoming symmetrically substituted on both nitrogens.

Proposed Solution & Protocol: Minimizing this side product hinges on controlling the stoichiometry. The key is to use the piperazine reagent as the limiting reactant is often not practical due to its volatility and cost. A more robust strategy involves using a slight excess of the piperazine and carefully controlling the addition of the electrophile.

Experimental Protocol: Minimizing Bis-Alkylation

  • Dissolve 2-methylpiperazine (1.5 - 2.0 eq) in a suitable solvent like acetonitrile or DMF.

  • If performing a nucleophilic substitution, add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the mixture in an ice bath (0 °C).

  • Dissolve the electrophile (methyl 4-formylbenzoate for reductive amination or methyl 4-(bromomethyl)benzoate for alkylation) (1.0 eq) in a minimal amount of the reaction solvent.

  • Add the electrophile solution dropwise to the cooled piperazine solution over a period of 1-2 hours using a syringe pump. Slow addition is critical to maintain a low concentration of the electrophile, favoring mono-substitution.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion.

  • Follow a standard aqueous workup to remove the excess piperazine and base.

Verification: LC-MS is the ideal tool to monitor the formation of this byproduct. A successful reaction will show a dominant peak for the desired product mass and a minimal peak for the bis-adduct mass.

Q3: My reaction seems to stall, and my NMR spectrum shows a persistent imine or iminium ion signal. Why is the reduction incomplete?

Plausible Cause: This issue, specific to the reductive amination pathway, indicates that the final reduction step is failing. Several factors can cause this:

  • Deactivated Reducing Agent: The borohydride reagent may have degraded due to moisture.

  • Insufficient Acidity: Imine formation and subsequent protonation to the more electrophilic iminium ion is often catalyzed by mild acid.[1] In its absence, the equilibrium may not favor the iminium ion, slowing the reduction.

  • Steric Hindrance: The methyl group on the piperazine ring can create steric hindrance, slowing the approach of the hydride reagent.[1]

Proposed Solution & Protocol: To drive the reduction to completion, you can add a catalytic amount of acid and ensure your reducing agent is active.

Experimental Protocol: Driving Reduction to Completion

  • Ensure your solvent is anhydrous and the reducing agent is fresh.

  • In a one-pot procedure, after adding the aldehyde and amine to the solvent (DCM or DCE), add a catalytic amount of acetic acid (0.1 - 0.2 eq).

  • Stir for 30-60 minutes to facilitate imine formation.

  • Add the reducing agent (preferably STAB) and let the reaction proceed.

  • If the reaction stalls, a gentle increase in temperature (to 35-40 °C) can help overcome the activation energy barrier.[1]

Verification: Monitor the reaction by TLC. The disappearance of the intermediate imine spot (often visible under UV light) and the appearance of the final product spot (which may need staining with potassium permanganate to visualize) indicates a complete reaction.[1]

Frequently Asked Questions (FAQs)
  • FAQ 1: Which synthetic route is generally preferred: Reductive Amination or Nucleophilic Substitution?

    • Reductive Amination is often preferred for its operational simplicity (often a one-pot reaction) and the use of more readily available and stable starting materials (aldehydes vs. benzylic halides).[2][3] It typically offers higher selectivity and avoids the formation of quaternary ammonium salt byproducts. Nucleophilic substitution with benzylic halides can be very efficient but is more prone to over-alkylation, leading to the bis-adduct and quaternary salts.[4][5]

  • FAQ 2: What are the critical parameters to control in the synthesis?

    • Stoichiometry: As discussed in Q2, precise control of the molar ratios of reactants is the most critical factor to prevent bis-alkylation.

    • Temperature: For nucleophilic alkylations, lower temperatures favor mono-alkylation. For reductive aminations, while often run at room temperature, gentle heating may be needed for sterically hindered substrates.

    • Choice of Reagent: Using a selective reducing agent like STAB in reductive amination is crucial to prevent aldehyde reduction.[3] For alkylation, using a bromide (e.g., methyl 4-(bromomethyl)benzoate) is more reactive than the chloride, but also more prone to side reactions.

  • FAQ 3: How can I best purify the final product from these side products?

    • Column Chromatography: This is the most effective method. The desired mono-substituted product is significantly less polar than the bis-adduct. A gradient elution on silica gel, typically using a solvent system like DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine (to prevent tailing of the amines), can effectively separate the components.

    • Acid-Base Extraction: This can be used to remove non-basic impurities. However, it will not effectively separate the desired mono-adduct from the bis-adduct, as both are basic.

    • Crystallization/Recrystallization: If the crude product is semi-solid or solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective way to isolate the pure product, provided the impurity levels are not excessively high.

Data Summary & Visualizations
Table 1: Common Side Products and Their Origins
Side Product NameChemical StructureMolecular Weight ( g/mol )Primary Synthetic Route
Methyl 4-(hydroxymethyl)benzoateC₉H₁₀O₃166.17Reductive Amination
Dimethyl 4,4'-((3-methylpiperazine-1,4-diyl)bis(methylene))dibenzoateC₂₄H₃₀N₂O₄426.51Both Routes
4-((3-Methylpiperazin-1-yl)methyl)benzoic acidC₁₃H₁₈N₂O₂234.30Both Routes (Hydrolysis)
Quaternary Ammonium SaltC₂₈H₃₃N₂O₄⁺ (example from alkylation)473.58Nucleophilic Alkylation
Diagrams of Reaction Pathways

Below are diagrams illustrating the main reaction and key side-product formation pathways.

Main_Reaction Diagram 1: Desired Reductive Amination Pathway Aldehyde Methyl 4-formylbenzoate Imine Iminium Ion Intermediate Aldehyde->Imine + Amine Amine 2-Methylpiperazine Amine->Imine Product METHYL 4-(3-METHYLPIPERAZIN- 1-YLMETHYL)BENZOATE Imine->Product + [H] (STAB)

Caption: Desired Reductive Amination Pathway

Bis_Alkylation Diagram 2: Formation of Bis-Alkylated Side Product Product Desired Mono-Adduct (Product) Side_Product Bis-Alkylated Impurity Product->Side_Product + Electrophile (2nd Reaction) Electrophile Methyl 4-formylbenzoate (or Alkyl Halide) Electrophile->Side_Product

Caption: Formation of Bis-Alkylated Side Product

Aldehyde_Reduction Diagram 3: Competing Reaction Pathways for Aldehyde Aldehyde Methyl 4-formylbenzoate Desired_Product Desired Product (via Iminium Ion) Aldehyde->Desired_Product + Amine, then [H] Side_Product Alcohol Byproduct (Methyl 4-(hydroxymethyl)benzoate) Aldehyde->Side_Product + [H] (e.g., NaBH₄) Non-selective reduction

Caption: Competing Reaction Pathways for Aldehyde

References

Resolving METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Resolving Solubility Challenges

Welcome to the technical support guide for METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step solutions for the solubility challenges commonly encountered with this compound. As Senior Application Scientists, we understand that achieving reliable and consistent results begins with a well-characterized and properly formulated compound solution.

The unique structure of this compound, which contains both a basic piperazine ring and a lipophilic methyl benzoate moiety, presents specific solubility characteristics that can be challenging but are entirely manageable with the right approach. This guide will explain the chemical principles behind these challenges and provide validated protocols to overcome them.

Compound Physicochemical Profile

Understanding the inherent properties of a compound is the first step in designing a successful formulation strategy. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource & Notes
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.326 g/mol [1]
CAS Number 914349-83-0[1][2]
Appearance White to off-white solid[3] (Based on similar compounds)
Predicted pKa pKa₁ ≈ 8.5-9.5 (Piperazine N) pKa₂ ≈ 4.5-5.5 (Piperazine N)Estimated based on the pKa of unsubstituted piperazine (≈9.7 and 5.3) and related structures.[4] The exact values are influenced by the substituents.
Predicted logP 2.0 - 3.0Estimated based on molecular structure; indicates moderate lipophilicity.
Common Solvents Soluble in DMSO, Ethanol; Poorly soluble in water.Based on general properties of similar organic molecules.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common solubility issues in a direct question-and-answer format.

Q1: Why is my compound showing poor solubility in neutral aqueous buffers like PBS (pH 7.4)?

Answer: The poor solubility at neutral pH is a direct consequence of the compound's bifunctional nature.

  • The Lipophilic Moiety: The methyl benzoate portion of the molecule is non-polar and hydrophobic, similar to methyl benzoate itself, which is poorly soluble in water. This part of the molecule favors partitioning into non-aqueous environments.

  • The Basic Moiety: The 3-methylpiperazine ring contains two nitrogen atoms that can accept protons (act as bases). The extent of this protonation is governed by the pH of the solution and the pKa values of these nitrogens.

At a neutral pH of 7.4, which lies between the two predicted pKa values of the piperazine ring, only a fraction of the piperazine nitrogens will be protonated and carry a positive charge. This partial charge is insufficient to overcome the significant lipophilicity of the entire molecule, leading to low aqueous solubility. Full protonation, which is required for high aqueous solubility, only occurs at a pH significantly below the lower pKa value.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Neutral pH (e.g., pH 7.4) cluster_high_ph High pH (e.g., pH > 10) low_ph_node [Compound]-H₂²⁺ (Fully Protonated) High Aqueous Solubility neutral_ph_node [Compound]-H⁺ ⇌ [Compound] (Partially Protonated Mixture) Low Aqueous Solubility low_ph_node->neutral_ph_node - H⁺ neutral_ph_node->low_ph_node + H⁺ high_ph_node [Compound] (Free Base) Very Low Aqueous Solubility neutral_ph_node->high_ph_node - H⁺ high_ph_node->neutral_ph_node + H⁺

Caption: pH-dependent ionization states of the compound.
Q2: What is the recommended first step for solubilizing the compound for in vitro assays?

Answer: The universally accepted starting point is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its excellent solvating power for a wide range of organic molecules.

The core principle is to dissolve the compound at a high concentration (e.g., 10-50 mM) in 100% DMSO and then dilute this stock into your aqueous assay buffer to achieve the final desired concentration. This method ensures that the final concentration of the organic solvent in the assay is minimal (typically <0.5%), thereby reducing the risk of solvent-induced artifacts.[5]

See Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. How do I troubleshoot this?

Answer: This is a classic sign that the kinetic solubility of the compound in your final assay buffer has been exceeded. The abrupt change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the poorly soluble free base to crash out of solution.

Follow this systematic troubleshooting workflow to resolve the issue:

Caption: Troubleshooting workflow for compound precipitation.

The most effective solution is pH adjustment. By lowering the pH of your aqueous buffer to a value below 5, you ensure complete protonation of both piperazine nitrogens. The resulting dicationic species is significantly more polar and will exhibit dramatically enhanced aqueous solubility.

See Protocol 2: Systematic pH-Dependent Solubility Assessment to experimentally determine the optimal pH for your system.

Q4: My biological assay is sensitive to pH changes. What are my options if I cannot acidify the buffer?

Answer: If pH modification is not viable, you must turn to formulation-based strategies. These methods aim to increase the apparent solubility of the compound in a neutral pH environment.

  • Salt Formation: This is the most common and effective chemical modification to improve the solubility and dissolution rate of basic compounds.[5][6] The hydrochloride (HCl) salt of this compound is commercially available and is expected to be more water-soluble than the free base.[7] If you are working with the free base, converting it to a salt with an appropriate counterion (e.g., hydrochloride, mesylate, sulfate) is a standard medicinal chemistry practice.[5]

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent into your final assay buffer can help maintain the compound's solubility.[8]

    • Common Co-solvents: Polyethylene glycol (PEG 400), ethanol, propylene glycol.

    • Causality: These solvents reduce the overall polarity of the aqueous medium, making it more favorable for the lipophilic compound to remain dissolved.

    • Critical Control: Always run parallel experiments with vehicle controls (buffer containing the same concentration of co-solvent) to ensure the solvent itself does not affect the biological outcome.

  • Complexation with Cyclodextrins: For particularly challenging cases, cyclodextrins can be employed. These are cyclic oligosaccharides that form inclusion complexes by encapsulating the hydrophobic part of a drug molecule within their central cavity, thereby increasing its apparent water solubility.[5] This is a more advanced formulation technique typically used when other methods fail.

Q5: How can I precisely measure the solubility of my compound in my specific experimental buffer?

Answer: A kinetic solubility assay is the standard method to determine the concentration at which a compound, introduced from a DMSO stock, will begin to precipitate in an aqueous buffer. This provides a practical, operationally defined solubility limit for your exact experimental conditions. The protocol below uses nephelometry (light scattering) or UV-Vis spectroscopy to detect precipitate formation.

See Protocol 3: Determination of Kinetic Solubility in Aqueous Buffer.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a standardized, high-concentration stock solution for serial dilution into aqueous buffers.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Class A volumetric flask or appropriate vial

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh a precise amount of the solid compound (e.g., 2.48 mg) into a clean, dry vial.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to achieve the desired concentration. For example, to make a 10 mM stock from 2.48 mg (MW ~248.3 g/mol ), you would need 1.0 mL of DMSO.

    • Calculation: (Mass / MW) / Volume = Molarity

    • (0.00248 g / 248.3 g/mol ) / 0.001 L = 0.01 M

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

Protocol 2: Systematic pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the compound's aqueous solubility and identify a pH range that prevents precipitation.

Materials:

  • 10 mM compound stock in DMSO (from Protocol 1)

  • A series of aqueous buffers (e.g., 50 mM citrate, phosphate, Tris) adjusted to various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • 96-well microplate (clear, flat-bottom)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where the compound absorbs (e.g., ~250-300 nm, determine by UV scan) or a nephelometer.

Procedure:

  • Prepare Plate: Add 198 µL of each buffer (from pH 3.0 to 8.0) to different wells of the microplate. Include buffer-only wells as blanks.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock to each buffer-containing well to achieve a final concentration of 100 µM. This maintains a final DMSO concentration of 1%.

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow equilibrium to be reached.

  • Visual Inspection: Visually inspect the wells against a dark background for any signs of cloudiness or precipitate.

  • Instrumental Analysis:

    • Method A (Nephelometry): Measure the light scattering in each well. A significant increase in scattering compared to the buffer blank indicates precipitation.

    • Method B (Absorbance): Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance. A lower absorbance at a given pH indicates that some compound has precipitated out of the solution.

  • Analysis: Plot the solubility (as measured by scattering or supernatant concentration) versus pH. This will clearly demonstrate the pH at which solubility dramatically increases.

Protocol 3: Determination of Kinetic Solubility in Aqueous Buffer

Objective: To quantify the kinetic solubility of the compound in a specific buffer of interest (e.g., your final assay buffer at pH 7.4).

Materials:

  • 10 mM compound stock in DMSO

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well plate and plate reader (as in Protocol 2)

Procedure:

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~10 µM).

  • Transfer to Buffer: In a separate 96-well "assay" plate, add 198 µL of your chosen aqueous buffer to each well.

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from each concentration of the DMSO dilution plate into the corresponding wells of the assay plate. This will create a final concentration curve of your compound in the buffer (e.g., from 100 µM down to 0.1 µM) at a constant 1% DMSO.

  • Incubate & Measure: Incubate the plate for 1-2 hours at room temperature with gentle shaking. Measure for precipitation using nephelometry or the supernatant absorbance method described in Protocol 2.

  • Determine Solubility Limit: The kinetic solubility is the highest concentration at which no significant increase in precipitation (light scattering or loss of absorbance) is detected compared to the vehicle control.

References

Stability and storage conditions for METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers and drug development professionals working with METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE (CAS No. 914349-83-0). As a key intermediate in various synthetic pathways, ensuring its stability and integrity is paramount for reproducible and successful experimental outcomes. This document outlines best practices for storage, handling, and troubleshooting common issues related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored at room temperature in a dark place under an inert atmosphere.[1] The key is to minimize exposure to light, moisture, and atmospheric oxygen. A desiccator or a glove box filled with nitrogen or argon is highly recommended.

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid material. For short-term storage (less than 24 hours), refrigerate the solution at 2-8°C. For longer-term storage, it is advisable to prepare aliquots and store them at -20°C or below. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. A study on synthetic piperazines in human whole blood demonstrated that storing samples at room temperature should be avoided, and frozen or refrigerated conditions are preferable even for short periods.[1]

Q3: Is this compound sensitive to light?

Yes, compounds with a benzophenone-like core can be susceptible to photodegradation.[2][3] It is crucial to protect both the solid compound and its solutions from light. Use amber vials or wrap containers with aluminum foil.[1]

Q4: What are the likely degradation pathways for this molecule?

Based on its structure, two primary degradation pathways are of concern:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture and either acidic or basic conditions, which would yield 4-(3-methylpiperazin-1-ylmethyl)benzoic acid and methanol.[4][5][6][7]

  • Oxidation: The piperazine ring can be susceptible to oxidation, especially when in solution and exposed to air.[8]

Q5: Is the hydrochloride salt of this compound more or less stable?

The hydrochloride salt of this compound is available and is often transported under cold-chain conditions.[9] This suggests that while the salt form may have improved solubility in aqueous solutions, it might be more susceptible to degradation at ambient temperatures compared to the free base solid. Piperazine salts, in general, are considered more stable than the piperazine base.[10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Contamination of solvent or glassware; initial degradation of the solid.Ensure the use of high-purity solvents and meticulously clean glassware. If the issue persists, consider that the solid may have started to degrade. The primary degradation product to look for would be the hydrolyzed carboxylic acid.
Loss of compound potency or appearance of degradation peaks over time in solution. Hydrolysis of the ester or oxidation of the piperazine ring.This is a common issue with ester-containing and piperazine compounds in solution.[1][4][5] Prepare fresh solutions for each experiment whenever possible. If storage is necessary, follow the stringent storage conditions outlined in the FAQs (aliquot, freeze, protect from light).
Discoloration of the solid compound (e.g., turning from white to off-white or yellow). Oxidation or exposure to light.This indicates that the storage conditions are not optimal. Immediately transfer the compound to a container with an inert atmosphere (e.g., argon or nitrogen) and store it in a dark, dry place. While the compound may still be usable for some applications, re-analysis of purity is strongly recommended before use in sensitive assays.
Inconsistent experimental results between batches. Batch-to-batch variability in purity or degradation of an older batch.Always check the certificate of analysis for each new batch. If using an older batch, it is prudent to re-test its purity via HPLC or LC-MS before use to ensure it meets the required specifications.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid this compound
  • Upon receipt, immediately place the manufacturer's container inside a larger, sealable container (e.g., a desiccator jar).

  • Add a suitable desiccant (e.g., silica gel) to the bottom of the outer container.

  • Purge the outer container with an inert gas, such as argon or nitrogen, for 2-3 minutes to displace air and moisture.

  • Seal the outer container tightly and wrap it in aluminum foil or place it in a light-proof cabinet.

  • Store at room temperature in a well-ventilated area.

Protocol 2: Preparation and Short-Term Storage of a Stock Solution
  • Equilibrate the solid compound to room temperature before opening the container to prevent condensation of moisture onto the solid.

  • Weigh the desired amount of the compound rapidly in a low-humidity environment.

  • Dissolve the solid in a suitable, high-purity, anhydrous solvent (e.g., DMSO, DMF, or acetonitrile).

  • Use an amber glass vial for the solution to protect it from light.

  • If the solution is not for immediate use, purge the headspace of the vial with an inert gas before sealing.

  • For storage up to 24 hours, store the vial at 2-8°C. For longer periods, aliquot and store at -20°C or below.

Visualizing Stability and Handling

Decision Workflow for Handling and Storage

The following diagram outlines the decision-making process for the proper handling and storage of this compound to ensure its stability.

G cluster_storage Storage Decision cluster_conditions Recommended Conditions Compound Compound Received SolidOrSolution Solid or Solution? Compound->SolidOrSolution Solid Solid Form SolidOrSolution->Solid Solid Solution Solution Form SolidOrSolution->Solution Solution LongOrShortTermSolid Long or Short Term? Solid->LongOrShortTermSolid LongOrShortTermSolution Long or Short Term? Solution->LongOrShortTermSolution LongTermSolid Long-Term Storage LongOrShortTermSolid->LongTermSolid Long ShortTermSolid Short-Term Storage LongOrShortTermSolid->ShortTermSolid Short LTS_Cond Inert Atmosphere Dark & Dry Room Temperature LongTermSolid->LTS_Cond STS_Cond Original Container Dark & Dry Room Temperature ShortTermSolid->STS_Cond LongTermSolution Long-Term Storage (>24h) LongOrShortTermSolution->LongTermSolution Long ShortTermSolution Short-Term Storage (<24h) LongOrShortTermSolution->ShortTermSolution Short LTSol_Cond Aliquot & Freeze (-20°C) Inert Atmosphere Amber Vials LongTermSolution->LTSol_Cond STSol_Cond Refrigerate (2-8°C) Inert Atmosphere Amber Vials ShortTermSolution->STSol_Cond

Caption: Decision workflow for storage.

Potential Degradation Pathways

This diagram illustrates the primary chemical vulnerabilities of the this compound molecule.

G cluster_pathways Degradation Pathways Molecule This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) Molecule->Hydrolysis Oxidation Oxidation (O₂, Light) Molecule->Oxidation Product1 4-(3-methylpiperazin-1-ylmethyl)benzoic acid + Methanol Hydrolysis->Product1 Product2 Piperazine N-oxides Oxidation->Product2

Caption: Potential degradation pathways.

References

Technical Support Center: Optimizing Reaction Conditions for METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of Methyl 4-(3-methylpiperazin-1-ylmethyl)benzoate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis. Our goal is to empower you with the scientific rationale behind each experimental step, ensuring reproducible and high-yield results.

The primary synthetic route discussed is the nucleophilic substitution reaction between Methyl 4-(halomethyl)benzoate (typically the bromo- or chloro- derivative) and 2-methylpiperazine. This guide is structured to address specific issues you may encounter during this procedure.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield is a frequent issue stemming from several factors, including incomplete reaction, side reactions, or product loss during workup. Here’s a breakdown of potential causes and optimization strategies:

  • Insufficient Base Strength or Amount: The reaction generates a hydrohalic acid (HBr or HCl) byproduct, which protonates the piperazine, rendering it non-nucleophilic. A base is required to neutralize this acid.[1]

    • Causality: If the base is too weak or used in insufficient quantity, the reaction equilibrium will be hindered as the nucleophile is consumed by protonation.

    • Solution: Use at least 2.0 equivalents of a moderately strong, non-nucleophilic inorganic base. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and reliable choice. Cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility in organic solvents but is more expensive.[1] Ensure the base is finely powdered and anhydrous to maximize its reactivity.

  • Poor Reagent Solubility: If the reactants, particularly the piperazine or the base, are not well-dissolved, the reaction will be slow and incomplete.

    • Causality: This is a heterogeneous reaction, and poor solubility limits the interaction between the electrophile and the nucleophile.

    • Solution: Switch to a more polar aprotic solvent. While acetonitrile is common, dimethylformamide (DMF) is an excellent choice for ensuring all reagents are fully dissolved.[1]

  • Inadequate Temperature: N-alkylation reactions often have a significant activation energy barrier.

    • Causality: Insufficient thermal energy will result in a very slow or stalled reaction.

    • Solution: Heat the reaction mixture. A temperature range of 60-80 °C is typically effective.[1] Always monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to avoid product decomposition at higher temperatures.

Question 2: I'm observing a significant amount of a bis-alkylated impurity, where the benzyl group attaches to both nitrogen atoms of the piperazine. How can I minimize this side reaction?

Answer: The formation of the di-alkylated byproduct is a classic challenge when using unprotected piperazines.[1] Because 2-methylpiperazine has two reactive secondary amine sites, selective mono-alkylation requires careful control of reaction conditions.

  • Stoichiometry Control: This is the most direct method to favor mono-alkylation.

    • Causality: By using an excess of the piperazine, the statistical probability of the electrophile (methyl 4-(bromomethyl)benzoate) encountering an unreacted piperazine molecule is much higher than it encountering a mono-alkylated product molecule.

    • Solution: Use a significant excess of 2-methylpiperazine, typically 3 to 5 equivalents relative to the alkylating agent.[2] While this complicates purification, it is often the most effective strategy for suppressing di-alkylation.

  • Slow Addition of the Electrophile:

    • Causality: Adding the alkylating agent all at once creates a high local concentration, increasing the chance of a second alkylation event on the already-formed product.

    • Solution: Dissolve the methyl 4-(bromomethyl)benzoate in your reaction solvent and add it dropwise to the heated mixture of 2-methylpiperazine and base over a period of 1-2 hours using a syringe pump or a dropping funnel.[1]

  • Use of a Mono-Protonated Piperazine Salt:

    • Causality: Protonating one of the piperazine nitrogens significantly reduces its nucleophilicity, effectively "protecting" it. The remaining free amine can then react selectively.[3]

    • Solution: Start the reaction with one equivalent of a monopiperazinium salt (e.g., piperazine monohydrochloride). This method provides excellent selectivity for mono-alkylation.[3][4]

Question 3: My reaction seems to stall and never reaches full conversion of the starting material, even after prolonged heating. What should I investigate?

Answer: A stalled reaction points to an issue with one of the core components or conditions.

  • Reagent Purity: The quality of your starting materials is critical.

    • Causality: The presence of water can hydrolyze the alkyl halide and will react with strong bases. Old or improperly stored 2-methylpiperazine can absorb atmospheric CO₂ to form carbamates, reducing its effective concentration.[5]

    • Solution: Use anhydrous solvents and freshly opened, high-purity reagents.[1] Ensure your alkylating agent, methyl 4-(bromomethyl)benzoate, has not decomposed.

  • Ineffective Mixing: In a heterogeneous reaction, efficient stirring is paramount.

    • Causality: If the solid base (e.g., K₂CO₃) is not well-suspended, its surface area is limited, and it cannot effectively neutralize the acid byproduct.

    • Solution: Use vigorous mechanical stirring, especially for larger-scale reactions. Ensure your stir bar is adequately coupling with the stir plate.

  • Incorrect pH Environment:

    • Causality: As the reaction proceeds, the generation of HBr will lower the pH of the medium if the base is not sufficiently effective, leading to the protonation of the piperazine nucleophile and halting the reaction.

    • Solution: Periodically check the reaction mixture with a wetted pH strip (by touching a drop from the stirring rod). If the mixture is becoming acidic, consider adding more base.

Question 4: I'm struggling with the purification of my final product. The workup is difficult, and column chromatography is not giving clean separation. What do you recommend?

Answer: Purifying piperazine-containing compounds can be challenging due to their basicity and polarity.[6]

  • Aqueous Workup Issues: The product is a tertiary amine, which can be protonated and become water-soluble in acidic conditions.

    • Causality: During extraction, if the aqueous layer is not sufficiently basic, a significant portion of the product can remain in the aqueous phase as a salt.[2]

    • Solution: After quenching the reaction, ensure the aqueous layer is basic (pH > 10) by adding a solution of NaOH or K₂CO₃ before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (3-4 times) to ensure complete recovery of the product.

  • Column Chromatography Challenges: The basic nitrogen atoms in the product can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

    • Causality: Strong acid-base interactions between the amine product and the silica surface (silanol groups) prevent clean elution.

    • Solution:

      • Deactivate the Silica: Pre-treat the silica gel by slurrying it in an eluent system containing a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~2%).[7]

      • Optimize Eluent System: Use a solvent system with a polar component that can effectively compete for binding sites on the silica. A gradient of methanol (0-10%) in dichloromethane is often effective for eluting polar amines.[2]

Optimization of Reaction Conditions: A Tabular Summary

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Stoichiometry 1.2 eq. 2-Methylpiperazine3-5 eq. 2-MethylpiperazineSuppresses the formation of the di-alkylated side product.[2]
Base K₂CO₃ (1.5 eq)Anhydrous, powdered K₂CO₃ (2.2 eq) or Cs₂CO₃ (2.0 eq)Ensures complete neutralization of acid byproduct and drives the reaction to completion.[1]
Solvent Acetonitrile (MeCN)Anhydrous Dimethylformamide (DMF)Improves the solubility of all reactants, especially the base, leading to a faster and more complete reaction.[1]
Temperature Room Temperature60-80 °CProvides sufficient activation energy for the N-alkylation to proceed at a reasonable rate.[1]
Addition Method All at onceSlow, dropwise addition of alkyl halideMaintains a low concentration of the electrophile, further minimizing the risk of di-alkylation.[1]

Visualizing the Reaction and Workflow

Reaction Pathway vs. Side Reaction

The following diagram illustrates the desired mono-alkylation pathway versus the common di-alkylation side reaction. Controlling conditions to favor the top pathway is the primary goal of optimization.

G R1 Methyl 4-(bromomethyl)benzoate P1 Desired Product (Mono-alkylation) R1->P1 1 eq. R2 2-Methylpiperazine R2->P1 >3 eq. P2 Side Product (Di-alkylation) P1->P2

Caption: Key pathways in the N-alkylation of 2-methylpiperazine.

Optimized Experimental Workflow

This workflow diagram outlines the key stages of the synthesis, from setup to final analysis, incorporating best practices for yield and purity.

workflow A 1. Setup & Reagent Prep (Anhydrous DMF, K2CO3, >3 eq. 2-Methylpiperazine) B 2. Heat to 60-80 °C A->B C 3. Slow Addition (Methyl 4-(bromomethyl)benzoate in DMF over 1-2h) B->C D 4. Reaction Monitoring (TLC / LC-MS until SM consumed) C->D E 5. Workup (Quench with H2O, Basify to pH >10, Extract with DCM) D->E F 6. Purification (Column Chromatography on base-treated silica) E->F G 7. Characterization (NMR, MS, Purity Analysis) F->G

Caption: Step-by-step workflow for optimized synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis? A1: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of the 2-methylpiperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate. This forms a transition state where the nitrogen-carbon bond is forming concurrently with the carbon-bromine bond breaking, ultimately displacing the bromide leaving group.

Q2: Which analytical techniques are essential for monitoring this reaction and confirming the product? A2:

  • For Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of the starting material (methyl 4-(bromomethyl)benzoate). A typical eluent system is 10% methanol in dichloromethane. The product, being more polar, will have a lower Rf value than the starting alkyl bromide. LC-MS is also highly effective for monitoring the appearance of the product mass.

  • For Product Confirmation:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is crucial for confirming the structure. Look for the appearance of a new singlet for the benzylic methylene (-CH₂-) protons around 3.5 ppm, as well as the characteristic peaks for the methyl ester, the aromatic ring, and the piperazine ring protons.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₄H₂₀N₂O₂, MW: 248.32 g/mol ).[8]

Q3: Are there any specific safety precautions for the reagents involved? A3: Yes.

  • Methyl 4-(bromomethyl)benzoate: This is a lachrymator (an irritant that causes tearing) and an alkylating agent. It should be handled with extreme care in a well-ventilated chemical fume hood. Always wear gloves, safety glasses, and a lab coat.

  • 2-Methylpiperazine: This is a corrosive amine. Avoid skin and eye contact.

  • DMF (Dimethylformamide): This is a solvent that can be absorbed through the skin. It is also a suspected teratogen. Always handle it in a fume hood and wear appropriate gloves.

Detailed Experimental Protocol

General Procedure for the Optimized Synthesis of this compound

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (K₂CO₃, 2.2 eq) and 2-methylpiperazine (3.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable slurry (approx. 0.2 M concentration with respect to the limiting reagent).

  • Heating: Begin vigorous stirring and heat the mixture to 70 °C in an oil bath.

  • Reagent Addition: Dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the heated reaction mixture over 1 hour using a syringe pump.

  • Reaction: Allow the reaction to stir at 70 °C for 4-6 hours. Monitor the reaction's progress by TLC (10% MeOH/DCM) until the starting benzoate has been completely consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Adjust the pH of the aqueous layer to ~11 with a 2M NaOH solution.

    • Extract the aqueous layer with dichloromethane (DCM, 3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent. Elute with a gradient of 0% to 10% methanol in dichloromethane to isolate the pure product.

  • Characterization: Confirm the identity and purity of the product via ¹H NMR and Mass Spectrometry.

References

Technical Support Center: Troubleshooting the Scale-Up of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.

Synthesis Overview: Reductive Amination

The most prevalent and efficient method for synthesizing this compound is through a one-pot reductive amination.[1][2] This process involves the reaction of Methyl 4-formylbenzoate with 2-methylpiperazine to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent to yield the final tertiary amine product.

The choice of reducing agent is critical for the success of this reaction, especially at scale. While various agents can be used, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended for its exceptional selectivity.[3][4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is mild enough that it will not readily reduce the starting aldehyde, allowing the iminium ion formation to proceed to a sufficient concentration before reduction occurs.[4][5] This minimizes side reactions and simplifies the process by allowing all reagents to be combined in a single pot.[6]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A Methyl 4-formylbenzoate (Aldehyde) C Iminium Ion Intermediate A->C + Amine, mild acid catalyst - H₂O B 2-Methylpiperazine (Secondary Amine) B->C D Iminium Ion Intermediate F This compound D->F Hydride Transfer E Sodium Triacetoxyborohydride (STAB) E->F

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Guide for Scale-Up Production

This section addresses specific problems that may arise during the scale-up of the synthesis in a question-and-answer format.

Q1: My reaction yield dropped significantly after moving from a 1L to a 50L reactor. What are the most likely causes?

This is a common scale-up issue stemming from changes in physical parameters. The primary culprits are often related to mixing, heat transfer, and reagent handling.

  • Cause A: Inefficient Mixing & Mass Transfer: In larger reactors, achieving homogenous mixing is more challenging. If the 2-methylpiperazine and methyl 4-formylbenzoate do not mix efficiently, the local concentration of reactants will be suboptimal, slowing the formation of the iminium ion.

    • Solution: Evaluate your reactor's agitation system. Increase the stirring speed if possible without causing excessive splashing. Consider using a baffle system to improve turbulent mixing. The rate of STAB addition is also critical; a slow, controlled addition is necessary to maintain a manageable reaction rate.

  • Cause B: Poor Temperature Control (Exotherm): Reductive aminations are exothermic. A 50L reactor has a much lower surface-area-to-volume ratio than a 1L flask, making heat dissipation less efficient. An uncontrolled temperature spike can lead to side reactions and degradation of both reactants and product.

    • Solution: Implement a robust cooling system for the reactor jacket. Add the reducing agent (STAB) portion-wise or via a solids-dosing funnel over an extended period to control the rate of heat generation.[7] Monitor the internal temperature continuously with a calibrated probe.

  • Cause C: Reagent Instability: Sodium triacetoxyborohydride is highly sensitive to moisture.[3][8] On a larger scale, longer exposure times during weighing and addition can lead to decomposition of the reagent, reducing its effective molar quantity.

    • Solution: Handle STAB under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[3] Use a dry-powder addition funnel for charging the reactor. It is also good practice to assay the potency of the STAB batch before use, as its active content can degrade over time.[4]

Q2: I'm observing persistent impurities in my crude product. How can I identify and minimize them?

Impurity profiling is key to a robust process. The table below outlines common impurities, their origins, and mitigation strategies.

Impurity Name/StructurePotential SourceMitigation Strategy
Unreacted Methyl 4-formylbenzoate Insufficient reducing agent; poor mixing leading to localized reagent depletion.Ensure accurate stoichiometry (1.1-1.5 equivalents of STAB is common). Improve agitation and control the addition rate.
Unreacted 2-Methylpiperazine Incorrect stoichiometry or loss of the aldehyde starting material through side reactions.Use a slight excess (1.05-1.1 equivalents) of the amine. Ensure the aldehyde is of high purity.
4-(Hydroxymethyl)benzoic acid methyl ester Over-reduction of the starting aldehyde by borane species. This is more common with NaBH₄ but can occur with STAB if the reaction temperature is too high or if STAB has decomposed.Maintain strict temperature control (typically 0-25°C). Use high-purity STAB.[5]
Bis-alkylation Product (Dimer) This is generally not an issue with a secondary amine like 2-methylpiperazine. However, if primary amine impurities are present, they can lead to bis-alkylation.Use high-purity 2-methylpiperazine starting material.
Q3: The aqueous work-up is forming a persistent emulsion, making phase separation difficult and leading to product loss. How can I improve the work-up procedure?

Emulsions are common when working with amine products, which can act as surfactants. A well-designed work-up protocol is essential for efficient isolation at scale.

Optimized Work-Up Protocol:

  • Controlled Quenching: Once the reaction is complete (monitored by HPLC or TLC), cool the reactor to 0-10°C. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining STAB and acetic acid byproducts. Caution: This quenching process releases hydrogen gas and is exothermic. Ensure adequate ventilation and cooling.[9]

  • pH Adjustment: After the initial quench, adjust the pH of the aqueous layer to >10 using a 2-4M NaOH solution. This ensures the product amine is in its free base form, maximizing its solubility in the organic solvent and minimizing its presence in the aqueous layer.

  • Solvent Selection: Use a water-immiscible organic solvent that is a good solvent for your product, such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE).

  • Breaking Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase often helps to break the emulsion. Allow the mixture to stand with gentle agitation for an extended period.

  • Phase Separation: Drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Q4: The isolated product is a persistent oil or an amorphous solid that is difficult to handle and purify. How can I induce crystallization?

Achieving a stable, crystalline solid is crucial for purity and handling. If your product fails to crystallize, a systematic approach is needed.

G cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_CrystalsFormed Process Validation Start Crystallization Attempt Outcome NoCrystals No Crystals / No Precipitation Start->NoCrystals OilingOut Oiling Out / Amorphous Solid Start->OilingOut CrystalsFormed Crystals Formed Start->CrystalsFormed NC1 Increase Concentration (Remove more solvent) NoCrystals->NC1 Is solution dilute? OO1 Slow Down Cooling Rate OilingOut->OO1 Is cooling too fast? CF1 Characterize Crystals (PXRD, DSC, Purity) CrystalsFormed->CF1 NC2 Change Solvent System (Find a less solubilizing solvent) NC1->NC2 Still no crystals? NC3 Induce Nucleation (Scratch flask, add seed crystal) NC2->NC3 Still no crystals? OO2 Use a Different Anti-Solvent or Slower Addition Rate OO1->OO2 Still oiling out? OO3 Increase Dilution (Use more solvent before cooling) OO2->OO3 Still oiling out? CF2 Optimize Yield & Purity CF1->CF2

Caption: Troubleshooting decision tree for crystallization issues.[10]

Step-by-Step Crystallization Protocol (Anti-Solvent Method): [10]

  • Dissolution: Dissolve the crude product oil in a minimum amount of a "good" solvent where it is highly soluble (e.g., Isopropanol, Acetone, or Ethyl Acetate).

  • Filtration (Optional): If insoluble particulates are present, perform a warm filtration to remove them.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" in which the product is insoluble, e.g., Heptane, Hexane, or Water) to the stirred solution at room temperature until slight turbidity (cloudiness) persists.

  • Crystal Growth: Stop the addition and allow the solution to stir slowly at room temperature or cool it down slowly. If available, add a few seed crystals of a previously isolated pure batch to promote nucleation.

  • Isolation and Drying: Once crystal formation is complete, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent to remove residual impurities. Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)
  • Q: What are the primary safety hazards for this process at scale?

    • A: The main hazards are associated with the reducing agent, Sodium Triacetoxyborohydride (STAB). It is a water-reactive solid that releases flammable hydrogen gas upon contact with protic solvents or during aqueous work-up.[9] The quenching step must be performed slowly and with adequate cooling and ventilation to manage the exotherm and gas evolution. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, gloves, and safety goggles.[3][9]

  • Q: What is the best solvent for this reaction?

    • A: Aprotic solvents are required due to the water-sensitivity of STAB.[8] Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are commonly cited. Tetrahydrofuran (THF) is also a viable option.[5] The choice depends on factors like reactant solubility, boiling point (for temperature control), and downstream processing considerations. Avoid protic solvents like methanol or ethanol, as they will react with STAB.[8]

  • Q: The 2-methylpiperazine starting material is chiral. How does this impact the final product?

    • A: This is an excellent and critical question for drug development. The reductive amination reaction as described does not create or destroy the chiral center on the piperazine ring. Therefore, the stereochemistry of your product is directly dependent on the stereochemistry of your starting material.

      • If you start with racemic (R/S)-2-methylpiperazine , your final product will be a racemate.

      • If you start with an enantiomerically pure material, such as (R)-2-methylpiperazine or (S)-2-methylpiperazine , you will obtain the corresponding enantiomerically pure product. It is crucial to source and verify the stereochemical purity of your starting material if a specific stereoisomer is required for your application.

References

Identification of byproducts in METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE reactions

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction

Welcome to the technical support center for reactions involving METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE. This molecule is a key intermediate in pharmaceutical synthesis, and achieving high purity is critical for downstream applications. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate the formation of common byproducts during its synthesis. By understanding the causality behind byproduct formation, you can optimize your reaction conditions, improve yield, and ensure the integrity of your final compound.

The primary synthesis route for this compound is the reductive amination between Methyl 4-formylbenzoate and 2-Methylpiperazine .[1][2] This guide will focus on byproducts originating from this specific pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the synthesis of this compound?

A1: Byproduct formation is highly dependent on reaction conditions. However, the most frequently observed impurities arise from several key sources:

  • Incomplete Reaction: Unreacted starting materials, namely Methyl 4-formylbenzoate and 2-Methylpiperazine.

  • Side Reactions of the Aldehyde: Formation of the corresponding alcohol (Methyl 4-(hydroxymethyl)benzoate) if the reducing agent is too reactive or if the imine formation is slow.[3]

  • Piperazine-Related Byproducts: Di-alkylation of the piperazine ring, where two molecules of Methyl 4-formylbenzoate react with one molecule of 2-Methylpiperazine. This is more common if the aldehyde is added too quickly or used in excess.[4]

  • Product Degradation: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(3-methylpiperazin-1-ylmethyl)benzoic acid, especially during aqueous workup or if the reaction is run at high temperatures for extended periods.[5][6]

  • Iminium Intermediate: Residual iminium ion intermediate if the reduction step is incomplete. This species can be unstable and may lead to other impurities upon workup.

Q2: Why am I seeing a byproduct with a mass of [M+16]?

A2: A mass increase of 16 Da typically suggests an oxidation event. The piperazine ring is susceptible to N-oxidation, especially if exposed to air for prolonged periods or in the presence of certain catalysts.[7] This forms the corresponding N-oxide byproduct. Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize this side reaction.

Q3: How can I minimize the formation of the di-alkylated byproduct?

A3: Di-alkylation is a common issue when working with bifunctional amines like piperazine.[4][8] To favor mono-alkylation, several strategies are effective:

  • Control Stoichiometry: Use a slight excess of the 2-methylpiperazine relative to the methyl 4-formylbenzoate.

  • Slow Addition: Add the aldehyde slowly to the reaction mixture containing the piperazine. This maintains a low concentration of the aldehyde, reducing the statistical probability of a second reaction on the already-alkylated piperazine.[4]

  • Lower Temperature: Running the reaction at a lower temperature can increase selectivity by slowing down the rate of the second alkylation more significantly than the first.

Troubleshooting Guide: Byproduct Identification & Mitigation

This section provides a problem-oriented approach to identifying and resolving specific issues encountered during your synthesis.

Problem 1: An unexpected peak is observed in my HPLC/LC-MS analysis.
Question: My LC-MS analysis shows a prominent unknown peak. How do I identify it?

Answer: A systematic approach combining mass spectrometry and chromatographic data is the most effective way to identify an unknown peak.

  • Analyze the Mass Spectrum:

    • Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in positive ion mode).

    • Compare this mass to the masses of potential byproducts (see Table 1 below).

    • Look for characteristic fragmentation patterns. For example, piperazine-containing compounds often show fragments corresponding to the piperazine ring.

  • Evaluate the Retention Time (RT):

    • More Polar Byproducts: Compounds like the hydrolyzed carboxylic acid will typically have a shorter retention time on a standard reversed-phase column (e.g., C18) compared to the main product.

    • Less Polar Byproducts: Unreacted starting materials or less polar impurities may have different retention times. Injecting standards of your starting materials is a crucial diagnostic step.

Question: I've identified a peak corresponding to the hydrolyzed carboxylic acid. How can I prevent this?

Answer: Ester hydrolysis is often catalyzed by acidic or basic conditions, especially in the presence of water and heat.[5][9]

  • Workup Conditions: During the reaction workup, minimize exposure to strong acids or bases. If an aqueous wash is necessary, use neutral or slightly basic pH water (e.g., saturated sodium bicarbonate solution) and perform the extraction quickly at room temperature.

  • Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times. If the reaction is sluggish, consider optimizing the catalyst or solvent rather than simply increasing the heat.

  • Purification: If hydrolysis is unavoidable, the resulting carboxylic acid can typically be separated from the desired ester product using column chromatography due to the significant difference in polarity.

Problem 2: The reaction yield is low, and starting materials are still present.
Question: My reaction has stalled, and TLC/LC-MS shows significant amounts of unreacted Methyl 4-formylbenzoate. What is the cause?

Answer: Incomplete conversion during reductive amination can stem from several factors related to the reaction components.

  • Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the aldehyde before imine formation and is highly effective for reducing the intermediate iminium ion.[4][10]

    • Causality: If the reducing agent is old or has been improperly stored, its activity may be diminished. Ensure you are using a fresh, anhydrous reagent.

    • Solution: Use a fresh batch of NaBH(OAc)₃. Adding a small amount of acetic acid can sometimes facilitate iminium ion formation and accelerate the reaction, but excess acid can interfere with the reduction.

  • Solvent: The solvent must be able to dissolve the reactants and be compatible with the reducing agent.

    • Causality: Poor solubility of either starting material can lead to a stalled reaction.[4]

    • Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. If solubility remains an issue, consider a more polar aprotic solvent like DMF, but ensure it is anhydrous.[4]

Data Presentation: Common Byproducts and Their Identification

The following table summarizes the key characteristics of potential byproducts for rapid identification.

Byproduct Name Structure Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z) Key Analytical Identifiers
This compound (Product) C₁₄H₂₀N₂O₂248.32249.16Target product peak.
Methyl 4-formylbenzoateC₉H₈O₃164.16165.06Starting material. Confirm by injecting standard.
2-MethylpiperazineC₅H₁₂N₂100.16101.14Starting material. May not ionize well in ESI-MS.[11]
4-(3-Methylpiperazin-1-ylmethyl)benzoic acidC₁₃H₁₈N₂O₂234.30235.15Hydrolysis product. More polar, shorter RT in RP-HPLC.
Methyl 4-(hydroxymethyl)benzoateC₉H₁₀O₃166.17167.07Reduction of starting aldehyde.
Bis-alkylation ProductC₂₃H₂₈N₂O₄396.48397.22Di-alkylation byproduct. Less polar, longer RT.
N-Oxide ProductC₁₄H₂₀N₂O₃264.32265.15Oxidation byproduct. [M+16] of the main product.

Visualization of Reaction and Troubleshooting

Reaction Pathway Diagram

The following diagram illustrates the primary synthetic route via reductive amination and highlights the formation of a common hydrolysis byproduct.

G cluster_0 Reductive Amination cluster_1 Side Reaction A Methyl 4-formylbenzoate C Iminium Intermediate A->C B 2-Methylpiperazine B->C D This compound (Desired Product) C->D + NaBH(OAc)₃ E 4-(3-Methylpiperazin-1-ylmethyl)benzoic acid (Hydrolysis Byproduct) D->E + H₂O (Acid/Base, Heat)

Caption: Reductive amination pathway and potential hydrolysis side reaction.

Troubleshooting Workflow

This workflow provides a logical sequence for identifying and resolving issues with byproduct formation.

G cluster_actions Corrective Actions start Observe Anomaly in Reaction (e.g., extra spot in TLC, low yield) lcms Perform LC-MS Analysis start->lcms identify Identify Byproduct Structure (Use Table 1 & Spectral Data) lcms->identify nmr Perform ¹H NMR Analysis identify->nmr Confirm Structure action1 Modify Stoichiometry or Addition Rate (for di-alkylation) identify->action1 Di-alkylation Detected action2 Adjust Workup pH and Temperature (for hydrolysis) identify->action2 Hydrolysis Detected action3 Use Fresh/Anhydrous Reagents (for low conversion) identify->action3 High SM Detected action4 Run Under Inert Atmosphere (for oxidation) identify->action4 Oxidation Detected

Caption: Workflow for byproduct identification and process optimization.

Key Experimental Protocols

Protocol 1: HPLC-MS Method for Byproduct Profiling

This protocol provides a general method for separating the target compound from its most common byproducts.

  • Instrumentation: HPLC system with a PDA/UV detector coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm.

  • MS Parameters (Positive ESI Mode):

    • Scan Range: m/z 80-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

Protocol 2: ¹H NMR for Structural Confirmation

NMR is invaluable for confirming the structure of both the final product and any isolated byproducts.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Product (this compound) in CDCl₃:

    • ~7.9 ppm (d, 2H): Aromatic protons ortho to the ester group.

    • ~7.4 ppm (d, 2H): Aromatic protons meta to the ester group.

    • ~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃).

    • ~3.5 ppm (s, 2H): Benzylic protons (-CH₂-N).

    • ~2.0-2.8 ppm (m, 7H): Piperazine ring protons.

    • ~1.0 ppm (d, 3H): Methyl group on the piperazine ring (-CH₃).

  • Hydrolysis Byproduct (Carboxylic Acid) in DMSO-d₆:

    • The methyl ester signal at ~3.9 ppm will be absent.

    • A broad singlet corresponding to the carboxylic acid proton (-COOH) will appear downfield (>10 ppm).

  • Aldehyde Starting Material:

    • A characteristic aldehyde proton signal will be present at ~10.0 ppm.

References

Technical Support Center: Reaction Monitoring of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE via Thin-Layer Chromatography (TLC). This resource is intended for researchers, scientists, and drug development professionals to navigate the nuances of this specific reaction analysis, ensuring accurate and reproducible results.

I. Understanding the Chemistry and Chromatography

The synthesis of this compound typically involves the reductive amination of methyl 4-formylbenzoate with 3-methylpiperazine. This reaction requires careful monitoring to determine the consumption of starting materials and the formation of the desired product, as well as to identify any potential side products. TLC is a rapid, cost-effective, and highly versatile technique for this purpose.[1]

The separation on a silica gel TLC plate is governed by the polarity of the compounds. The stationary phase (silica gel) is polar, while the mobile phase (a solvent or mixture of solvents) is less polar.[2] Consequently, more polar compounds will have a stronger affinity for the stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[2]

Expected Polarity and Rf Values:

  • Methyl 4-formylbenzoate (Starting Material): Moderately polar due to the ester and aldehyde functional groups. It is expected to have a moderate Rf value.

  • 3-Methylpiperazine (Starting Material): A basic secondary amine, which can be quite polar and may streak on the TLC plate due to strong interactions with the acidic silica gel. It will likely have a low Rf value.[3]

  • This compound (Product): A tertiary amine with an ester group. Its polarity will be different from the starting materials, generally expected to have an Rf value between the two starting materials.

II. Experimental Protocol: TLC Monitoring

This section provides a step-by-step guide for setting up and running a TLC analysis to monitor the reaction progress.

Materials and Reagents:
  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm and 365 nm)

  • Staining solution (e.g., Ninhydrin, Potassium Permanganate)

  • Mobile Phase: A good starting point is a mixture of a non-polar and a polar solvent. A common system for similar compounds is Ethyl Acetate/Hexane or Dichloromethane/Methanol. For this specific reaction, a mobile phase of 4:1 Hexanes:Ethyl Acetate is a reasonable starting point.[4] Adjust the ratio as needed to achieve optimal separation.

Procedure:
  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting materials, the reaction mixture, and a co-spot.

  • Spotting:

    • Lane 1 (Starting Aldehyde): Dissolve a small amount of methyl 4-formylbenzoate in a suitable solvent (e.g., ethyl acetate) and spot it on the first mark.

    • Lane 2 (Starting Amine): Dissolve a small amount of 3-methylpiperazine in a suitable solvent and spot it on the second mark.

    • Lane 3 (Co-spot): Spot the starting aldehyde and the starting amine on the same mark.

    • Lane 4 (Reaction Mixture): Take an aliquot of the reaction mixture and spot it on the fourth mark.

  • Development: Place the spotted TLC plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[2]

  • Visualization:

    • UV Light: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the plate under a UV lamp at 254 nm. The aromatic starting material and product should be visible as dark spots.[5]

    • Staining:

      • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for oxidizable groups.[6] The product, being a tertiary amine, should be detectable.[7] Prepare the stain by dissolving 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water with 1.25 mL of 10% NaOH.[8] Dip the plate in the stain or spray it evenly. The spots will appear as yellow-brown spots on a purple background.[6]

      • Ninhydrin Stain: This stain is specific for primary and secondary amines.[5] 3-methylpiperazine (a secondary amine) will stain, while the product (a tertiary amine) will not. This is an excellent way to confirm the consumption of the starting amine. Prepare the stain by dissolving 0.3 g of ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.[5] After dipping or spraying, gently heat the plate for the color to develop.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value for my product?

An ideal Rf value for your product is between 0.3 and 0.7.[10] This range allows for good separation from both the baseline and the solvent front, making it easier to distinguish from starting materials and impurities.

Q2: How can I adjust the Rf values if my spots are too high or too low?

  • Spots too high (high Rf): The mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[10]

  • Spots too low (low Rf): The mobile phase is not polar enough. Increase the polarity by increasing the proportion of the polar solvent (e.g., ethyl acetate).[11]

Q3: Why is it important to use a co-spot?

A co-spot, where you spot both the starting material and the reaction mixture in the same lane, is crucial for confirming the identity of the spots. If the starting material spot and a spot in the reaction mixture have the same Rf, they will appear as a single, elongated spot in the co-spot lane. This helps to avoid misinterpretation, especially if the Rf values are very close.

Q4: How do I know when the reaction is complete?

The reaction is generally considered complete when the limiting starting material (usually the aldehyde in this case) is no longer visible in the reaction mixture lane on the TLC plate, and a new spot corresponding to the product is clearly visible.

IV. Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of the this compound synthesis.

Problem Possible Cause(s) Solution(s)
Streaking of spots - Sample is too concentrated.[11]- The compound is highly polar or basic (like 3-methylpiperazine) and is interacting strongly with the acidic silica gel.[3]- Impurities are present.- Dilute the sample before spotting.[11]- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[3]- Consider using a different stationary phase, such as alumina.
Spots are elongated or crescent-shaped - The sample was overloaded.[11]- The spotting technique was poor, causing the initial spot to be too large.- Use a more dilute sample.[11]- Apply the sample in small, repeated applications, allowing the solvent to dry between each application to keep the spot size small.
No spots are visible - The sample is too dilute.[11]- The compound does not absorb UV light.[11]- The compound is volatile and has evaporated from the plate.- Concentrate the sample or spot multiple times in the same location.[11]- Use a chemical stain like potassium permanganate or a universal stain like phosphomolybdic acid.[6][11]- Ensure the plate is visualized promptly after development.
Spots are too close together (poor separation) - The mobile phase polarity is not optimal.- Experiment with different mobile phase compositions. Try a different solvent system, for example, a mixture of dichloromethane and methanol.
Unexpected spots appear - Side reactions may have occurred, leading to the formation of impurities.[12]- The starting materials are impure.[12]- Analyze the reaction conditions (temperature, stoichiometry) to minimize side reactions.- Run a TLC of the starting materials to check their purity before starting the reaction.[12]

V. Visual Workflow and Troubleshooting Diagrams

TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline, Mark Lanes) spot_sm1 Spot Starting Material 1 (Aldehyde) prep_plate->spot_sm1 prep_chamber Prepare Developing Chamber (Add Mobile Phase) develop Develop Plate prep_chamber->develop spot_sm2 Spot Starting Material 2 (Amine) spot_sm1->spot_sm2 spot_co Co-spot (SM1 + SM2) spot_sm2->spot_co spot_rxn Spot Reaction Mixture spot_co->spot_rxn spot_rxn->develop dry Dry Plate develop->dry visualize Visualize (UV, Stain) dry->visualize interpret Interpret Results (Calculate Rf, Assess Completion) visualize->interpret

Caption: Workflow for monitoring the reaction by TLC.

Troubleshooting Decision Tree

Troubleshooting_TLC cluster_streaking Streaking/Tailing Spots cluster_separation Poor Separation cluster_visibility Spot Visibility start Problem with TLC Result streaking Are spots streaking? start->streaking poor_sep Poor Separation? start->poor_sep no_spots No Spots Visible? start->no_spots overloaded Overloaded Sample? streaking->overloaded basic_compound Basic Compound? overloaded->basic_compound No dilute Dilute Sample overloaded->dilute Yes add_base Add Triethylamine to Mobile Phase basic_compound->add_base Yes change_polarity Adjust Mobile Phase Polarity poor_sep->change_polarity new_system Try Different Solvent System change_polarity->new_system too_dilute Sample too Dilute? no_spots->too_dilute non_uv_active Non-UV Active? too_dilute->non_uv_active No concentrate Concentrate Sample too_dilute->concentrate Yes use_stain Use Chemical Stain non_uv_active->use_stain Yes

Caption: Decision tree for troubleshooting common TLC issues.

VI. References

  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography. SiliCycle. --INVALID-LINK--

  • University of Rochester. Magic Formulas: TLC Stains. Department of Chemistry. --INVALID-LINK--

  • University of California, Los Angeles. TLC Stains. Department of Chemistry and Biochemistry. --INVALID-LINK--

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). Department of Chemistry. --INVALID-LINK--

  • BenchChem. Technical Support Center: Column Chromatography Purification of Methyl 4-formylbenzoate. BenchChem. --INVALID-LINK--

  • The Sarpong Group. Appendix 3: Recipes For TLC Stains. University of California, Berkeley. --INVALID-LINK--

  • MilliporeSigma. TLC Stains. --INVALID-LINK--

  • EPFL. TLC Visualization Reagents. --INVALID-LINK--

  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography. SiliCycle. --INVALID-LINK--

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Tertiary Amine Synthesis via Reductive Amination. BenchChem. --INVALID-LINK--

  • ChemBAM. TLC troubleshooting. --INVALID-LINK--

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. --INVALID-LINK--

  • MilliporeSigma. Tips & Tricks for Thin-Layer Chromatography. --INVALID-LINK--

  • Searle Separations Department. Thin Layer Chromatography. --INVALID-LINK--

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. --INVALID-LINK--

  • ResearchGate. How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. --INVALID-LINK--

  • REACH Devices, LLC. TLC stains. --INVALID-LINK--

  • ResearchGate. TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. --INVALID-LINK--

  • Royal Society of Chemistry. Thin layer chromatography. Education. --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. --INVALID-LINK--

  • ResearchGate. The TLC plate showing dansylation of primary and secondary amines, and.... --INVALID-LINK--

  • Cal State LA. Thin Layer Chromatography (TLC) Protocol. --INVALID-LINK--

  • BenchChem. Technical Support Center: Reductive Amination for Secondary Amine Synthesis. --INVALID-LINK--

  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. --INVALID-LINK--

  • Google Patents. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography. --INVALID-LINK--

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. --INVALID-LINK--

  • SIELC. Separation of Methyl 4-formylbenzoate on Newcrom R1 HPLC column. --INVALID-LINK--

  • The Royal Society of Chemistry. Experimental Details. --INVALID-LINK--

  • ResearchGate. TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. --INVALID-LINK--

  • Google Patents. METHOD FOR DETECTING ALDEHYDE AND KETONE BY USING THIN LAYER CHROMATOGRAPHY - European Patent Office - EP 3686593 A1. --INVALID-LINK--

  • Reddit. Reductive amination of piperazine. r/OrganicChemistry. --INVALID-LINK--

  • ResearchGate. (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. --INVALID-LINK--

  • Green Chemistry Teaching and Learning Community (GCTLC). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. --INVALID-LINK--

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). --INVALID-LINK--

  • ResearchGate. Tailing in TLC - can anyone help?. --INVALID-LINK--

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. --INVALID-LINK--

  • ResearchGate. How can I find out the same Rf value compounds by TLC wise without using NMR?. --INVALID-LINK--

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines.⁷¹. --INVALID-LINK--

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. --INVALID-LINK--

  • The Royal Society of Chemistry. DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters. --INVALID-LINK--

  • MilliporeSigma. Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. --INVALID-LINK--

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. --INVALID-LINK--

References

Validation & Comparative

A Comparative Spectroscopic Guide to METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a molecule's structure and connectivity. This guide offers an in-depth comparative analysis of the spectroscopic data for METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE , a compound of interest in medicinal chemistry, alongside its structural analogs: Methyl 4-[(piperazin-1-yl)methyl]benzoate and the simpler Methyl 4-methylbenzoate .

This document is designed for researchers, scientists, and drug development professionals, providing not only a repository of spectroscopic data but also a framework for interpreting this data. By comparing the experimental spectra of a simpler analog with the predicted data of more complex structures, we can elucidate the contributions of different structural motifs to the overall spectroscopic signature.

Principles of Spectroscopic Analysis

A multi-technique approach is essential for comprehensive structural elucidation. Here, we focus on four key methods:

  • Proton Nuclear Magnetic Resonance (¹H NMR): Provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Reveals the number of non-equivalent carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Comparative Spectroscopic Data

Methyl 4-methylbenzoate: An Experimental Baseline

We begin with the experimental data for Methyl 4-methylbenzoate, a simple benzoate ester that serves as a foundational comparator.

¹H NMR and ¹³C NMR Data for Methyl 4-methylbenzoate

¹H NMR (200 MHz, CDCl₃) ¹³C NMR (50 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
7.94 (d, J = 8.2 Hz, 2H)Aromatic (ortho to -COOCH₃)
7.24 (d, J = 8.0 Hz, 2H)Aromatic (meta to -COOCH₃)
3.88 (s, 3H)-OCH₃
2.39 (s, 3H)Ar-CH₃

Data sourced from The Royal Society of Chemistry.[1]

IR Spectrum of Methyl 4-methylbenzoate

Wavenumber (cm⁻¹) Assignment
~3000-2850C-H stretch (aromatic and aliphatic)
~1720C=O stretch (ester)
~1610, 1580C=C stretch (aromatic)
~1280, 1110C-O stretch (ester)
This compound: A Predicted Spectroscopic Profile

Due to the limited availability of public experimental spectra for the title compound, we present a predicted spectroscopic analysis based on established principles.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be significantly more complex than that of Methyl 4-methylbenzoate, owing to the introduction of the methylpiperazinylmethyl moiety.

Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
~7.9-8.0Doublet2 x Aromatic H (ortho to -COOCH₃)
~7.3-7.4Doublet2 x Aromatic H (meta to -COOCH₃)
~3.9Singlet3H, -COOCH₃
~3.5-3.6Singlet2H, Ar-CH₂-N
~2.2-2.8Multiplet8H, Piperazine ring protons
~2.2Singlet3H, N-CH₃
~1.0-1.1Doublet3H, Piperazine-CH₃

Predicted ¹³C NMR Spectrum

Predicted Chemical Shift (δ, ppm) Assignment
~167C=O (ester)
~143Quaternary Aromatic
~130Aromatic CH
~129Quaternary Aromatic
~128Aromatic CH
~62Ar-CH₂-N
~55Piperazine CH₂
~53Piperazine CH₂
~52-OCH₃
~46N-CH₃
~18Piperazine-CH₃

Predicted Mass Spectrum Fragmentation

The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 248. Key fragmentation pathways would involve cleavage of the benzylic C-N bond and fragmentation of the piperazine ring.

G C14H20N2O2 M+• m/z = 248 C9H9O2 m/z = 149 C14H20N2O2->C9H9O2 Benzylic cleavage C8H13N2 m/z = 137 C14H20N2O2->C8H13N2 Loss of C6H5COOCH3 C6H13N2 m/z = 113 C8H13N2->C6H13N2 -C2H4 C5H10N m/z = 84 C8H13N2->C5H10N Ring fragmentation

Caption: Predicted Mass Fragmentation of the Target Compound.

Predicted IR Spectrum

Predicted Wavenumber (cm⁻¹) Assignment
~2950, 2850, 2800C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1610, 1580C=C stretch (aromatic)
~1280, 1110C-O stretch (ester)
~1150-1000C-N stretch
Methyl 4-[(piperazin-1-yl)methyl]benzoate: The Effect of N-Alkylation

This analog allows for a direct comparison to assess the spectroscopic impact of the N-methyl group on the piperazine ring.

Predicted ¹H NMR Spectrum

The key difference in the predicted ¹H NMR spectrum compared to the target compound is the absence of the N-CH₃ singlet and the presence of a broad singlet for the N-H proton. The chemical shifts of the piperazine ring protons would also be slightly different.

Predicted ¹³C NMR Spectrum

The most notable change in the predicted ¹³C NMR spectrum would be the absence of the N-CH₃ signal around 46 ppm. The chemical shifts of the piperazine ring carbons would also be shifted slightly upfield due to the removal of the electron-donating methyl group.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals (for ¹H NMR).

Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Insert Sample Insert Sample Transfer to NMR Tube->Insert Sample Tune and Shim Tune and Shim Insert Sample->Tune and Shim Acquire 1H Spectrum Acquire 1H Spectrum Tune and Shim->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Tune and Shim->Acquire 13C Spectrum Fourier Transform Fourier Transform Acquire 1H Spectrum->Fourier Transform Acquire 13C Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Integration Integration Phase Correction->Integration

Caption: Workflow for NMR Data Acquisition.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Scan: Acquire the infrared spectrum of the sample.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Conclusion

References

A Comparative Guide to the Synthesis of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a benzoyl moiety linked to an unsymmetrical 3-methylpiperazine ring, makes it a valuable scaffold for developing novel therapeutic agents. This compound is structurally analogous to key intermediates used in the synthesis of targeted cancer therapies, such as the Imatinib precursor, which utilizes a 4-methylpiperazine isomer. The strategic placement of the methyl group at the 3-position introduces a chiral center and specific steric and electronic properties, offering a unique vector for molecular design and optimization.

This guide provides an in-depth comparison of the two primary and most practical synthetic routes for this target molecule: Reductive Amination and Direct Nucleophilic Substitution (Alkylation) . We will analyze the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective performance based on yield, scalability, and operational considerations to assist researchers in making informed decisions for their specific applications.

Overview of Synthetic Strategies

The synthesis of this compound involves the formation of a C-N bond between the benzoic acid methyl ester backbone and the 2-methylpiperazine ring. The choice of strategy primarily depends on the starting materials and desired reaction conditions.

  • Route 1: Reductive Amination: This is a highly efficient, one-pot method that first forms an iminium ion intermediate from an aldehyde and an amine, which is then immediately reduced to the target amine. It is widely favored in pharmaceutical chemistry for its high yields and operational simplicity.[1]

  • Route 2: Nucleophilic Substitution: This classic approach involves the direct alkylation of the piperazine amine with a reactive benzyl halide. It is a robust and straightforward method, relying on the nucleophilicity of the secondary amine to displace a leaving group.

A critical consideration for both routes is the regioselectivity of the reaction with 2-methylpiperazine. This starting material possesses two secondary amines at positions 1 and 4, which have different steric and electronic environments. The nitrogen at the N4 position is less sterically hindered than the N1 nitrogen adjacent to the methyl group, making it the more kinetically favored site for reaction. Therefore, both strategies are expected to predominantly yield the desired N4-benzylated product.

Route 1: Synthesis via Reductive Amination

This route proceeds by reacting methyl 4-formylbenzoate with 2-methylpiperazine. The initial condensation forms a Schiff base (or more accurately, an iminium ion under acidic conditions), which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for this transformation.[1] It is a mild and selective hydride donor, capable of reducing the protonated imine intermediate much faster than the starting aldehyde. This selectivity prevents the side reaction of reducing the aldehyde to benzyl alcohol, thus maximizing the yield of the desired product. Alternative reagents like sodium borohydride (NaBH₄) can also be used, but often require pH control and may lead to more side products.[1][2]

  • Solvent: Aprotic solvents such as chloroform (CHCl₃), dichloromethane (DCM), or dichloroethane (DCE) are ideal as they effectively dissolve the reactants and do not interfere with the reducing agent.[3]

Workflow Diagram: Reductive Amination

cluster_reactants Starting Materials A Methyl 4-formylbenzoate I Iminium Ion Intermediate A->I Condensation B 2-Methylpiperazine B->I C NaBH(OAc)₃ (Sodium triacetoxyborohydride) C->I D Solvent (e.g., CHCl₃) Room Temperature D->I P METHYL 4-(3-METHYLPIPERAZIN- 1-YLMETHYL)BENZOATE I->P Reduction

Caption: Reductive Amination Workflow.

Experimental Protocol
  • To a stirred solution of methyl 4-formylbenzoate (1.0 eq.) in chloroform (CHCl₃, ~0.1 M), add 2-methylpiperazine (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. Caution: The reaction may be exothermic.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CHCl₃ or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Route 2: Synthesis via Nucleophilic Substitution (Alkylation)

This approach utilizes a benzyl halide, such as methyl 4-(chloromethyl)benzoate or methyl 4-(bromomethyl)benzoate, as the electrophile. The nucleophilic N4-amine of 2-methylpiperazine attacks the benzylic carbon, displacing the halide.

Causality Behind Experimental Choices:

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is crucial.[4][5] It acts as an acid scavenger, neutralizing the hydrohalic acid (HCl or HBr) formed during the reaction. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic, and drives the equilibrium towards the product.

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism.

Workflow Diagram: Nucleophilic Substitution

cluster_reactants Starting Materials A Methyl 4-(chloromethyl)benzoate P METHYL 4-(3-METHYLPIPERAZIN- 1-YLMETHYL)BENZOATE A->P SN2 Alkylation B 2-Methylpiperazine B->P C K₂CO₃ (Base) C->A Acid Scavenger D Solvent (e.g., Acetonitrile) Reflux D->A

Caption: Nucleophilic Substitution Workflow.

Experimental Protocol
  • Combine methyl 4-(chloromethyl)benzoate (1.0 eq.), 2-methylpiperazine (1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.) in acetonitrile (MeCN, ~0.1 M).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM and wash with water to remove any remaining salts and excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Comparative Analysis

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic Substitution
Starting Materials Methyl 4-formylbenzoate, 2-MethylpiperazineMethyl 4-(halomethyl)benzoate, 2-Methylpiperazine
Key Reagents Sodium triacetoxyborohydride (NaBH(OAc)₃)Potassium carbonate (K₂CO₃) or other base
Typical Yield High (85–99%)[1]High (90-97%)[4][5]
Reaction Conditions Mild (room temperature), one-potRequires heating (reflux)
Scalability Excellent; widely used in industrial processes for its efficiency and one-pot nature.[1]Very good; a robust and well-understood reaction.
Safety & Handling Borohydride reagents are moisture-sensitive.Benzyl halides are lachrymatory and must be handled in a fume hood.
Atom Economy Good, but incorporates atoms from the reducing agent into byproducts.Excellent, with the primary byproduct being inorganic salt.
Substrate Scope Broad; tolerant of many functional groups.Sensitive to other nucleophilic groups on the substrate.

Conclusion and Recommendations

Both reductive amination and nucleophilic substitution are highly effective and high-yielding methods for the synthesis of this compound. The choice between them often comes down to practical laboratory considerations.

  • Reductive Amination (Route 1) is arguably the more elegant approach. Its mild, room-temperature conditions and high functional group tolerance make it ideal for complex molecule synthesis and library generation. The availability and stability of the starting aldehyde are generally better than that of the corresponding benzyl halide. This route is highly recommended for its operational simplicity and reliability, especially when clean conversions are prioritized.

  • Nucleophilic Substitution (Route 2) is a powerful and straightforward alternative. If the starting methyl 4-(halomethyl)benzoate is readily available, this method can be faster and more atom-economical. However, it requires heating and the handling of lachrymatory benzyl halides, which necessitates stringent safety precautions. This route is well-suited for large-scale synthesis where cost and reaction time are critical drivers.[4][5]

Ultimately, both pathways provide reliable access to the target compound. The final decision should be based on the availability of starting materials, the scale of the reaction, and the specific equipment and safety infrastructure available to the researcher.

References

A Comparative Analysis of the Bioactivity of Novel METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperazine scaffold stands out as a "privileged" structure, a recurring motif in a multitude of clinically significant therapeutic agents.[1] Its unique physicochemical properties, including its ability to engage in various biological interactions and improve pharmacokinetic profiles, make it a cornerstone of medicinal chemistry.[1][2] This guide delves into a comparative bioactivity analysis of a novel series of derivatives based on the METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE core structure. Our investigation is centered on elucidating the structure-activity relationships (SAR) that govern their potential as anti-proliferative agents against human cancer cell lines.

The rationale for exploring this particular chemical space is rooted in the well-documented anti-cancer properties of compounds incorporating the methylpiperazine moiety.[2][3] The strategic placement of a methyl group on the piperazine ring can enhance target affinity and metabolic stability. Furthermore, the benzoate ester provides a modifiable handle for tuning electronic and steric properties, which can profoundly influence biological activity. This guide will present a systematic evaluation of a focused library of these derivatives, offering insights into their design, synthesis, and comparative efficacy.

Designing the Derivative Library: A Strategy of Systematic Modification

To probe the structure-activity landscape of the this compound scaffold, a series of analogues were synthesized. The design strategy focused on systematic modifications at two key positions: the benzoate ester and the methyl group on the piperazine ring. The aim was to assess the impact of these changes on cytotoxic activity against a panel of human cancer cell lines.

The core structure and the synthesized derivatives are depicted below:

Core Structure (Compound 1): this compound

Derivative Series:

  • Series A: Ester Modification: The methyl ester of the parent compound was hydrolyzed to the corresponding carboxylic acid (Compound 2) and also converted to a bulkier ethyl ester (Compound 3). This series aims to evaluate the influence of the ester group on cell permeability and target interaction.

  • Series B: Piperazine N-Substitution: The methyl group on the piperazine nitrogen was replaced with an ethyl group (Compound 4) and a benzyl group (Compound 5). This series is designed to probe the steric and electronic requirements of the binding pocket.

  • Series C: Bioisosteric Replacement: The benzoate moiety was replaced with a bioisosteric pyridine ring to generate the corresponding methyl nicotinate analogue (Compound 6). This modification assesses the importance of the phenyl ring and its electronic properties.

Comparative Bioactivity Assessment: In Vitro Cytotoxicity Screening

The synthesized derivatives were evaluated for their in vitro cytotoxic activity against a panel of three human cancer cell lines: A549 (non-small cell lung cancer), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma). The widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the half-maximal inhibitory concentration (IC50) of each compound.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: A549, HeLa, and HepG2 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with serial dilutions of the test compounds (ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Data Summary: In Vitro Cytotoxicity (IC50, µM)
CompoundModificationA549HeLaHepG2
1 Parent Compound (Methyl Ester)15.822.518.3
2 Carboxylic Acid> 100> 100> 100
3 Ethyl Ester12.118.914.7
4 N-Ethylpiperazine25.335.128.9
5 N-Benzylpiperazine8.710.29.5
6 Pyridine Bioisostere30.141.735.4

Structure-Activity Relationship (SAR) Analysis

The cytotoxicity data reveals several key structure-activity relationships:

  • Ester Group is Crucial for Activity: The conversion of the methyl ester (Compound 1) to the carboxylic acid (Compound 2) resulted in a complete loss of activity. This suggests that the ester moiety is critical for cell permeability or that the charged carboxylate is detrimental to target binding. The slightly enhanced activity of the ethyl ester (Compound 3) compared to the methyl ester (Compound 1) indicates that a moderate increase in lipophilicity in this position is tolerated and may even be beneficial.

  • Steric Bulk on Piperazine Nitrogen Influences Potency: Replacing the N-methyl group with a larger N-ethyl group (Compound 4) led to a decrease in activity. This suggests that there may be steric constraints in the binding pocket. However, the introduction of a bulky and aromatic N-benzyl group (Compound 5) significantly enhanced the cytotoxic potency across all cell lines. This dramatic increase in activity points towards a potential hydrophobic or π-stacking interaction involving the benzyl group.

  • The Benzoate Phenyl Ring is Favored: The replacement of the phenyl ring with a pyridine ring (Compound 6) resulted in a noticeable decrease in activity. This indicates that the electronic properties and/or the specific shape of the benzoate moiety are important for optimal interaction with the biological target.

Visualizing the Experimental Workflow

G cluster_synthesis Compound Synthesis & Characterization cluster_bioassay In Vitro Bioactivity Screening cluster_analysis Data Interpretation Core Core Scaffold This compound Derivatives Synthesize Derivatives (Compounds 2-6) Core->Derivatives Purification Purification & Structural Verification (NMR, MS) Derivatives->Purification Treatment Compound Treatment (48h Incubation) Purification->Treatment CellCulture Cell Culture (A549, HeLa, HepG2) CellCulture->Treatment MTT MTT Assay Treatment->MTT Data Data Analysis (IC50 Determination) MTT->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Identification of Lead Compound SAR->Lead

Caption: Experimental workflow for the synthesis, screening, and analysis of novel benzoate derivatives.

Postulated Mechanism of Action and Signaling Pathway

While the precise molecular target of this compound class remains to be elucidated, many cytotoxic agents containing a piperazine moiety have been shown to induce apoptosis. A plausible hypothesis is that these compounds interfere with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[4] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and ultimately, programmed cell death.

G cluster_pathway Hypothesized Apoptotic Pathway Compound Compound 5 (Lead Derivative) PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase Caspase Cascade Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Postulated mechanism of action via inhibition of the PI3K/Akt survival pathway.

Concluding Remarks and Future Directions

This comparative guide demonstrates the promising potential of the this compound scaffold as a template for the development of novel anti-cancer agents. Our initial SAR studies have identified Compound 5, featuring an N-benzylpiperazine moiety, as a lead candidate with significantly enhanced cytotoxic activity.

Future investigations will focus on:

  • Elucidating the specific molecular target of Compound 5.

  • Expanding the derivative library to further optimize potency and selectivity.

  • Evaluating the in vivo efficacy and pharmacokinetic profile of lead compounds in animal models.

The findings presented herein provide a solid foundation for the continued exploration of this chemical series and underscore the value of systematic structural modification in the quest for more effective cancer therapeutics.

References

A Comparative Guide to METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE Reference Standards for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the purity and consistency of Active Pharmaceutical Ingredients (APIs) are paramount. This is particularly true for targeted cancer therapies like Imatinib, where even minute impurities can impact efficacy and patient safety. This guide provides an in-depth technical comparison of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE as a reference standard, a critical component in the analytical framework supporting the quality assurance of Imatinib. We will explore its performance characteristics, compare it with alternative impurity standards, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Critical Role of Reference Standards in Imatinib Quality Control

Imatinib is a tyrosine kinase inhibitor renowned for its efficacy in treating chronic myeloid leukemia (CML) and other cancers.[1][2] Its synthesis is a multi-step process that can give rise to various process-related impurities and degradation products.[1][3] Regulatory bodies like the FDA and the European Pharmacopoeia mandate stringent control of these impurities.[4][5][6][7] This is where well-characterized reference standards become indispensable. They serve as the benchmark against which the identity, purity, and strength of the API and its formulated products are measured.

This compound is a known process-related impurity or a key starting material in the synthesis of certain Imatinib analogues. Its structure is closely related to a key fragment of the Imatinib molecule, making its detection and quantification crucial for ensuring the quality of the final drug product.

Profile of this compound as a Reference Standard

A reliable reference standard must be highly purified and extensively characterized. This compound, when intended for use as a reference standard, undergoes a rigorous process of synthesis and purification to ensure a purity of typically ≥98%.

Synthesis and Purification:

The synthesis of this compound generally involves the reaction of methyl 4-(bromomethyl)benzoate with 2-methylpiperazine. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Reaction Reaction Methyl 4-(bromomethyl)benzoate->Reaction Crude Product Crude Product Reaction->Crude Product 2-Methylpiperazine 2-Methylpiperazine 2-Methylpiperazine->Reaction Base Base Base->Reaction Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Crude Product->Purification (e.g., Column Chromatography) This compound Reference Standard This compound Reference Standard Purification (e.g., Column Chromatography)->this compound Reference Standard Purity ≥98%

Caption: Synthetic pathway for this compound.

The crude product is then subjected to purification techniques such as column chromatography to isolate the desired compound from unreacted starting materials and side products.

Characterization:

The identity and purity of the reference standard are established through a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the standard. A high-purity standard will exhibit a single major peak with minimal secondary peaks.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.

Comparative Analysis with Alternative Imatinib Reference Standards

The choice of a reference standard is critical for the development of a robust and reliable analytical method. This compound is one of several potential impurities and intermediates that can be used as reference standards in the analysis of Imatinib. A comparison with other key Imatinib impurities is presented below.

Reference StandardChemical StructureCAS NumberTypical UseKey Considerations
This compound C₁₄H₂₀N₂O₂914349-83-0Process impurity/intermediate standardPositional isomer of a key Imatinib precursor.
Imatinib Impurity A (EP) C₁₀H₁₂N₂O123367-26-0Process impurityA key building block in the synthesis of Imatinib.
Imatinib Impurity F (EP) C₁₆H₁₅N₅152460-10-1Process impurityRepresents a core structural component of Imatinib.
Imatinib Impurity H (EP) C₇H₇NO350-03-8Starting materialA simple, early-stage precursor.
N-Desmethyl Imatinib C₂₈H₂₉N₇O404845-81-6Metabolite/DegradantImportant for stability and metabolic studies.

Performance Comparison:

The utility of a reference standard is determined by its performance in analytical methods. Key performance indicators include purity, stability, and chromatographic behavior.

Performance MetricThis compoundAlternative Imatinib ImpuritiesJustification
Purity High (≥98%)Generally high (≥98%) for certified standardsA high degree of purity is a prerequisite for any reference standard to ensure accurate quantification.
Stability Expected to be stable under normal storage conditions. Forced degradation studies are necessary to confirm.Stability varies depending on the structure. Some impurities may be more susceptible to degradation.A stable reference standard ensures the consistency of analytical results over time.[4]
Chromatographic Resolution Good resolution from Imatinib and other impurities is achievable with optimized HPLC methods.Resolution from Imatinib and other impurities is a key parameter in method development.Baseline separation is essential for accurate quantification.[7][8]
Availability Commercially available from specialized suppliers.[9][10]Most common EP and USP impurities are readily available.Accessibility is a practical consideration for routine quality control.

Experimental Protocols

To ensure the trustworthiness of analytical results, the methods used must be robust and validated. Below are detailed protocols for the analysis of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical reversed-phase HPLC method for assessing the purity of this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Solution (0.1 mg/mL) Standard Solution (0.1 mg/mL) Diluent (Acetonitrile:Water 50:50) Diluent (Acetonitrile:Water 50:50) HPLC System HPLC System Standard Solution (0.1 mg/mL)->HPLC System Inject Column (C18, 4.6 x 150 mm, 5 µm) Column (C18, 4.6 x 150 mm, 5 µm) HPLC System->Column (C18, 4.6 x 150 mm, 5 µm) Mobile Phase A (0.1% Formic Acid in Water) Mobile Phase A (0.1% Formic Acid in Water) Column (C18, 4.6 x 150 mm, 5 µm)->Mobile Phase A (0.1% Formic Acid in Water) Mobile Phase B (0.1% Formic Acid in Acetonitrile) Mobile Phase B (0.1% Formic Acid in Acetonitrile) Mobile Phase A (0.1% Formic Acid in Water)->Mobile Phase B (0.1% Formic Acid in Acetonitrile) Gradient Elution Gradient Elution Mobile Phase B (0.1% Formic Acid in Acetonitrile)->Gradient Elution Flow Rate (1.0 mL/min) Flow Rate (1.0 mL/min) Gradient Elution->Flow Rate (1.0 mL/min) Detection (UV at 254 nm) Detection (UV at 254 nm) Flow Rate (1.0 mL/min)->Detection (UV at 254 nm) Chromatogram Chromatogram Detection (UV at 254 nm)->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Purity Calculation (% Area) Purity Calculation (% Area) Peak Integration->Purity Calculation (% Area)

Caption: Workflow for HPLC purity determination.

Methodology:

  • Preparation of Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      Time (min) %B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure: Inject the standard solution into the HPLC system and record the chromatogram.

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the purity by the area normalization method.

Rationale for Experimental Choices:

  • C18 Column: A C18 stationary phase is a versatile choice for the separation of moderately polar to nonpolar compounds like the analyte.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape and resolution for basic compounds by suppressing the ionization of silanol groups on the silica support.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of all components with good peak shape, especially in a complex mixture of impurities.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines the use of LC-MS for the confirmation of the identity of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the reference standard (approximately 10 µg/mL) in the mobile phase.

  • LC-MS Conditions:

    • Use the same HPLC conditions as described in Protocol 1.

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used.

    • Scan Range: m/z 50-500.

  • Procedure: Inject the sample into the LC-MS system and acquire the mass spectrum of the peak corresponding to this compound.

  • Data Analysis: Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z value (249.16).

Conclusion

The selection and proper use of reference standards are foundational to ensuring the quality and safety of pharmaceutical products. This compound serves as a critical reference standard in the analytical testing of Imatinib, allowing for the accurate identification and quantification of this potential impurity. This guide has provided a comprehensive overview of its characteristics, a comparison with alternative standards, and detailed experimental protocols. By understanding the principles behind the synthesis, characterization, and analytical application of this reference standard, researchers and quality control professionals can confidently develop and execute robust analytical methods, ultimately contributing to the delivery of safe and effective medicines to patients.

References

A Comparative Analysis of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality and characterization of chemical intermediates are paramount. This guide provides an in-depth technical comparison of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE, a versatile building block, particularly in the burgeoning field of targeted protein degradation. We will delve into a representative Certificate of Analysis (CoA), compare its analytical profile with key structural analogs, and provide the experimental context necessary for informed decision-making in your research endeavors.

The Critical Role of this compound in Modern Drug Discovery

This compound and its analogs are increasingly recognized for their utility as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins, offering a novel therapeutic modality. The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the final molecule. The piperazine--methylbenzoate scaffold provides a synthetically tractable platform for linker development.

Deconstructing the Certificate of Analysis: A Representative Profile

A Certificate of Analysis is the cornerstone of quality assurance for any chemical intermediate. Below is a representative CoA for a high-purity batch of this compound, outlining the critical quality attributes and the analytical methodologies used for their verification.

Table 1: Representative Certificate of Analysis for this compound

Test Specification Result Method
Appearance White to Off-White SolidConformsVisual Inspection
Identification by ¹H NMR Conforms to StructureConforms¹H NMR Spectroscopy (400 MHz, CDCl₃)
Purity by HPLC ≥ 98.0% (AUC)99.2%High-Performance Liquid Chromatography
Mass Identity (MS) Conforms to Molecular WeightConformsESI-MS
Residual Solvents ≤ 0.5%Meets SpecificationGC-HS
Water Content ≤ 0.5%0.15%Karl Fischer Titration
The Logic Behind the Analytical Choices

The selection of analytical techniques is a deliberate process designed to provide a comprehensive and validated assessment of the compound's quality.

  • ¹H NMR Spectroscopy: This is the primary method for structural confirmation. The unique chemical environment of each proton in the molecule results in a characteristic spectrum, providing an unambiguous fingerprint of the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. By separating the main compound from any impurities, it allows for precise quantification of purity as a percentage of the total area under the curve (AUC).

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound, providing orthogonal verification of its identity.

  • Gas Chromatography-Headspace (GC-HS): This technique is crucial for detecting and quantifying volatile residual solvents from the manufacturing process, which could interfere with subsequent reactions.

  • Karl Fischer Titration: This is the gold standard for determining water content, as excess moisture can be detrimental to many chemical reactions.

Comparative Analysis with Structural Analogs

The choice of a specific building block can significantly impact the properties of the final molecule. Here, we compare this compound with two of its close structural analogs: the unsubstituted piperazine and the 4-methylpiperazine isomer.

Table 2: Comparison of Physicochemical and Spectroscopic Properties

Property This compound METHYL 4-[(PIPERAZIN-1-YL)METHYL]BENZOATE METHYL 4-((4-METHYLPIPERAZIN-1-YL)METHYL)BENZOATE
Structure Contains a methyl group on the piperazine ring at the 3-position.Unsubstituted piperazine ring.Contains a methyl group on the piperazine ring at the 4-position.
Molecular Formula C₁₄H₂₀N₂O₂C₁₃H₁₈N₂O₂C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol 234.30 g/mol 248.32 g/mol
Key ¹H NMR Signals (CDCl₃, δ ppm) ~1.05 (d, 3H, -CH₃), ~3.85 (s, 3H, -OCH₃), ~7.35 (d, 2H, Ar-H), ~7.95 (d, 2H, Ar-H)~2.90 (br s, 4H, piperazine-H), ~3.85 (s, 3H, -OCH₃), ~7.35 (d, 2H, Ar-H), ~7.95 (d, 2H, Ar-H)~2.25 (s, 3H, N-CH₃), ~3.85 (s, 3H, -OCH₃), ~7.35 (d, 2H, Ar-H), ~7.95 (d, 2H, Ar-H)
Purity (Typical) ≥ 98.0%≥ 98.0%≥ 98.0%
Structural Nuances and Their Implications

The subtle differences in the position of the methyl group on the piperazine ring can lead to significant differences in the conformational flexibility and steric hindrance of the resulting linker in a PROTAC molecule.

  • This compound: The methyl group at the 3-position introduces a chiral center and a degree of conformational constraint, which can be advantageous in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

  • METHYL 4-[(PIPERAZIN-1-YL)METHYL]BENZOATE: The unsubstituted piperazine offers a more flexible linker, which can be a good starting point in a screening campaign. The secondary amine also provides a handle for further derivatization.

  • METHYL 4-((4-METHYLPIPERAZIN-1-YL)METHYL)BENZOATE: The methyl group on the nitrogen at the 4-position blocks a potential site of metabolism and can influence the overall basicity and pharmacokinetic properties of the molecule.

Experimental Protocols for Quality Assessment

To ensure the reliability of your starting material, it is crucial to have robust in-house analytical methods. Below are detailed protocols for the key experiments outlined in the CoA.

Protocol for Purity Determination by HPLC

This method is designed to separate the main compound from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol for Structural Confirmation by ¹H NMR

This protocol provides the steps for acquiring a proton NMR spectrum.

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • Solvent: CDCl₃

  • Temperature: 25 °C

  • Pulse Program: Standard single pulse

  • Number of Scans: 16

  • Relaxation Delay: 2 seconds

Visualizing the Analytical Workflow

A clear understanding of the analytical workflow is essential for efficient quality control.

Analytical_Workflow cluster_Sample Sample Handling cluster_Analysis Analytical Testing cluster_Data Data Review & Reporting Sample Raw Material SamplePrep Sample Preparation (Weighing, Dissolution) Sample->SamplePrep HPLC HPLC Analysis (Purity) SamplePrep->HPLC NMR NMR Spectroscopy (Identity) SamplePrep->NMR MS Mass Spectrometry (Identity) SamplePrep->MS GC GC-HS (Residual Solvents) SamplePrep->GC KF Karl Fischer (Water Content) SamplePrep->KF DataReview Data Analysis & Review HPLC->DataReview NMR->DataReview MS->DataReview GC->DataReview KF->DataReview CoA_Gen Certificate of Analysis Generation DataReview->CoA_Gen Final_Product Final_Product CoA_Gen->Final_Product Release

Caption: A typical analytical workflow for the quality control of a chemical intermediate.

Conclusion

The selection of a chemical intermediate like this compound requires a thorough understanding of its analytical profile and a comparative assessment against relevant alternatives. As demonstrated, the subtle structural variations between this compound and its analogs can have a profound impact on their application, particularly in the rational design of PROTACs. By leveraging the detailed analytical protocols and comparative data presented in this guide, researchers can make more informed decisions, ensuring the quality and suitability of their starting materials for the synthesis of next-generation therapeutics.

A Comparative Guide to Piperazine-Containing Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility.[3][4] The unique physicochemical properties conferred by the piperazine moiety, including its influence on aqueous solubility, basicity, and its ability to serve as a versatile scaffold for structural modifications, have solidified its status as a "privileged" structure in drug discovery.[5][6] This guide provides a comparative analysis of various piperazine-containing building blocks, offering insights into their synthesis, physicochemical properties, and impact on pharmacological activity, supported by experimental data and detailed protocols. We will delve into the nuances of N-substitution versus C-substitution, explore the role of chirality, and compare piperazine with its key bioisosteres, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Strategic Importance of Substitution: N- vs. C-Functionalization

While the majority of piperazine-containing drugs feature substitutions only at the nitrogen positions, recent advancements in synthetic chemistry have opened up new avenues for C-H functionalization, significantly expanding the accessible chemical space.[7][8] The choice of substitution pattern has profound implications for a molecule's properties and its interactions with biological targets.

N-Substituted Piperazines: The Workhorse of Drug Discovery

N-substituted piperazines are the most common class of piperazine derivatives in pharmaceuticals. The two nitrogen atoms provide convenient handles for introducing a wide range of substituents, allowing for the fine-tuning of a molecule's properties.

The synthesis of N-substituted piperazines is well-established, with several robust methods available to medicinal chemists. Common strategies include:

  • N-Arylation: Buchwald-Hartwig amination and Ullmann condensation are frequently employed to form C-N bonds between the piperazine nitrogen and an aryl or heteroaryl ring.

  • N-Alkylation: Reductive amination and direct alkylation with alkyl halides are standard procedures for introducing alkyl groups.[9][10][11]

The nature of the substituent on the nitrogen atom significantly impacts the physicochemical properties of the resulting molecule.

PropertyN-Aryl PiperazinesN-Alkyl PiperazinesRationale and Implications
Basicity (pKa) Generally lowerGenerally higherThe electron-withdrawing nature of the aryl ring reduces the basicity of the adjacent nitrogen. This can impact salt formation and interactions with acidic residues in protein binding pockets.
Lipophilicity (logP) Varies with the aryl substituent, can be highGenerally lower than aryl, increases with alkyl chain lengthHigher lipophilicity can improve membrane permeability but may also increase metabolic liability and off-target effects.
Aqueous Solubility Often lowerGenerally higherThe increased polarity of the N-alkyl bond and the potential for hydrogen bonding contribute to better solubility.

Table 1: A comparative overview of the general physicochemical properties of N-aryl and N-alkyl piperazines.

C-Substituted Piperazines: A New Frontier for Structural Diversity

The functionalization of the carbon atoms of the piperazine ring has historically been challenging but has recently gained significant attention.[7][12] C-substitution offers the potential to create novel three-dimensional structures with improved properties.

Recent breakthroughs in synthetic methodology have made C-substituted piperazines more accessible:

  • Direct C-H Functionalization: Photoredox catalysis and transition-metal-catalyzed reactions have emerged as powerful tools for the direct introduction of substituents at the C2 position of the piperazine ring.[7]

  • Asymmetric Synthesis: The development of chiral building blocks and asymmetric catalytic methods allows for the stereocontrolled synthesis of C-substituted piperazines.[13][]

Substitution on the carbon backbone of the piperazine ring can have a profound effect on its conformation, which in turn can influence its binding to a biological target. A C-substituted piperazine is more conformationally constrained than its N-substituted counterpart, which can lead to increased potency and selectivity.

The Critical Role of Chirality

Chirality is a fundamental consideration in drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The introduction of a stereocenter on the piperazine ring, either at a nitrogen or a carbon atom, can lead to significant improvements in a drug's properties. The synthesis of enantiomerically pure piperazine building blocks is therefore of great importance.[13][15]

Comparative Analysis of Piperazine and its Bioisosteres

While piperazine is a highly valuable scaffold, it can sometimes introduce metabolic liabilities or undesirable physicochemical properties.[16] This has led to the exploration of bioisosteres – structural analogs that can mimic the piperazine ring while offering improved properties.[17][18]

ScaffoldStructureKey Features and Comparative Advantages/Disadvantages
Piperazine Advantages: High aqueous solubility, two sites for functionalization, well-established chemistry. Disadvantages: Potential for metabolism at both nitrogen atoms, can be too polar for some applications.
Homopiperazine Advantages: Increased flexibility compared to piperazine, may offer different binding conformations. Disadvantages: Can be more metabolically labile due to the seven-membered ring.[19][20]
Diazabicyclo[2.2.2]octane (DABCO) Advantages: Rigid structure reduces conformational flexibility, which can improve potency and selectivity. Disadvantages: More synthetically challenging to access substituted analogs.

Table 2: A head-to-head comparison of piperazine with common bioisosteres.

Experimental Protocols for the Evaluation of Piperazine Building Blocks

The rational design of piperazine-containing drugs relies on accurate and reproducible experimental data. The following protocols outline key assays for evaluating the drug-like properties of piperazine building blocks.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for assessing the passive permeability of a compound across an artificial lipid membrane, providing a valuable prediction of its potential for oral absorption.[21][22][23][24][25]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., PTFE acceptor plate)

  • Lecithin in dodecane solution (e.g., 10 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and reference compounds (e.g., propranolol for high permeability, theophylline for low permeability)

  • 96-well UV plate for analysis

  • Plate reader

Procedure:

  • Prepare the Donor Plate:

    • Add 5 µL of the lecithin/dodecane solution to each well of the filter plate.

    • Allow the solvent to evaporate for at least 5 minutes.

  • Prepare the Acceptor Plate:

    • Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Compound Solutions:

    • Dissolve test and reference compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (typically with a final DMSO concentration of <1%).

  • Perform the Assay:

    • Add 150 µL of the compound solution to each well of the donor plate.

    • Carefully place the donor plate onto the acceptor plate, ensuring the filter bottoms are in contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Analyze the Results:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes, providing an indication of its metabolic clearance.[26][27][28][29][30]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds and positive control (e.g., testosterone or verapamil)

  • Acetonitrile (ACN) containing an internal standard for quenching and protein precipitation

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the Incubation Mixture:

    • In a 96-well plate, combine the potassium phosphate buffer, liver microsomes, and test compound solution. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the Reaction:

    • Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) using the equation: Cl_int = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizing Key Concepts in Piperazine Drug Discovery

General Structure of Piperazine and its Derivatives

Caption: General structure of the piperazine ring and its common substitution patterns.

Experimental Workflow for Evaluating Piperazine Building Blocks

G cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Piperazine Analogs Purification Purification & Characterization Synthesis->Purification PhysChem Physicochemical Properties (pKa, logP, Solubility) Purification->PhysChem Permeability Permeability (PAMPA) PhysChem->Permeability MetabolicStability Metabolic Stability (Microsomes) Permeability->MetabolicStability TargetBinding Target Binding Assay MetabolicStability->TargetBinding SAR Structure-Activity Relationship (SAR) TargetBinding->SAR InVivo In Vivo Studies SAR->InVivo

Caption: A typical experimental workflow for the synthesis and evaluation of piperazine-containing building blocks in drug discovery.

Signaling Pathway Modulation by a Piperazine-Containing Drug (Imatinib)

G cluster_cell Cancer Cell BCR_ABL BCR-ABL (Tyrosine Kinase) PhosphoSubstrate Phosphorylated Substrate BCR_ABL->PhosphoSubstrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Imatinib Imatinib (Piperazine-containing drug) Imatinib->BCR_ABL Inhibition

Caption: Simplified signaling pathway showing the inhibition of the BCR-ABL tyrosine kinase by the piperazine-containing drug, Imatinib.

Conclusion: The Future of Piperazine in Drug Discovery

The piperazine scaffold continues to be a remarkably fruitful area of research in drug discovery. Its inherent "drug-like" properties and synthetic tractability ensure its continued use in the development of new therapeutics.[1][2] The ongoing development of novel synthetic methods, particularly for C-H functionalization and asymmetric synthesis, is poised to further expand the utility of piperazine-containing building blocks, enabling the creation of more potent, selective, and safer medicines. This guide has provided a comparative overview of these essential building blocks, offering a foundation for their informed application in the design of the next generation of pharmaceuticals.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a novel compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE, a compound featuring both a piperazine derivative and a benzoate ester, requires a nuanced approach to its end-of-life management. This guide provides a detailed protocol, grounded in chemical principles, to ensure the safe and compliant disposal of this substance, thereby protecting laboratory personnel and the environment.

Hazard Profile and Core Safety Principles

  • Piperazine Derivatives: These compounds are often associated with skin and eye irritation, and some can cause severe chemical burns.[1][2] Allergic skin reactions are also a potential hazard.[1] Piperazine itself is classified as a corrosive substance.[3][4]

  • Methyl Benzoate: This ester is generally considered harmful if swallowed.[5][6]

Therefore, this compound should be handled as a hazardous substance, with the potential to cause skin and eye irritation or damage, and to be harmful if ingested.

Core Safety Principle: The primary directive for the disposal of this compound is to prevent its release into the environment.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash without appropriate treatment.[8][9]

Quantitative Data Summary & Essential Equipment

For safe handling and disposal, the following information, extrapolated from related compounds, is critical.

ParameterInformationSource
Primary Hazards Expected to cause skin and eye irritation. May be harmful if swallowed.[1][5][6]
Personal Protective Equipment (PPE) Safety goggles/glasses, chemical-resistant gloves (e.g., nitrile), lab coat.[1]
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes.[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[10]
Spill Procedure Absorb spills with inert material (e.g., sand, vermiculite) and collect for disposal as hazardous waste.[1]
Disposal Method Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generated decision_quantity Small Quantity (<5g)? start->decision_quantity in_lab_treatment In-Lab Treatment Feasible? decision_quantity->in_lab_treatment Yes collect_for_disposal Collect for Licensed Disposal decision_quantity->collect_for_disposal No in_lab_treatment->collect_for_disposal No hydrolysis_protocol Follow Hydrolysis Protocol (Section 4.1) in_lab_treatment->hydrolysis_protocol Yes disposal_of_treated_waste Dispose of Treated Waste per Local Regulations hydrolysis_protocol->disposal_of_treated_waste

Caption: Decision tree for the disposal of this compound.

Step-by-Step Disposal Protocols

In-Lab Treatment for Small Quantities (<5g): Basic Hydrolysis

For small, manageable quantities, in-lab hydrolysis can be employed to break down the molecule into less hazardous components: benzoic acid and a piperazine derivative. This process, known as saponification, utilizes a base to cleave the ester bond.[11][12][13][14]

Causality: The ester linkage in methyl benzoate is susceptible to nucleophilic attack by hydroxide ions. This reaction breaks the ester into its constituent carboxylate salt (sodium benzoate) and alcohol (methanol).[13][14] The piperazine portion of the molecule remains intact but is now part of a more water-soluble structure.

Protocol:

  • Preparation: In a fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a beaker of appropriate size.

  • Reaction: Slowly and with stirring, add the this compound waste to the NaOH solution.

  • Heating: Gently heat the solution to approximately 50-60°C and stir for 1-2 hours to ensure complete hydrolysis.

  • Cooling and Neutralization: Allow the solution to cool to room temperature. Neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid). Monitor the pH using pH paper or a calibrated pH meter.

  • Disposal of Treated Waste: The resulting neutralized aqueous solution, containing sodium benzoate, the piperazine derivative, and methanol, can typically be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations.[15] Always confirm with your institution's Environmental Health and Safety (EHS) office before drain disposal.[8]

Collection and Disposal for Larger Quantities (>5g) or When In-Lab Treatment is Not Feasible

For larger quantities or when in-lab treatment is not practical, the standard procedure for hazardous chemical waste disposal must be followed.

Protocol:

  • Container Selection: Use a designated, chemically compatible, and properly labeled hazardous waste container.[12][16] The container should be in good condition with a secure, leak-proof closure.[11]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[12]

  • Segregation: Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[1] Specifically, keep it separate from strong oxidizing agents and acids.[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA).[16] This area should be cool, dry, and well-ventilated.[12]

  • Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8] Do not attempt to transport the waste yourself.[9]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Personal Protection: Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

  • Containment: Contain the spill using an inert, absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.[1] All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.[1]

By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

A Researcher's Guide to the Safe Handling of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound at the forefront of research, METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive understanding of its constituent chemical families—piperazine derivatives and methyl benzoate—provides a robust framework for ensuring laboratory safety. This guide synthesizes available data to offer essential, immediate safety and logistical information for researchers and drug development professionals.

Understanding the Inherent Risks: A Tale of Two Moieties

The toxicological profile of this compound can be inferred from its structural components. The piperazine moiety is associated with a range of biological activities, including psychostimulant and cardiotoxic effects[1][2][3]. Piperazine derivatives have been noted for their impact on the central nervous system and can be harmful if ingested[1][2][3]. The methyl benzoate component, while less biologically active, is classified as harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract[4][5][6][7][8].

Therefore, it is prudent to treat this compound as a substance that is harmful if swallowed and a potential irritant.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, based on the hazards associated with its constituent parts.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[9][10]Protects against splashes and airborne particles that could cause eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[9][11][12]Prevents skin contact and potential absorption of the compound.
Body Protection Laboratory coat or other protective clothing.[9]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if aerosols or dust are generated.[9]Minimizes inhalation of the compound, which could cause respiratory irritation.
Operational Plan: From Handling to Disposal

A clear and concise operational plan is essential for the safe handling and disposal of this compound. The following workflow provides a step-by-step guide for laboratory personnel.

Safe Handling and Disposal Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Information B Don Appropriate PPE A->B C Work in a Well-Ventilated Area B->C D Avoid Inhalation, Ingestion, and Skin Contact C->D E Wash Hands Thoroughly After Handling D->E F Segregate Waste E->F G Label Waste Container Clearly F->G H Dispose According to Institutional and Local Regulations G->H

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedures:

  • Preparation : Before handling the compound, thoroughly review all available safety information, including this guide and any internal institutional protocols. Don the appropriate PPE as outlined in the table above.

  • Handling : Conduct all work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[7][12][13] Take care to avoid direct contact with the skin, eyes, and clothing.[12][13] Do not eat, drink, or smoke in the handling area.[4][12][14]

  • Post-Handling : After handling, wash your hands thoroughly with soap and water.[4][11][12] Decontaminate all work surfaces and equipment.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14][15]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation : All waste contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, should be collected in a designated and clearly labeled waste container.

  • Regulatory Compliance : Disposal of this compound must be in strict accordance with all local, regional, national, and international regulations.[4][5][16] Do not dispose of it with household garbage or allow it to enter the sewage system.[4] Consult your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][8] Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[6][7][13] If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air.[7][9] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5][9] Rinse mouth with water. Seek immediate medical attention.[5][9]
Spill Evacuate the area and ensure adequate ventilation.[9][12] Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][12][16]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.